Menadiol diphosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84-98-0 |
|---|---|
Molecular Formula |
C11H12O8P2 |
Molecular Weight |
334.16 g/mol |
IUPAC Name |
(2-methyl-4-phosphonooxynaphthalen-1-yl) dihydrogen phosphate |
InChI |
InChI=1S/C11H12O8P2/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17) |
InChI Key |
JTNHOVZOOVVGHI-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OP(=O)(O)O)OP(=O)(O)O |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OP(=O)(O)O)OP(=O)(O)O |
Other CAS No. |
84-98-0 |
Related CAS |
131-13-5 (tetra-hydrochloride salt) |
Synonyms |
2-methyl-1,4-naphthohydroquinone 2-methyl-1,4-naphthoquinol dihydrovitamin K3 menadiol menadiol diphosphate menadiol diphosphate ion menadiol diphosphate, monosodium salt menadiol diphosphate, tetrasodium salt menadiol, (-1)-ion menadiol, monopotassium salt naphtadon reduced menadione Synkavit Synkavite |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Menadiol Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menadiol diphosphate, a synthetic, water-soluble derivative of menadione (Vitamin K3), is a compound of significant interest in pharmaceutical development. Unlike its lipid-soluble counterparts, its aqueous solubility allows for parenteral administration and absorption without the need for bile salts.[1][2] This guide provides a comprehensive overview of the chemical synthesis and analytical characterization of this compound, focusing on the core methodologies and data relevant to research and development. The primary pharmaceutical form is typically the tetrasodium salt hexahydrate, which will be the focus of the described protocols.[3][4]
Synthesis of this compound
The synthesis of menadiol sodium diphosphate from menadione is a multi-step process that involves reduction followed by phosphorylation. The overall yield for this process has been reported to be over 72%.[5]
1. Reduction of Menadione to Menadiol: The initial step involves the reduction of the quinone group in menadione (2-methyl-1,4-naphthoquinone) to a hydroquinone, yielding menadiol (2-methylnaphthalene-1,4-diol).[6] This transformation can be achieved using various reducing agents. A common laboratory and industrial method utilizes stannous chloride dihydrate.[5] Another documented method employs sodium dithionite (Na₂S₂O₄).[6]
2. Phosphorylation and Salt Formation: The resulting menadiol is then phosphorylated to produce this compound. The process continues with the formation of a more stable salt, typically the tetrasodium salt, through reactions involving a calcium salt intermediate and subsequent recrystallization to yield the final crystal powder of menadiol sodium diphosphate hexahydrate.[5]
Experimental Protocol: Synthesis from Menadione
This protocol is a generalized procedure based on documented methods.[5]
Materials:
-
Menadione (Vitamin K3)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Phosphorylating agent (e.g., phosphorus oxychloride)
-
Calcium salt (e.g., calcium chloride)
-
Sodium carbonate or sodium hydroxide
-
Appropriate solvents (e.g., pyridine, water)
Procedure:
-
Reduction: Dissolve menadione in a suitable organic solvent. Add stannous chloride dihydrate as the reducing agent and stir the mixture until the characteristic yellow color of menadione disappears, indicating the formation of menadiol.
-
Phosphorylation: Cool the reaction mixture containing menadiol. Slowly add a phosphorylating agent (e.g., phosphorus oxychloride in pyridine) while maintaining a low temperature to control the exothermic reaction.
-
Hydrolysis: After the phosphorylation is complete, carefully hydrolyze the reaction mixture by adding it to ice water.
-
Calcium Salt Formation: Add a solution of a calcium salt to the hydrolyzed mixture to precipitate the calcium salt of this compound.
-
Conversion to Sodium Salt: Isolate the calcium salt precipitate by filtration. Resuspend the precipitate in water and add a solution of sodium carbonate to convert the calcium salt to the more soluble sodium salt. Calcium carbonate will precipitate out.
-
Purification: Filter the mixture to remove the calcium carbonate precipitate. The filtrate contains menadiol sodium diphosphate.
-
Recrystallization: Concentrate the filtrate and recrystallize the menadiol sodium diphosphate to obtain the final product, typically as the hexahydrate. The final product is a white to pale pink crystalline powder.[7]
-
Drying: Dry the resulting crystals under vacuum.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of Menadiol Sodium Diphosphate.
Characterization of this compound
A combination of spectroscopic and titrimetric methods is employed to elucidate the structure and determine the purity of the synthesized this compound.
Spectroscopic and Analytical Data
The following table summarizes key quantitative data used in the characterization of menadiol sodium diphosphate.
| Parameter | Method | Typical Value/Result | Reference(s) |
| Purity (Assay) | Potentiometric Titration | 97.5% - 102.0% (anhydrous basis) | [4] |
| Content (UV) | UV-Vis Spectrophotometry | 98.5% | [5] |
| UV Absorbance Maxima | UV-Vis Spectrophotometry | ~227 nm, ~297 nm | [8][9] |
| Water Content | Karl Fischer Titration | 19.0% - 21.5% (for hexahydrate) | [10] |
| Molecular Formula | --- | C₁₁H₈Na₄O₈P₂·6H₂O | [3] |
| Molecular Weight | --- | 530.17 g/mol (hexahydrate) | [11] |
Experimental Protocols: Characterization
1. Potentiometric Titration (Assay) This is the standard method for determining the purity of menadiol sodium diphosphate.[9][10]
-
Procedure: Accurately weigh about 100 mg of Menadiol Sodium Diphosphate and dissolve it in 25 mL of water. Add 25 mL of glacial acetic acid and 25 mL of 3 N hydrochloric acid. Titrate the solution with 0.01 N or 0.02 N ceric sulfate, determining the endpoint potentiometrically using a calomel-platinum electrode system.[9][10]
-
Calculation: Each mL of 0.01 N ceric sulfate is equivalent to 2.651 mg of C₁₁H₈Na₄O₈P₂·6H₂O.[8]
2. UV-Vis Spectrophotometry Used for quantification and identification.
-
Procedure: Prepare a standard solution of known concentration (e.g., 40 µg/mL) in a suitable buffer (e.g., pH 8.0 phosphate buffer). Prepare a test solution of the synthesized compound at a similar concentration. Measure the absorbance of both solutions at the wavelength of maximum absorbance, which is approximately 227 nm or 297 nm, using the buffer as a blank.[8] The quantity of the compound can be calculated by comparing the absorbance of the test solution to the standard solution.[9]
3. Infrared (IR) Spectroscopy IR spectroscopy is used for structural confirmation, often by converting the product back to menadione.[9]
-
Procedure: Dissolve approximately 100-200 mg of menadiol sodium diphosphate in water. Add 2 N sulfuric acid and an oxidizing agent like 0.5 N ceric sulfate.[8][9] This oxidizes the menadiol back to menadione. Extract the menadione with chloroform. Evaporate the chloroform extract to dryness and dry the resulting residue. Prepare a potassium bromide (KBr) dispersion of the obtained menadione and record the IR spectrum. The spectrum should exhibit maxima at the same wavelengths as a USP Menadione reference standard.[9]
4. Identification Test for Phosphate A qualitative test to confirm the presence of the phosphate groups.[10]
-
Procedure: To about 20 mg of the sample, add 1 mL of water, 2 drops of nitric acid, and 1 mL of sulfuric acid. Heat the mixture slowly until white fumes evolve. Cool and cautiously dilute with water to about 10 mL. Make the solution slightly alkaline with 6 N ammonium hydroxide, then re-acidify with nitric acid. Add 3 mL of ammonium molybdate solution to the warm solution. The formation of a yellow precipitate confirms the presence of phosphate.[10]
5. Further Structural Elucidation For complete structural confirmation, modern analytical techniques are essential.
-
Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR): Provides detailed information about the carbon-hydrogen framework of the molecule.[5]
-
Mass Spectrometry (MS): Used to confirm the molecular weight and fragmentation pattern of the compound.[5]
-
Elemental Analysis: Determines the percentage composition of elements (C, H, Na, O, P), which should match the theoretical values for the molecular formula.[5]
Characterization Workflow Diagram
Caption: A typical workflow for the analytical characterization of this compound.
Biological Role and Mechanism of Action
This compound functions as a pro-drug for Vitamin K. In the body, it is metabolized to an active form of Vitamin K. The primary role of Vitamin K is as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme is essential for the post-translational modification of specific glutamate residues to gamma-carboxyglutamate (Gla) in several key proteins. This carboxylation is critical for the biological activity of blood coagulation factors, including prothrombin (Factor II), and Factors VII, IX, and X.[7][12] A deficiency in Vitamin K impairs this process, leading to an increased risk of hemorrhage.[7]
Vitamin K Cycle Signaling Pathway
Caption: Simplified Vitamin K cycle showing the activation of clotting factors.
Conclusion
The synthesis of this compound from menadione via reduction and phosphorylation is a well-established process. Its characterization relies on a robust set of analytical techniques, with potentiometric titration and UV-Vis spectrophotometry serving as primary methods for quantification and quality control, while spectroscopic methods like IR, NMR, and MS are crucial for definitive structural confirmation. A thorough understanding of these synthesis and characterization protocols is fundamental for professionals engaged in the research, development, and quality assurance of Vitamin K analogue therapeutics.
References
- 1. Menadiol - Wikipedia [en.wikipedia.org]
- 2. Menadiol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Menadiol Sodium Diphosphate [doi.usp.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives [mdpi.com]
- 7. medicines.org.uk [medicines.org.uk]
- 8. newdruginfo.com [newdruginfo.com]
- 9. Menadiol Sodium Diphosphate Tablets [drugfuture.com]
- 10. Menadiol Sodium Diphosphate [drugfuture.com]
- 11. Menadiol Sodium Diphosphate | C11H20Na4O14P2 | CID 197855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CN1807439A - Sodium this compound ester and its pharmaceutical formulation - Google Patents [patents.google.com]
The Procoagulant Action of Menadiol Diphosphate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menadiol diphosphate, a synthetic, water-soluble analog of vitamin K, has historically been utilized as a therapeutic agent to counteract bleeding disorders stemming from vitamin K deficiency. Its mechanism of action is intrinsically linked to the biochemical processes governing blood coagulation. This technical guide provides an in-depth exploration of the core mechanism by which this compound exerts its procoagulant effects, with a focus on its role in the post-translational modification of key clotting factors. This document summarizes the available scientific knowledge, presents relevant experimental methodologies, and visualizes the key pathways involved.
Core Mechanism of Action: A Vitamin K Analog
This compound functions as a precursor to menadione (vitamin K3), which is subsequently reduced to the active hydroquinone form. This active metabolite serves as a crucial cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[1] GGCX is responsible for the post-translational carboxylation of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues on several vitamin K-dependent proteins.[2] This carboxylation is a critical step for the biological activity of these proteins, particularly the coagulation factors.
The Gla residues act as calcium-binding sites, enabling the vitamin K-dependent clotting factors to adopt their correct conformation and bind to negatively charged phospholipid surfaces, such as those exposed on activated platelets at the site of vascular injury.[1] This localization is essential for the assembly of the enzyme-cofactor complexes of the coagulation cascade, ultimately leading to the generation of thrombin and the formation of a stable fibrin clot.
The primary vitamin K-dependent coagulation factors include:
-
Prothrombin (Factor II)
-
Factor VII
-
Factor IX
-
Factor X
Additionally, the anticoagulant proteins C and S are also vitamin K-dependent.
Signaling Pathway of this compound in Coagulation
The following diagram illustrates the metabolic activation of this compound and its role in the γ-carboxylation of clotting factors.
Caption: Metabolic activation and function of this compound in coagulation.
Quantitative Data on Coagulation Parameters
While the procoagulant effect of this compound is well-established, specific quantitative data from dose-response studies and enzyme kinetic assays are not extensively available in publicly accessible literature. The following tables summarize the expected and qualitatively described effects of this compound on key coagulation parameters.
Table 1: Effect of this compound on Prothrombin Time (PT) in Vitamin K Deficient Subjects
| Treatment Group | Baseline PT (seconds) | Post-treatment PT (seconds) | Change in PT (seconds) |
| Placebo | Prolonged (>15) | No significant change | Minimal |
| This compound (oral, 20 mg/day for 3 days)[3][4] | Prolonged (>15) | Normalized (11-13.5) | Significant decrease |
| This compound (intravenous)[5] | Prolonged (>15) | Normalized (11-13.5) | Significant decrease |
Note: The values in this table are representative of expected outcomes based on qualitative descriptions in the cited literature, as specific quantitative data tables were not available.
Table 2: Enzyme Kinetics of γ-Glutamyl Carboxylase with Vitamin K Analogs
| Vitamin K Analog | Apparent Km (µM) | Vmax (relative activity) |
| Vitamin K1 | Data not available | Data not available |
| Menadione (from this compound) | Data not available | Active |
Note: While it is established that menadione, the active form of this compound, serves as a substrate for γ-glutamyl carboxylase, specific kinetic parameters (Km and Vmax) for this compound itself are not readily found in the literature.
Experimental Protocols
Prothrombin Time (PT) Assay
The prothrombin time (PT) assay is a fundamental test to assess the extrinsic and common pathways of coagulation, which are dependent on vitamin K-dependent factors.[6]
Principle: The PT test measures the time it takes for a fibrin clot to form in a plasma sample after the addition of a thromboplastin reagent (a mixture of tissue factor and phospholipids) and calcium.
Methodology:
-
Sample Collection: Whole blood is collected in a tube containing 3.2% sodium citrate anticoagulant.
-
Plasma Preparation: The blood is centrifuged to separate the platelet-poor plasma.
-
Incubation: A specific volume of plasma is incubated at 37°C.
-
Reagent Addition: A pre-warmed thromboplastin-calcium reagent is added to the plasma, and a timer is started simultaneously.
-
Clot Detection: The time taken for the formation of a visible fibrin clot is recorded in seconds. This can be done manually by tilt-tube method or using automated coagulometers.[7]
-
Data Analysis: The PT is reported in seconds and often as an International Normalized Ratio (INR), which standardizes the results across different laboratories and reagents.
Caption: Workflow for the Prothrombin Time (PT) Assay.
In Vitro γ-Glutamyl Carboxylase (GGCX) Activity Assay
This assay measures the activity of GGCX in converting glutamate residues to γ-carboxyglutamate residues on a synthetic peptide substrate in the presence of a vitamin K source.
Principle: The activity of GGCX is determined by measuring the incorporation of 14C-labeled bicarbonate (H14CO3-) into a synthetic peptide substrate containing glutamate residues. This incorporation is dependent on the presence of a reduced vitamin K cofactor, such as the hydroquinone form of menadione derived from this compound.
Methodology:
-
Enzyme Preparation: Microsomal fractions containing GGCX are isolated from a suitable source (e.g., liver tissue).
-
Reaction Mixture Preparation: A reaction mixture is prepared containing:
-
Microsomal enzyme preparation
-
A synthetic peptide substrate (e.g., FLEEL)
-
Reduced menadione (prepared from this compound)
-
14C-labeled sodium bicarbonate
-
Dithiothreitol (DTT) to maintain a reducing environment
-
Buffer and other necessary ions
-
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme preparation and incubated at a specific temperature (e.g., 25°C) for a defined period.
-
Reaction Termination: The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid).
-
Measurement of Incorporated Radioactivity: The precipitated peptide substrate is washed to remove unincorporated 14C-bicarbonate. The radioactivity incorporated into the peptide is then measured using a scintillation counter.
-
Data Analysis: The enzyme activity is calculated based on the amount of radioactivity incorporated per unit of time and protein concentration.
Caption: Workflow for the in vitro γ-Glutamyl Carboxylase (GGCX) Activity Assay.
Conclusion
This compound exerts its procoagulant effect by serving as a synthetic precursor for the active form of vitamin K. Its core mechanism of action is to function as a cofactor for γ-glutamyl carboxylase, an essential enzyme for the activation of vitamin K-dependent clotting factors. This post-translational modification is a prerequisite for the proper functioning of the coagulation cascade. While the qualitative effects of this compound on coagulation are well-documented, a clear need exists for more comprehensive quantitative studies to elucidate its precise dose-response relationship and enzyme kinetics. The experimental protocols described herein provide a framework for conducting such investigations, which would be of significant value to researchers and professionals in the fields of hematology and drug development.
References
- 1. What is the mechanism of Menadiol Diacetate? [synapse.patsnap.com]
- 2. Vitamin K-dependent gamma-glutamylcarboxylation: an ancient posttranslational modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytomenadione or menadiol in the management of an elevated international normalized ratio (prothrombin time) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of intravenous vitamin E and menadiol sodium diphosphate on vitamin K dependent clotting factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 7. diagnolab.com.na [diagnolab.com.na]
The Biological Functions of Menadiol Diphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menadiol diphosphate, a synthetic, water-soluble analog of vitamin K, plays a significant role in vital biological processes, most notably in hemostasis and, more recently, as a subject of investigation in oncology. This technical guide provides an in-depth exploration of the core biological functions of this compound, its mechanisms of action, and its therapeutic implications. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key pathways.
Introduction
This compound, also known as vitamin K4, is a pro-drug that is readily converted in the body to its active form, menadione (vitamin K3). Its primary and most well-understood function is its role in the coagulation cascade, where it serves as a crucial cofactor for the synthesis of several clotting factors.[1][2] Beyond its hemostatic properties, this compound has garnered significant interest for its cytotoxic effects on cancer cells, which are primarily mediated through the induction of oxidative stress and interference with cellular signaling pathways. This document will elucidate these dual functions, providing a thorough understanding of the biochemical and cellular mechanisms at play.
Role in Coagulation
This compound is essential for the post-translational modification of several vitamin K-dependent coagulation factors. This process, known as gamma-carboxylation, is critical for their ability to bind calcium ions and participate in the clotting cascade.[3][4]
The Vitamin K Cycle and Gamma-Carboxylation
The biological activity of this compound in coagulation is centered around the vitamin K cycle, a series of enzymatic reactions that occur primarily in the liver.[2][3]
-
Conversion to Active Form: this compound is hydrolyzed to menadiol, which is then oxidized to menadione. Menadione is subsequently reduced to the active hydroquinone form (vitamin K hydroquinone).
-
Cofactor for Gamma-Glutamyl Carboxylase (GGCX): Vitamin K hydroquinone acts as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[5][6][7]
-
Carboxylation of Clotting Factors: GGCX catalyzes the addition of a carboxyl group to glutamic acid (Glu) residues on precursor proteins of clotting factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C and S.[8][9] This conversion of Glu to gamma-carboxyglutamic acid (Gla) is essential for the calcium-binding capacity of these proteins.[3]
-
Recycling of Vitamin K: During the carboxylation reaction, vitamin K hydroquinone is oxidized to vitamin K epoxide. The enzyme vitamin K epoxide reductase (VKOR) then reduces vitamin K epoxide back to vitamin K quinone and subsequently to the active hydroquinone form, allowing the cycle to continue.[9]
Diagram: The Vitamin K Cycle and Coagulation Cascade
Caption: The Vitamin K cycle and its role in the coagulation cascade.
Anti-Cancer Activity
The cytotoxic effects of this compound against cancer cells are primarily attributed to its conversion to menadione, which undergoes redox cycling to generate reactive oxygen species (ROS), leading to oxidative stress, apoptosis, and cell cycle arrest.
Redox Cycling and Oxidative Stress
Menadione can undergo a one-electron reduction to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide anions (O₂⁻). This process, known as redox cycling, leads to a significant increase in intracellular ROS levels. The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in cancer cells, can also participate in the redox cycling of menadione.
The resulting oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately triggering cell death pathways.
Diagram: Menadione Redox Cycling
Caption: Redox cycling of menadione leading to ROS production.
Induction of Apoptosis
The excessive oxidative stress induced by menadione triggers apoptotic cell death through multiple pathways. Studies have shown that menadione can induce the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway. Additionally, menadione-induced apoptosis has been linked to the activation of the Fas/FasL system, part of the extrinsic apoptotic pathway.
Cell Cycle Arrest
Menadione has been demonstrated to induce cell cycle arrest, particularly at the G2/M transition, in various cancer cell lines.[1][10][11] This arrest is mediated by the downregulation of key cell cycle regulatory proteins. Specifically, menadione has been shown to decrease the expression of Cdc25C and promote the proteasome-mediated degradation of CDK1 and cyclin B1.[1][10][11] The inactivation of the CDK1/cyclin B1 complex prevents cells from entering mitosis.
Diagram: Menadione-Induced G2/M Cell Cycle Arrest
Caption: Mechanism of menadione-induced G2/M cell cycle arrest.
Quantitative Data
Cytotoxicity in Cancer Cell Lines
The cytotoxic effects of menadione have been evaluated in various cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) varying depending on the cell type.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H4IIE | Rat Hepatocellular Carcinoma | 25 | [12] |
| Multidrug-resistant Leukemia | Leukemia | 13.5 ± 3.6 | [13] |
| Parental Leukemia | Leukemia | 18 ± 2.4 | [13] |
| AGS | Gastric Cancer | ~15 (for growth reduction) | [14] |
Clinical Trial Data
A Phase I clinical trial of this compound in patients with advanced malignancies provided valuable data on its safety and pharmacokinetics.
| Parameter | Value | Reference |
| Patient Population | 40 patients with advanced cancer | [15] |
| Dosing Regimen | Intravenous infusion every 3 weeks, escalating from 40 mg/m² to 1360 mg/m² | [15] |
| Maximum Tolerated Dose | Not explicitly stated, but dose-limiting toxicities were observed at higher doses | [15] |
| Peak Plasma Concentration (at 1360 mg/m²) | 1.9-7.4 µM | [15] |
| Observed Toxicities | Hypersensitivity reactions (facial flushing, paresthesias, chest pain, dyspnea) | [15] |
| Objective Responses | None observed in this Phase I trial | [15] |
Experimental Protocols
Cytotoxicity Assays
5.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
General Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
5.1.2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell lysis.
-
Principle: The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.
-
General Protocol:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
Incubate to allow the conversion of the substrate by LDH.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).
-
Coagulation Assays
5.2.1. Prothrombin Time (PT) Assay
This assay evaluates the extrinsic and common pathways of the coagulation cascade.
-
Principle: Measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin) and calcium.
-
General Protocol:
-
Collect blood in a tube containing sodium citrate anticoagulant.
-
Centrifuge the blood to obtain platelet-poor plasma.
-
Pre-warm the plasma sample and the PT reagent (containing thromboplastin and calcium chloride) to 37°C.[16][17][18]
-
Mix the plasma with the PT reagent.
-
Measure the time (in seconds) until a fibrin clot is formed.
-
5.2.2. Activated Partial Thromboplastin Time (aPTT) Assay
This assay evaluates the intrinsic and common pathways of the coagulation cascade.
-
Principle: Measures the time it takes for a clot to form in a plasma sample after the addition of a contact activator (e.g., silica, kaolin), phospholipids, and calcium.
-
General Protocol:
Diagram: Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing the cytotoxicity of this compound.
Conclusion
This compound is a multifaceted molecule with well-established functions in hemostasis and promising potential in oncology. Its role as a vitamin K analog in the coagulation cascade is fundamental to normal physiological function. Furthermore, its ability to induce oxidative stress and disrupt cell cycle progression in cancer cells provides a compelling rationale for its continued investigation as a therapeutic agent. This technical guide has provided a comprehensive overview of the biological functions of this compound, supported by quantitative data, experimental protocols, and visual representations of key signaling pathways. It is intended to serve as a valuable resource for the scientific and drug development communities, fostering further research and innovation in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Beyond the Coagulation Cascade: Vitamin K and Its Multifaceted Impact on Human and Domesticated Animal Health [mdpi.com]
- 3. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. med.libretexts.org [med.libretexts.org]
- 5. Structure and mechanism of vitamin-K-dependent γ-glutamyl carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gamma-glutamyl carboxylase - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Coagulation - Wikipedia [en.wikipedia.org]
- 10. Menadione induces G2/M arrest in gastric cancer cells by down-regulation of CDC25C and proteasome mediated degradation of CDK1 and cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Menadione: spectrum of anticancer activity and effects on nucleotide metabolism in human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. decaturgeneral.testcatalog.org [decaturgeneral.testcatalog.org]
- 16. atlas-medical.com [atlas-medical.com]
- 17. labcorp.com [labcorp.com]
- 18. atlas-medical.com [atlas-medical.com]
- 19. linear.es [linear.es]
- 20. atlas-medical.com [atlas-medical.com]
- 21. ecat.nl [ecat.nl]
The Synthetic Vitamin: An In-depth Technical Guide to the Discovery and History of Vitamin K4 (Menadiol Diacetate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin K4, chemically known as menadiol diacetate or acetomenaphthone, is a synthetic, water-soluble precursor of vitamin K2 (menaquinone-4, MK-4). Developed in the wake of the initial discovery of the natural K vitamins, it represented a significant advancement in the therapeutic management of vitamin K deficiency due to its improved stability and bioavailability over its parent compound, menadione (vitamin K3). This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of vitamin K4. It details the experimental protocols that were foundational to its characterization, presents quantitative data on its physicochemical properties and biological efficacy, and visualizes the core biochemical pathways in which it participates. This document serves as a detailed resource for professionals in research and drug development, offering a thorough understanding of this important synthetic vitamer.
Discovery and History: The Quest for a Stable Anti-Hemorrhagic Factor
The journey to vitamin K4 began with the seminal work of Danish scientist Henrik Dam in the late 1920s. Dam identified a new fat-soluble factor, which he termed "Koagulationsvitamin" or vitamin K, essential for blood coagulation in chicks.[1] This discovery spurred a global effort to isolate and synthesize this vital nutrient.
Following the structural elucidation of vitamin K1 (phylloquinone) and vitamin K2 (menaquinone), researchers sought simpler, synthetic analogues that could be produced more readily and offered improved therapeutic profiles. The core structure responsible for vitamin K activity was identified as 2-methyl-1,4-naphthoquinone, a compound that was named menadione (vitamin K3). While menadione itself was biologically active, it exhibited toxicity and was relatively unstable.
This led to the exploration of more stable derivatives. The reduced form of menadione, menadiol, was first prepared by K. Fries and W. Lohmann in 1921, even before its vitamin activity was understood.[2] The key breakthrough came in 1940 when Sah et al. reported the synthesis of the diacetate ester of menadiol, creating menadiol diacetate (vitamin K4).[2] This esterification process yielded a more stable, water-soluble compound that could be effectively metabolized in the body to exert its vitamin K activity, establishing it as a valuable therapeutic agent for preventing and treating hemorrhagic conditions associated with vitamin K deficiency.[1][3]
Physicochemical and Biological Properties
Menadiol diacetate is a white crystalline solid. Its ester linkages make it less reactive than menadione, and its increased hydrophilicity compared to natural vitamin K forms influences its absorption and distribution. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | (4-acetyloxy-3-methylnaphthalen-1-yl) acetate; 2-Methyl-1,4-naphthalenediol diacetate | [4][5] |
| Synonyms | Acetomenaphthone, Vitamin K4, Kapilin, Synkavit, Prokayvit Oral | [2][6][7] |
| CAS Number | 573-20-6 | [4] |
| Molecular Formula | C₁₅H₁₄O₄ | [4] |
| Molecular Weight | 258.27 g/mol | [4] |
| Melting Point | 112-114 °C | [2][4] |
| Solubility | Practically insoluble in water; Soluble in DMSO (51 mg/mL) | [2][7] |
| Appearance | White crystalline solid | [8] |
Mechanism of Action: The Vitamin K Cycle
The biological activity of menadiol diacetate is dependent on its metabolic conversion within the body.[9] Esterase enzymes first hydrolyze the acetate groups to release menadiol. This menadiol is then converted to menadione, which enters the vitamin K cycle. Inside the cell, particularly in the liver, menadione is reduced to its active hydroquinone form (menadiol hydroquinone). This active form serves as a crucial cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[3][9]
GGCX catalyzes the post-translational carboxylation of specific glutamate (Glu) residues on vitamin K-dependent proteins, converting them into gamma-carboxyglutamate (Gla) residues.[9] This carboxylation is essential for the biological function of these proteins, as the Gla residues are able to bind calcium ions. This calcium-binding ability is critical for the activation of blood clotting factors II, VII, IX, and X, as well as proteins C, S, and Z, thereby ensuring proper hemostasis.[9]
References
- 1. What is Menadiol Diacetate used for? [synapse.patsnap.com]
- 2. Vitamin K - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Functional study of the vitamin K cycle in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Menadiol diacetate | 573-20-6 [chemicalbook.com]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Menadiol Diacetate? [synapse.patsnap.com]
Menadiol Diphosphate: A Comprehensive Technical Guide on Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menadiol diphosphate, a synthetic, water-soluble derivative of vitamin K (specifically, a derivative of menadione, vitamin K3), has been utilized in pharmaceutical applications for its prothrombogenic activity. As a prodrug, it is converted in the body to the active form, menadione. Understanding the chemical properties and stability profile of this compound is critical for formulation development, manufacturing, and ensuring the therapeutic efficacy and safety of drug products. This technical guide provides an in-depth overview of the core chemical properties and stability characteristics of this compound, including its degradation pathways and methodologies for its analysis.
Chemical and Physical Properties
This compound is typically available as its tetrasodium salt, often in a hydrated form. This salt form confers high water solubility, a key advantage over the lipid-soluble natural vitamin K analogues.
General Properties
| Property | Value | Source |
| Chemical Name | 2-Methyl-1,4-naphthalenediol bis(dihydrogen phosphate) | --INVALID-LINK-- |
| Synonyms | Menadiol bis(dihydrogen phosphate), Vitamin K4 phosphate | --INVALID-LINK-- |
| CAS Number | 84-98-0 (for the diphosphate) | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₂O₈P₂ | --INVALID-LINK-- |
| Molecular Weight | 334.16 g/mol | --INVALID-LINK-- |
Physicochemical Properties
| Property | Value | Source/Comment |
| Appearance | White to pinkish powder (for the hexahydrate sodium salt) | [1] |
| Solubility | Very soluble in water; practically insoluble in methanol, ethanol, ether, acetone.[1] | A specific quantitative value (e.g., in mg/mL) is not consistently reported. One source indicates a solubility of 20 mg/mL (200 mg in 10 mL of water).[2] |
| Melting Point | Data not available for the diphosphate salt. Menadiol: 168-170 °C; Menadione: 104-107 °C.[1][2] | The melting point of the salt is expected to be significantly different from the non-salt form and its degradation product. |
| pKa Values | Data not available. | As a diphosphate ester, it is expected to have multiple pKa values associated with the phosphate groups. |
Stability Profile
This compound is known to be unstable under certain conditions, particularly in the presence of light and oxidizing agents. Its primary degradation pathway involves hydrolysis of the phosphate esters and subsequent oxidation to menadione.
Degradation Pathways
The stability of this compound is a critical concern in the development of pharmaceutical formulations. The molecule is susceptible to degradation through several pathways:
-
Hydrolysis: The phosphate ester linkages are susceptible to both acid and base-catalyzed hydrolysis. This process liberates the phosphate groups to form menadiol (2-methyl-1,4-naphthalenediol). The rate of hydrolysis is dependent on pH and temperature.
-
Oxidation: The resulting menadiol is readily oxidized to menadione (vitamin K3). This oxidation can be initiated by atmospheric oxygen, oxidizing agents, or light.
-
Photodegradation: this compound is sensitive to light. Photodegradation can proceed via a mechanism involving singlet oxygen, which leads to the formation of menadione and orthophosphate.[3]
Preservation in tight, light-resistant containers and storage in a cold place are recommended to mitigate degradation.[2]
Experimental Protocols
Detailed experimental protocols for the assessment of this compound stability are crucial for regulatory submissions and quality control. The following sections outline methodologies for forced degradation studies and a stability-indicating assay.
Forced Degradation Studies
Forced degradation (stress testing) studies are essential to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods. The following protocols are based on general principles outlined in ICH guidelines and literature for related compounds.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30%
-
High-purity water
-
pH meter
-
Temperature-controlled oven and water bath
-
Photostability chamber compliant with ICH Q1B guidelines
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate volume of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 1, 2, 4, 8 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate volume of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 6, 24 hours).
-
Withdraw samples at intervals and dilute for analysis.
-
-
Thermal Degradation:
-
Solid State: Place a known amount of solid this compound powder in a glass vial and store it in an oven at 80°C for a specified period (e.g., 24, 48, 72 hours). At each time point, dissolve a portion of the solid in the mobile phase for analysis.
-
Solution State: Incubate an aliquot of the stock solution in a sealed vial at 80°C. Withdraw samples at specified time points, cool, and dilute for analysis.
-
-
Photostability:
-
Expose the stock solution in a photochemically transparent container to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
After exposure, analyze the sample and the control.
-
Analysis: All stressed samples, along with an unstressed control, should be analyzed by a validated stability-indicating analytical method (see Section 3.2).
Stability-Indicating Assay Method (Hypothetical HPLC-UV Method)
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, excipients, or other potential impurities. The following is a hypothetical HPLC-UV method that could serve as a starting point for the development and validation of a stability-indicating assay for this compound. This method is adapted from a validated method for the related compound, menadione sodium bisulfite, which is also polar and water-soluble.[4]
Objective: To develop and validate an HPLC method for the quantification of this compound and the separation of its degradation products.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector or Photodiode Array (PDA) detector.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is a suitable choice for polar analytes like this compound. For example, a ZIC-HILIC column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and an aqueous buffer. A potential starting point could be Acetonitrile: 200 mM Ammonium Acetate (pH adjusted to 5.7 with acetic acid) (80:20 v/v).[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Column Temperature: 25°C.[4]
-
Injection Volume: 20 µL.
-
Detection Wavelength: this compound and its primary degradant, menadione, have different UV maxima. A PDA detector would be ideal for monitoring multiple wavelengths. A primary wavelength for menadione is around 261 nm.[4] The optimal wavelength for this compound would need to be determined.
Method Validation:
The method would require full validation according to ICH Q2(R1) guidelines, including:
-
Specificity: Demonstrated by the analysis of forced degradation samples, showing that the peak for this compound is free from interference from degradation products, and that all major degradation products are well-resolved. Peak purity analysis using a PDA detector would be essential.
-
Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the target assay concentration).
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at the levels of repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined for both this compound and key degradation products.
-
Robustness: Assessed by making small, deliberate variations to the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).
Signaling Pathways and Logical Relationships
The primary mechanism of action of this compound involves its enzymatic conversion to menadiol, which is then oxidized to menadione. Menadione serves as a substrate for vitamin K-dependent carboxylation, a crucial step in the activation of coagulation factors.
Conclusion
This compound is a water-soluble vitamin K analog with inherent stability challenges, primarily related to hydrolysis and oxidation. Its sensitivity to light necessitates careful handling and storage. A thorough understanding of its chemical properties and degradation pathways is paramount for the development of stable and effective pharmaceutical products. The implementation of robust, validated stability-indicating analytical methods, such as the hypothetical HPLC method outlined, is essential for quality control and regulatory compliance. Further research to quantify physicochemical properties like solubility and pKa, and to fully characterize degradation products under various stress conditions, would provide a more complete profile of this important compound.
References
- 1. Menadiol [drugfuture.com]
- 2. Menadiol Sodium Diphosphate [drugfuture.com]
- 3. sgs.com [sgs.com]
- 4. Validation of a Stability-Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Quantitative Determination of Vitamin K3 (Menadione Sodium Bisulfite) in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Menadiol Diphosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and metabolism of menadiol diphosphate. This synthetic, water-soluble vitamin K analog serves as a prodrug, undergoing rapid conversion to its active form, menadione (vitamin K3). This document synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways to support further research and development.
Absorption
This compound is a water-soluble compound, which allows for its absorption from the gastrointestinal tract without the requirement of bile salts.[1][2] This property makes it potentially useful in conditions where bile flow is compromised, such as obstructive jaundice.[3]
Distribution
Metabolism
The metabolism of this compound is a multi-step process involving its conversion to menadione and subsequent transformation into other active forms of vitamin K.
Initial Hydrolysis to Menadiol
This compound is a prodrug that is rapidly converted to menadiol. This initial step is a hydrolysis reaction catalyzed by non-specific alkaline phosphatases, which cleave the phosphate groups.[6][7]
Oxidation to Menadione
Following hydrolysis, menadiol is oxidized to menadione (vitamin K3). This conversion is a key step in the bioactivation of the compound.
Further Conversion to Menaquinone-4 (MK-4)
Menadione serves as an intermediate in the synthesis of menaquinone-4 (MK-4), a significant form of vitamin K2. This conversion involves the reduction of menadione back to menadiol (in its hydroquinone form), which is then prenylated by the enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1).[5][8][9] This process has been observed to occur in the intestine during the absorption of oral vitamin K forms.[10][11]
Excretion
The body rapidly metabolizes and excretes vitamin K.[2] Menadione and its metabolites are eliminated through both renal and biliary routes. In rats, menadione derivatives are primarily excreted in the bile, predominantly as the menadione-S-glutathione conjugate (thiodione) and glucuronides. Studies in humans have shown that after oral administration of various vitamin K forms, a fraction of the dose is excreted in the urine as menadione.[11]
Pharmacokinetics
Quantitative pharmacokinetic data for this compound itself is scarce in publicly available literature. Most studies focus on the pharmacokinetics of its active metabolite, menadione.
Human Pharmacokinetic Data
A phase I clinical trial in patients with advanced malignancies provides the most direct human pharmacokinetic data. Following a short intravenous infusion of this compound at a dose of 1360 mg/m², plasma concentrations of menadione peaked in the range of 1.9 to 7.4 µM.[1][3][12] These elevated plasma levels were sustained for approximately 4 to 6 hours after the infusion was completed.[1]
Animal Pharmacokinetic Data
A study in rabbits provides more detailed pharmacokinetic parameters for menadione following a high-dose intravenous injection of 75 mg of menadiol sodium diphosphate.[13]
Table 1: Pharmacokinetic Parameters of Menadione in Rabbits Following Intravenous Administration of this compound
| Parameter | Plasma (Mean ± SD) | Red Blood Cells (Mean ± SD) |
| Elimination Half-life (t½) | 27.17 ± 10.49 min | 35.22 ± 11.82 min |
| Clearance (CL/F) | 0.822 ± 0.254 L/min | 0.407 ± 0.152 L/min |
| Apparent Volume of Distribution (Vd/F) | 30.833 ± 12.835 L | 20.488 ± 9.401 L |
| Area Under the Curve (AUC) | 32.453 ± 9.785 µg·min/mL | 67.219 ± 24.449 µg·min/mL |
| Formation Rate Constant (kf) of Menadione | 0.589 ± 0.246 min⁻¹ | 1.520 ± 1.345 min⁻¹ |
Data sourced from Hu et al. (1996).[13]
Experimental Protocols
This section details the methodologies cited in the literature for the analysis of menadione in biological samples, which is crucial for pharmacokinetic and metabolism studies of this compound.
In Vivo Pharmacokinetic Study in Rabbits
-
Subjects: Rabbits.[13]
-
Dosing: A single intravenous injection of 75 mg menadiol sodium diphosphate.[13]
-
Sample Collection: Blood samples were collected at various time points post-administration.[14]
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) was used to measure the concentration of the metabolite, menadione, in plasma and red blood cells.[13]
Analytical Method for Menadione in Urine
-
Sample Preparation:
-
Acid treatment is used for the hydrolysis of menadiol conjugates present in the urine. This step also oxidizes the released menadiol to menadione.[15][16]
-
An internal standard (e.g., Menaquinone-2) is added to the sample.[15]
-
Menadione is extracted from the aqueous urine sample using an organic solvent such as iso-octane.[15]
-
-
Chromatography:
-
Method: High-Performance Liquid Chromatography (HPLC).[15]
-
Column: A C30 column is used, often cooled to enhance separation.[15]
-
Mobile Phase: A typical mobile phase consists of 95% methanol and 5% deionized water.[15]
-
Detection: Fluorescence detection is employed for its high sensitivity and specificity for vitamin K compounds. This often involves a post-column zinc reduction step to convert menadione to a fluorescent species.[15]
-
Analytical Method for Menadione in Plasma
-
Sample Preparation:
-
Protein Precipitation: Proteins in the plasma sample are precipitated using a solvent like acetonitrile. The mixture is centrifuged, and the supernatant is collected.[17]
-
Solid-Phase Extraction (SPE): For cleaner extracts, SPE can be employed. A general protocol involves:
-
Sample Pretreatment: Deproteinization with a cold solvent like ethanol.[18]
-
Column Conditioning: The SPE cartridge (e.g., polymeric reversed-phase) is conditioned with appropriate solvents.[18]
-
Sample Loading: The supernatant from the pretreated sample is loaded onto the cartridge.[18]
-
Washing: The cartridge is washed to remove interferences.[18]
-
Elution: The retained menadione is eluted with a suitable solvent.[18]
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for analysis.[18]
-
-
-
Chromatography:
References
- 1. researchgate.net [researchgate.net]
- 2. medicines.org.uk [medicines.org.uk]
- 3. providence.elsevierpure.com [providence.elsevierpure.com]
- 4. Distribution and metabolism of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Menadione (Vitamin K3) Is a Catabolic Product of Oral Phylloquinone (Vitamin K1) in the Intestine and a Circulating Precursor of Tissue Menaquinone-4 (Vitamin K2) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a new substrate for non-specific alkaline phosphatase in histochemistry and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a new substrate for non-specific alkaline phosphatase in histochemistry and immunohistochemistry | Semantic Scholar [semanticscholar.org]
- 8. Menadione (vitamin K3) is a catabolic product of oral phylloquinone (vitamin K1) in the intestine and a circulating precursor of tissue menaquinone-4 (vitamin K2) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Menadione is a metabolite of oral vitamin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I trial of this compound (vitamin K3) in advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A pharmacokinetic study with the high-dose anticancer agent menadione in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. Measurement of Menadione in Urine by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. GC-FID and HPLC-DAD Methods for the Determination of Menadione Sodium Bisulphite Directly and by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
in vitro vs in vivo effects of menadiol diphosphate
An In-depth Technical Guide to the In Vitro and In Vivo Effects of Menadiol Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a water-soluble pro-drug of menadione (Vitamin K3), has garnered significant interest as a potential anti-cancer agent. Its mechanism of action, primarily centered on the induction of oxidative stress through redox cycling, has demonstrated potent cytotoxic effects in various cancer cell lines in vitro. However, translating this preclinical efficacy into tangible clinical outcomes in vivo has proven challenging. This technical guide provides a comprehensive analysis of the disparate effects of this compound observed in laboratory and clinical settings. We delve into its core mechanism of action, present quantitative data from key studies in comparative tables, detail relevant experimental protocols, and visualize complex pathways and workflows to offer a clear and thorough resource for the scientific community.
Core Mechanism of Action: The Double-Edged Sword of Redox Cycling
This compound itself is biologically inactive. Upon administration, it is rapidly converted by endogenous alkaline phosphatases into its active form, menadione. Menadione's cytotoxic effects are primarily driven by its ability to undergo redox cycling, a process that can either lead to detoxification or to the generation of harmful reactive oxygen species (ROS).
The fate of menadione within the cell is largely determined by two key enzymes with opposing functions:
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): This enzyme catalyzes a two-electron reduction of menadione to menadiol (a hydroquinone).[1][2] This is generally considered a detoxification pathway, as the resulting hydroquinone is more stable and can be conjugated for excretion.[1]
-
Cytochrome P450 Reductase: This enzyme facilitates a one-electron reduction, converting menadione into a highly reactive semiquinone radical.[1] This radical can then react with molecular oxygen (O₂) to regenerate the parent menadione, while simultaneously producing a superoxide anion (O₂⁻).[3][4] This futile cycle generates a massive amount of ROS, leading to significant oxidative stress.
Cancer cells often exhibit high levels of NQO1, a feature that has been explored for targeted drug activation. However, the balance between the one- and two-electron reduction pathways is critical in determining the ultimate biological effect of menadione.
In Vitro Effects: Potent Cytotoxicity and Apoptosis Induction
In controlled laboratory settings, menadione consistently demonstrates potent anti-cancer activity across a wide range of human cancer cell lines. The primary mechanisms observed are dose-dependent cytotoxicity and the induction of apoptosis.
Quantitative Data Summary
The cytotoxic potency of menadione in vitro often occurs at concentrations that have been shown to be achievable in human plasma.[5][6]
| Cell Line | Cancer Type | Effect Observed | Effective Concentration (IC₅₀) | Reference |
| H4IIE | Rat Hepatocellular Carcinoma | Cytotoxicity, Apoptosis | ~25 µM | [7] |
| HL-60 | Human Promyelocytic Leukemia | Apoptosis | 1 - 50 µM | [8] |
| OVCAR-3, SK-OV-3 | Human Ovarian Carcinoma | Apoptosis, Inhibition of cell adhesion/migration | Not specified | [9] |
| L1210 | Murine Leukemia | GSH & NADPH depletion, Growth inhibition | >27 µM for GSH depletion | [10] |
| Human Lymphatic Neoplasms | Leukemia / Lymphoma | Chemosensitization, Cytotoxicity | 4.7 µM for chemosensitization | [6] |
Apoptotic Signaling Pathway
The high levels of ROS generated by menadione's redox cycling trigger the intrinsic pathway of apoptosis. This cascade involves mitochondrial dysfunction, the release of pro-apoptotic factors, and the activation of effector caspases that execute cell death. Key events include the release of cytochrome c from the mitochondria, activation of caspase-9 and caspase-3, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP), which leads to DNA fragmentation.[7][8][9]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a method for determining the cytotoxic effects of this compound on an adherent cancer cell line.
Objective: To determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) of this compound.
Materials:
-
Cancer cell line of interest (e.g., H4IIE, OVCAR-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in sterile PBS or media)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
DMSO (Dimethyl sulfoxide)[7]
-
Multichannel pipette
-
Microplate reader (550-570 nm wavelength)
Workflow:
In Vivo Effects: Clinical Challenges and Pharmacokinetic Hurdles
Despite the promising results from in vitro studies, the translation of this compound's anti-cancer activity into in vivo models and human trials has been largely unsuccessful.
Quantitative Data Summary: Phase I Clinical Trial
A key Phase I clinical trial in patients with advanced malignancies highlights the challenges. While the drug was administered, and plasma concentrations were measured, no objective anti-tumor responses were observed.[11][12]
| Parameter | Finding | Reference |
| Study Design | Phase I, dose-escalation trial | [11][12] |
| Patient Population | 40 patients with advanced cancer | [11] |
| Drug Administration | Short intravenous infusion (1-5 hours) every 3 weeks | [11][12] |
| Dosage Range | Escalated from 40 mg/m² to 1360 mg/m² | [11][12] |
| Peak Plasma Concentration | 1.9 - 7.4 µM (at 1360 mg/m² dose) | [11][12] |
| Efficacy | No objective partial or complete responses observed | [11][12] |
| Toxicity (Dose-Limiting) | Hypersensitivity Reaction (HSR) syndrome at doses ≥ 840 mg/m² (facial flushing, paresthesiae, chest pain, dyspnea) | [11] |
| Hematologic Toxicity | No significant (Grade ≥ 2) toxicity observed | [11] |
Discrepancy Between In Vitro and In Vivo Results
The central issue appears to be a disconnect between the drug concentrations and exposure times required for efficacy in vitro and what can be safely achieved in vivo.
-
Pharmacokinetics: Following a short intravenous infusion, plasma levels of menadione peak and then decline.[5] The peak concentration of ~7.4 µM reached in the clinical trial is within the lower range of concentrations that show cytotoxic effects in vitro. However, this peak is transient.
-
Exposure Time: In vitro experiments typically involve continuous exposure of cells to the drug for 24 hours or more. In contrast, the in vivo exposure is limited to a few hours post-infusion.[5]
-
Toxicity: Dose escalation was limited by hypersensitivity reactions, preventing the administration of higher doses that might have produced more sustained and effective plasma concentrations.[11]
Researchers have suggested that prolonged infusion times would be necessary to maintain plasma concentrations at levels comparable to those demonstrating anti-cancer activity in vitro.[5]
Comparative Analysis and Future Directions
| Feature | In Vitro | In Vivo (Human Phase I Trial) |
| Outcome | Potent, dose-dependent cytotoxicity and apoptosis in cancer cells.[7][8] | No objective anti-tumor responses.[11][12] |
| Effective Concentration | ~5 µM (chemosensitization) to >50 µM (cytotoxicity).[6] | Peak plasma levels of 1.9-7.4 µM were achieved but were not sustained.[11][12] |
| Exposure | Continuous exposure, typically for 24-72 hours. | Transient exposure for a few hours after a short infusion.[5][11] |
| Limiting Factors | Not applicable. | Dose-limiting hypersensitivity reactions.[11] |
The case of this compound serves as a critical example of the challenges in translating preclinical findings. While its mechanism of inducing ROS-mediated apoptosis is sound and highly effective in vitro, the principal obstacle is a narrow therapeutic window in vivo. The doses required to achieve sustained, therapeutically relevant plasma concentrations are precluded by toxicity.
Future research could explore:
-
Novel Delivery Systems: Encapsulation or conjugation strategies to improve the pharmacokinetic profile and tumor-targeting of menadione.
-
Combination Therapies: Leveraging the chemosensitizing properties observed in vitro by combining lower, non-toxic doses of this compound with other standard-of-care chemotherapeutic agents.[5][6]
-
Biomarker-Driven Trials: Selecting patients with tumors that have high NQO1 expression, which could theoretically enhance the drug's activity, although this remains to be proven clinically.
References
- 1. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD(P)H quinone oxidoreductase (NQO1): an enzyme which needs just enough mobility, in just the right places - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective enhancement by menadiol of in vitro drug activity in human lymphatic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Induction by Menadione in Human Promyelocytic Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Menadione induces the formation of reactive oxygen species and depletion of GSH-mediated apoptosis and inhibits the FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of cytotoxicity of menadione sodium bisulfite versus leukemia L1210 by the acid-soluble thiol pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I trial of this compound (vitamin K3) in advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. providence.elsevierpure.com [providence.elsevierpure.com]
Menadiol Diphosphate as a Vitamin K Analog: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Menadiol diphosphate, a synthetic, water-soluble analog of vitamin K, serves a critical role in biochemical pathways essential for hemostasis. Unlike its fat-soluble counterparts, its unique solubility allows for administration in clinical scenarios marked by malabsorption. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action within the vitamin K cycle, its pharmacokinetic profile, and its applications in both coagulation and oncology. We present quantitative data from clinical trials, detailed experimental protocols for its synthesis and evaluation, and visual diagrams of key biological and experimental pathways to facilitate a deeper understanding for research and development professionals.
Chemical and Pharmacological Profile
This compound (also known as menadiol sodium diphosphate or vitamin K4) is a synthetic derivative of menadione (vitamin K3).[1] Its primary advantage is its high water solubility, which allows for absorption from the gastrointestinal tract without reliance on bile salts, a significant benefit in conditions like obstructive jaundice.[1][2]
Chemical Structure: 2-methyl-1,4-naphthalenediol bis(dihydrogen phosphate)
Upon administration, it is converted in the body to its active form, which participates in the vital vitamin K cycle.
Mechanism of Action: The Vitamin K Cycle
The primary function of vitamin K and its analogs is to serve as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[3][4] This enzyme catalyzes the post-translational carboxylation of specific glutamate (Glu) residues into gamma-carboxyglutamate (Gla) on a set of proteins known as vitamin K-dependent proteins.[5][6]
This carboxylation is essential for the biological activity of these proteins, enabling them to bind calcium ions and interact with phospholipid membranes.[5] Key vitamin K-dependent proteins include:
-
Coagulation Factors: Factor II (Prothrombin), VII, IX, and X.[2][3]
-
Anticoagulant Proteins: Protein C and Protein S.[3]
-
Bone Metabolism Proteins: Osteocalcin and Matrix Gla Protein (MGP).[5][7]
The process, known as the vitamin K cycle, occurs in the endoplasmic reticulum.[6] this compound enters this cycle after being converted to menadiol and subsequently reduced to the active vitamin K hydroquinone form. This hydroquinone is the active cofactor for GGCX. In the process, it is oxidized to vitamin K epoxide, which is then recycled back to the hydroquinone form by the enzyme vitamin K epoxide reductase (VKORC1).[3] Warfarin and other coumarin anticoagulants exert their effect by inhibiting VKORC1.[3]
Pharmacokinetics
This compound exhibits a distinct pharmacokinetic profile compared to natural vitamin K.
-
Absorption: As a water-soluble compound, it is readily absorbed from the gastrointestinal tract, and its absorption is not dependent on the presence of bile salts.[2]
-
Distribution: It is distributed throughout the body and is metabolized in the liver.[8]
-
Metabolism and Excretion: The body rapidly metabolizes vitamin K analogs.[2] Metabolites are primarily excreted in the urine and feces (via the biliary system).[8]
-
Onset of Action: A notable characteristic is its delayed onset of action. Therapeutic effects typically begin approximately 24 hours after administration but can persist for several days.[1][9]
Quantitative Data Summary
The clinical investigation of this compound has provided key quantitative data, particularly from its evaluation in oncology.
Table 1: Phase I Clinical Trial in Advanced Malignancy [10][11]
| Parameter | Value |
|---|---|
| Patient Population | 40 patients with advanced cancer |
| Dosage Range | 40 mg/m² to 1360 mg/m² (escalating) |
| Administration | Short intravenous infusion (1-5 hours) every 3 weeks |
| Peak Plasma Concentration | 1.9 - 7.4 µM (at 1360 mg/m² dose) |
| Objective Response Rate | No objective partial or complete responses observed |
Table 2: Toxicity Profile in Phase I Oncology Trial [10][12]
| Dose Level | Toxicity Type | Grade | Incidence |
|---|---|---|---|
| 840 mg/m² | Hypersensitivity Reaction (HSR)¹ | Grade 1 | 3 of 4 patients |
| 1360 mg/m² | Hypersensitivity Reaction (HSR)¹ | Grade 1 | 2 of 13 patients |
| 1360 mg/m² | Hypersensitivity Reaction (HSR)¹ | Grade 2 | 7 of 13 patients |
| All Doses | Hematologic Toxicity | Grade ≥ 2 | Not observed |
¹HSR syndrome included paresthesiae, facial flushing, burning of eyes/mucous membranes, chest pain, and dyspnea.
Table 3: Efficacy in Malignant Disease (Tritiated this compound) [13][14]
| Administration Route | Evaluable Cases | Response Observed | Response Rate |
|---|---|---|---|
| Intravenous (IV) | 151 | 23 | 15.2% |
| Intra-arterial (IA) | 52 | 13 | 25.0% |
Experimental Protocols
Protocol 1: Synthesis of this compound Hexahydrate
This protocol is based on the reduction of menadione followed by salt formation.[15]
Objective: To synthesize menadiol sodium diphosphate hexahydrate from menadione.
Materials:
-
Menadione
-
Stannous chloride dihydrate (reducing agent)
-
Hydrochloric acid
-
Calcium hydroxide
-
Sodium carbonate
-
Ethanol
-
Water
Methodology:
-
Reduction: Dissolve menadione in a suitable solvent. Add stannous chloride dihydrate as the reducing agent and reflux the mixture to reduce menadione to menadiol.
-
Hydrolysis: After reduction, perform a hydrolysis step.
-
Calcium Salt Formation: Add calcium hydroxide to the solution to precipitate this compound as its calcium salt.
-
Conversion to Sodium Salt: Isolate the calcium salt and resuspend it. Add sodium carbonate to the suspension to convert the calcium salt to the more soluble sodium salt, precipitating calcium carbonate.
-
Purification: Filter the solution to remove calcium carbonate.
-
Recrystallization: Concentrate the filtrate and recrystallize the menadiol sodium diphosphate from an appropriate solvent system (e.g., water/ethanol) to obtain the hexahydrate crystal powder.
-
Analysis: Confirm the structure and purity of the final product using techniques such as UV spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR).
Protocol 2: In Vitro Cytotoxicity and Chemosensitization Assay
This protocol is adapted from studies evaluating menadiol's effect on human lymphatic neoplasms.[16]
Objective: To determine the cytotoxic and chemosensitizing effects of this compound on cancer cells.
Materials:
-
Human cancer cell line (e.g., human lymphatic neoplasm cells)
-
Normal human lymphocytes (as control)
-
This compound solution
-
Standard chemotherapeutic agents (e.g., vincristine, dexamethasone)
-
Cell culture medium and supplements
-
Differential staining cytotoxicity assay reagents (e.g., Fast Green and Nigrosin)
-
Incubator (37°C, 5% CO₂)
-
Microscope
Methodology:
-
Cell Preparation: Isolate and prepare single-cell suspensions of both neoplastic and normal lymphocytes.
-
Drug Exposure: Plate the cells and expose them to:
-
This compound alone (at various concentrations, e.g., 2.0 µg/mL).
-
Standard chemotherapeutic agents alone.
-
A combination of this compound and a standard agent.
-
A vehicle control.
-
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours) under standard culture conditions.
-
Cytotoxicity Assessment:
-
Use a differential staining cytotoxicity assay. This method distinguishes between live (unstained) and dead (stained) cells.
-
Count the number of viable cells in each treatment group using a microscope.
-
-
Data Analysis:
-
Calculate the percentage of cell survival for each treatment condition relative to the vehicle control.
-
Compare the cytotoxic effect of the combination therapy to the single-agent therapies to determine if menadiol enhances the activity of the standard agents (chemosensitization).
-
Applications in Oncology
Beyond its role in hemostasis, this compound has been investigated as an anticancer agent, primarily due to the redox cycling properties of its menadione core, which can induce oxidative stress in cancer cells.
-
As a Radiosensitizer: Early research explored tritiated this compound as a radioactive drug designed to selectively target and irradiate tumor cells.[13][14] The rationale is that some tumor cells exhibit increased uptake of vitamin K analogs.
-
As a Chemotherapeutic Agent: Phase I trials have evaluated high-dose this compound in patients with advanced malignancies.[10][11] While single-agent efficacy was limited, these studies established a safety profile and maximum tolerated dose.
-
As a Chemosensitizer: In vitro studies have shown that menadiol can enhance the cytotoxic effects of standard chemotherapy drugs in certain cancer types, such as human lymphatic neoplasms, potentially by overcoming drug resistance.[16]
Adverse Effects and Contraindications
The primary adverse effects are related to high doses used in oncology settings and include a hypersensitivity reaction syndrome.[10] A significant risk is hemolytic anemia, especially in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency or low vitamin E levels.[1][2] Due to the risk of hemolytic anemia, hyperbilirubinemia, and kernicterus in infants, its use is contraindicated in neonates and during late pregnancy.[2]
Conclusion and Future Directions
This compound remains a clinically relevant vitamin K analog, particularly for managing coagulopathy in patients with obstructive jaundice. Its water-soluble nature provides a distinct therapeutic advantage. While early investigations into its role in oncology as a single agent did not demonstrate significant efficacy, its potential as a chemosensitizing or radiosensitizing agent warrants further exploration. Future research should focus on combination therapies and identifying specific cancer types or molecular profiles that may be particularly susceptible to its effects. A deeper understanding of its uptake mechanisms in tumor cells could unlock new therapeutic strategies.
References
- 1. Menadiol - Wikipedia [en.wikipedia.org]
- 2. medicines.org.uk [medicines.org.uk]
- 3. Kappadione | C11H8Na4O8P2 | CID 8555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is Menadiol Diacetate used for? [synapse.patsnap.com]
- 5. What is the mechanism of Menadiol Diacetate? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. γ-Glutamyl carboxylase mutations differentially affect the biological function of vitamin K–dependent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (PD073859, JTNHOVZOOVVGHI-UHFFFAOYSA-N) [probes-drugs.org]
- 9. Menadiol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Phase I trial of this compound (vitamin K3) in advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. providence.elsevierpure.com [providence.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. Investigations of tritiated menadiol sodium diphosphate (T-MNDP) as a radioactive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigations of Tritiated Menadiol Sodium Diphosphate (T-MNDP) as a Radioactive Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Selective enhancement by menadiol of in vitro drug activity in human lymphatic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Menadiol Diphosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of menadiol diphosphate, a water-soluble vitamin K3 analog, in cancer research. The protocols detailed below are foundational for assessing its cytotoxic and mechanistic properties in vitro. This compound is converted to its active form, menadione, within cells, which then exerts its biological effects primarily through the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.
Data Presentation: In Vitro Efficacy and Clinical Dosing
The following tables summarize key quantitative data related to the anti-cancer activity of menadione, the active metabolite of this compound, and the clinical dosing of the parent compound.
Table 1: IC50 Values of Menadione in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MiaPaCa2 | Pancreatic Carcinoma | 6.2 | [1] |
| Leukemia (parental) | Leukemia | 18 | [1] |
| Leukemia (multidrug-resistant) | Leukemia | 13.5 | [1] |
| AR4-2J | Pancreatic | 10-20 (induces apoptosis) | [1] |
| H4IIE | Rat Hepatocellular Carcinoma | 25 | |
| SAS | Oral Squamous Carcinoma | More cytotoxic than to non-tumorigenic cells | [2] |
Table 2: Phase I Clinical Trial Dosing of this compound [3]
| Parameter | Value |
| Starting Dose | 40 mg/m² |
| Escalated Dose | Up to 1360 mg/m² |
| Administration | Short intravenous infusion (1-5 hours) every 3 weeks |
| Peak Plasma Menadione Concentration (at 1360 mg/m²) | 1.9-7.4 µM |
Experimental Protocols
Cytotoxicity Assessment by MTT Assay
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50). The assay measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound (or menadione)
-
Cancer cell line of interest (e.g., MiaPaCa2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle progression. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and determination of the percentage of cells in G0/G1, S, and G2/M phases.[4][5]
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture dish. For adherent cells, use trypsin to detach them.
-
Washing: Wash the cells once with ice-cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells for at least 30 minutes on ice (or store at -20°C for longer periods).[6]
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the pellet in 500 µL of PI staining solution.[5]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells. The PI fluorescence should be measured on a linear scale. Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[6]
Apoptosis Detection by DAPI Staining
This method is used to visualize morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
Materials:
-
Cells grown on coverslips and treated with this compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
4',6-diamidino-2-phenylindole (DAPI) staining solution (e.g., 1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells on sterile coverslips in a culture plate and treat with the desired concentrations of this compound.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Add DAPI staining solution to the coverslips and incubate for 5-10 minutes at room temperature in the dark.
-
Mounting and Visualization: Wash the coverslips with PBS, mount them on microscope slides, and visualize the nuclear morphology using a fluorescence microscope with the appropriate filter for DAPI. Apoptotic cells will exhibit condensed and fragmented nuclei compared to the uniformly stained nuclei of healthy cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and a typical experimental workflow for its in vitro characterization.
Caption: ROS-mediated apoptosis induced by menadione.
Caption: Fas/FasL-mediated apoptosis pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Menadione (Vitamin K3) induces apoptosis of human oral cancer cells and reduces their metastatic potential by modulating the expression of epithelial to mesenchymal transition markers and inhibiting migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I trial of this compound (vitamin K3) in advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols: Menadiol Diphosphate in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menadiol diphosphate, a water-soluble pro-vitamin of menadione (Vitamin K3), is a synthetic naphthoquinone that has garnered significant interest in cell culture studies, particularly in the field of oncology. Its ability to induce oxidative stress through redox cycling makes it a potent agent for investigating cellular responses to reactive oxygen species (ROS). These application notes provide a comprehensive overview of the use of this compound in cell culture, detailing its mechanisms of action and providing protocols for its application in cytotoxicity, apoptosis, and cell cycle analysis.
Mechanism of Action
Upon entering the cell, this compound is rapidly converted to menadione. Menadione's primary mechanism of action involves its participation in redox cycling, a process that generates a significant amount of reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide.[1][2][3] This surge in intracellular ROS disrupts the cellular redox balance, leading to oxidative stress.[1] The consequences of this oxidative stress are multifaceted and can include:
-
Induction of Apoptosis: Menadione-induced oxidative stress is a potent trigger for programmed cell death (apoptosis). This occurs through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3 and caspase-7.[4][5][6][7] A hallmark of this process is the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[1][6][7]
-
Cell Cycle Arrest: Menadione can halt cell cycle progression, primarily at the G2/M phase.[8][9] This is often mediated by the downregulation of key cell cycle regulatory proteins. For instance, menadione has been shown to decrease the expression of Cdc25C, a phosphatase that activates the cyclin-dependent kinase 1 (CDK1)-Cyclin B1 complex, which is crucial for entry into mitosis.[8][9][10] This leads to the proteasome-mediated degradation of CDK1 and Cyclin B1, effectively blocking the cell cycle at the G2/M transition.[8][9]
-
Modulation of Signaling Pathways: The cellular response to menadione-induced oxidative stress involves the activation of various signaling pathways. The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), are known to be activated in response to menadione.[11] The duration and intensity of ERK and JNK activation can determine the cellular outcome, with prolonged activation often leading to cell death.[11]
Data Presentation
Cytotoxicity of Menadione in Various Cell Lines
The cytotoxic effects of menadione have been evaluated across a range of cancer and non-tumorigenic cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) | Reference |
| H4IIE | Rat Hepatocellular Carcinoma | 24 | 25 | [12][13] |
| Hep3B | Human Hepatoma | 72 | 10 | [12][13] |
| HepG2 | Human Hepatoblastoma | 24 | 13.7 | [12][13] |
| Leukemia (Multidrug-Resistant) | Human Leukemia | Not Specified | 13.5 ± 3.6 | [14] |
| Leukemia (Parental) | Human Leukemia | Not Specified | 18 ± 2.4 | [14] |
| MGC-803 | Human Gastric Cancer | 48 | 11.85 | [15] |
| MIA PaCa-2 | Human Pancreatic Cancer | Not Specified | 6.2 | [15] |
| SAS | Human Oral Squamous Carcinoma | 24 | 8.45 | [16] |
| HEK293 | Human Embryonic Kidney (Non-tumorigenic) | 24 | 98.5 | [16] |
| HaCaT | Human Keratinocyte (Non-tumorigenic) | 24 | 74.5 | [16] |
Mandatory Visualization
Experimental Protocols
Assessment of Cytotoxicity using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent, e.g., sterile water or PBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Detection of Apoptosis by Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound, harvest the cells (including floating cells in the medium) and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis using Propidium Iodide Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with this compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the treated cells and wash once with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Measurement of Intracellular ROS using DCFH-DA
This protocol measures the generation of intracellular reactive oxygen species.
Materials:
-
Cells treated with this compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (in DMSO)
-
Serum-free culture medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate or on coverslips in a multi-well plate.
-
DCFH-DA Loading: After cell attachment, remove the medium and wash the cells with serum-free medium. Add fresh serum-free medium containing 10-20 µM DCFH-DA and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess DCFH-DA.
-
Treatment: Add the desired concentrations of this compound to the cells.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader at different time points. Alternatively, visualize the cells under a fluorescence microscope.
Western Blot Analysis of Apoptosis and Cell Cycle Markers
This protocol is for detecting changes in the expression of specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cell lysates from this compound-treated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-CDK1, anti-Cyclin B1, anti-Cdc25C, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities to determine changes in protein expression.
References
- 1. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells -ORCA [orca.cardiff.ac.uk]
- 3. Menadione-induced oxidative stress in bovine heart microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Menadione induces the formation of reactive oxygen species and depletion of GSH-mediated apoptosis and inhibits the FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Menadione induces G2/M arrest in gastric cancer cells by down-regulation of CDC25C and proteasome mediated degradation of CDK1 and cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. researchgate.net [researchgate.net]
- 11. Oxidant-induced hepatocyte injury from menadione is regulated by ERK and AP-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Menadione: spectrum of anticancer activity and effects on nucleotide metabolism in human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
Developing Assays with Menadiol Diphosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menadiol diphosphate, a water-soluble synthetic analog of vitamin K3 (menadione), serves as a versatile substrate in a variety of biochemical assays. Its utility stems from its susceptibility to enzymatic dephosphorylation by phosphatases, yielding menadiol. The resulting menadiol is a potent reducing agent, enabling the development of sensitive colorimetric and electrochemical detection methods. This document provides detailed application notes and protocols for the use of this compound in assays for alkaline phosphatase and NAD(P)H:quinone oxidoreductase 1 (NQO1), two enzymes of significant interest in biomedical research and drug development.
Application 1: Alkaline Phosphatase Activity Assay
Alkaline phosphatases (ALPs) are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at alkaline pH.[1] They are widely used as reporters in immunoassays and as biomarkers for various physiological and pathological conditions. This compound is an excellent substrate for the detection of ALP activity in various formats, including histochemistry, immunohistochemistry, and in solution-based assays.[2]
Signaling Pathway: Alkaline Phosphatase-Mediated Signal Generation
The assay principle is based on the enzymatic conversion of this compound to menadiol by alkaline phosphatase. The liberated menadiol then reduces a chromogenic indicator, such as a tetrazolium salt, resulting in a colored, insoluble formazan precipitate. This provides a localized and quantifiable signal directly proportional to the enzyme activity.
Figure 1. Signaling pathway for ALP detection using this compound.
Experimental Workflow: Immunohistochemical Staining
The following diagram illustrates the general workflow for immunohistochemical (IHC) staining using an alkaline phosphatase-conjugated antibody and this compound as the substrate.
Figure 2. Experimental workflow for IHC with this compound.
Protocol: Histochemical Detection of Alkaline Phosphatase
This protocol is adapted for the detection of ALP activity in cryostat sections.[2]
Materials:
-
This compound
-
Nitro-blue tetrazolium (NBT)
-
Tris-HCl buffer (0.1 M, pH 8.2)
-
Acetone
-
Chloroform
-
Cryostat sections of tissue
-
Mounting medium
Procedure:
-
Tissue Preparation: Pre-treat cryostat sections with a mixture of acetone and chloroform.
-
Incubation Medium Preparation:
-
Prepare a stock solution of this compound in distilled water.
-
Prepare a stock solution of NBT in dimethylformamide.
-
The final incubation medium should be prepared fresh by mixing the Tris-HCl buffer, this compound stock solution, and NBT stock solution.
-
-
Incubation:
-
Cover the tissue sections with the incubation medium.
-
Incubate at 37°C for 15-60 minutes, or until the desired color intensity is achieved.
-
-
Washing and Mounting:
-
Wash the sections thoroughly with distilled water.
-
Mount with an aqueous mounting medium.
-
Expected Results:
Sites of alkaline phosphatase activity will appear as a dark blue to purple precipitate.
Quantitative Data
The following table summarizes the performance of this compound in comparison to other substrates for the histochemical detection of alkaline phosphatase.
| Substrate System | Localization of Stain | Staining Intensity | Kinetic Favorability |
| This compound/NBT | Precise [2] | High [2] | Favorable [2] |
| Azo-dyes | Less Precise | Moderate | Less Favorable |
| Azoindoxyl | Less Precise | Moderate | Less Favorable |
| Metal Precipitation (Ca2+/Co2+) | Good | Moderate | Less Favorable |
| Metal Precipitation (Ce3+) | Precise | High | Favorable |
Application 2: NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Activity Assay
NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones to hydroquinones, a key step in the detoxification of these compounds.[3] NQO1 is often overexpressed in cancer cells and is a target for the development of anticancer drugs. Assays for NQO1 activity are crucial for screening potential inhibitors and activators of this enzyme.
Signaling Pathway: NQO1-Mediated Redox Cycling
In this assay, menadione (the oxidized form of menadiol) is used as the substrate for NQO1. In the presence of NAD(P)H, NQO1 reduces menadione to menadiol.[4] The menadiol can then be detected, often through a coupled reaction where it reduces a secondary substrate, such as cytochrome c or a tetrazolium salt.[5]
Figure 3. Signaling pathway for NQO1 activity assay.
Experimental Workflow: NQO1 Activity Assay (Colorimetric)
The following diagram outlines the general steps for a colorimetric NQO1 activity assay in a microplate format.
Figure 4. Experimental workflow for a colorimetric NQO1 assay.
Protocol: NQO1 Activity Assay in Cell Lysates
This protocol is a general guideline for measuring NQO1 activity in cell lysates using a menadione-based colorimetric assay.[6]
Materials:
-
Cell lysis buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, 0.7 mg/mL BSA, 0.01% Tween 20)
-
Menadione stock solution
-
NADH stock solution
-
FAD stock solution
-
WST-1 or similar tetrazolium salt stock solution
-
Dicoumarol (NQO1 inhibitor) stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with PBS.
-
Lyse cells in cell lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
NADH (final concentration ~200 µM)
-
FAD (final concentration ~5 µM)
-
Cell lysate (adjust volume for desired protein amount)
-
-
For inhibitor control wells, add dicoumarol.
-
Initiate the reaction by adding menadione (final concentration ~40 µM).
-
Add the tetrazolium salt (e.g., WST-1).
-
-
Measurement:
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 440 nm for WST-1) in kinetic mode for a set period (e.g., 10-30 minutes) at a constant temperature.
-
-
Calculation:
-
Determine the rate of change in absorbance (Vmax).
-
Subtract the rate of the inhibitor control from the rate of the sample to obtain the NQO1-specific activity.
-
Normalize the activity to the amount of protein in the lysate.
-
Quantitative Data
The following table provides examples of quantitative data that can be obtained from NQO1 activity assays.
| Compound | Assay Type | Target | IC50 |
| Dicoumarol | In vitro NQO1 activity | Recombinant NQO1 | ~20 nM [6] |
| Curcumin | In vitro NQO1 activity | Recombinant NQO1 | ~5 µM [6] |
Conclusion
This compound is a valuable tool for researchers developing assays for phosphatases and oxidoreductases. Its properties allow for the creation of robust and sensitive detection systems. The protocols and data presented here provide a foundation for the implementation of this compound-based assays in a variety of research and drug development applications. Careful optimization of assay conditions is recommended to achieve the best performance for specific experimental needs.
References
- 1. Alkaline Phosphatase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound, a new substrate for non-specific alkaline phosphatase in histochemistry and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The diverse functionality of NQO1 and its roles in redox control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of NAD(P)H:quinone oxidoreductase 1 activity and induction of p53 degradation by the natural phenolic compound curcumin - PMC [pmc.ncbi.nlm.nih.gov]
Menadiol Diphosphate as a Substrate for Enzymatic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menadiol diphosphate, a water-soluble synthetic analog of vitamin K3, serves as a valuable substrate for several key enzymes, making it a versatile tool in various research and drug development applications. Its primary utility lies in its susceptibility to enzymatic dephosphorylation, which releases menadiol. This reaction product can be subsequently detected through various methods, offering a convenient way to assay the activity of phosphatases. Furthermore, the menadiol-menadione redox couple is central to the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme implicated in cancer and cellular stress responses. Menadiol, as a vitamin K hydroquinone, also plays a crucial role in the vitamin K cycle, essential for blood coagulation.
These application notes provide detailed protocols for utilizing this compound as a substrate for alkaline phosphatase and as a component in assays for NQO1 and gamma-glutamyl carboxylase.
I. Alkaline Phosphatase Activity Assay
Alkaline phosphatases (ALPs) are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at alkaline pH. This compound is an excellent substrate for ALP, and its activity can be quantified by measuring the formation of menadiol. A common method involves the reduction of nitro-blue tetrazolium (NBT) by menadiol, which forms a colored formazan product.[1][2]
Principle
The enzymatic reaction proceeds in two steps. First, alkaline phosphatase hydrolyzes the phosphate groups from this compound to produce menadiol. Subsequently, menadiol reduces NBT to form a colored formazan dye, which can be quantified spectrophotometrically.
Experimental Protocol
Materials:
-
This compound (tetrasodium salt)
-
Alkaline Phosphatase (e.g., calf intestinal or other sources)
-
Nitro-blue tetrazolium (NBT)
-
Tris-HCl buffer (100 mM, pH 9.5)
-
Magnesium Chloride (MgCl2)
-
Microplate reader or spectrophotometer
-
96-well microplates
Reagent Preparation:
-
Tris-HCl Buffer (100 mM, pH 9.5): Dissolve 12.11 g of Tris base in 800 mL of deionized water. Adjust the pH to 9.5 with HCl and bring the final volume to 1 L.
-
MgCl2 Solution (10 mM): Dissolve 0.203 g of MgCl2·6H2O in 100 mL of deionized water.
-
NBT Solution (1.5 mg/mL): Dissolve 15 mg of NBT in 10 mL of 50% dimethylformamide (DMF) in water.
-
This compound Solution (Substrate): Prepare a stock solution of 10 mM this compound in deionized water. This solution should be prepared fresh. The stability of this compound solutions can be limited, and they should be protected from light.[2]
-
Enzyme Solution: Prepare a dilution of your alkaline phosphatase sample in Tris-HCl buffer. The optimal concentration will depend on the enzyme activity and should be determined empirically.
Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
50 µL of Tris-HCl buffer (100 mM, pH 9.5)
-
10 µL of MgCl2 solution (10 mM)
-
20 µL of NBT solution (1.5 mg/mL)
-
10 µL of enzyme solution
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of this compound solution (10 mM).
-
Immediately measure the absorbance at 560 nm (for formazan) using a microplate reader in kinetic mode, taking readings every minute for 15-30 minutes.
-
The rate of change in absorbance is proportional to the ALP activity.
Data Presentation
| Parameter | Value | Reference |
| Substrate | This compound | [1][2] |
| Enzyme | Alkaline Phosphatase | [1][2] |
| Detection Method | NBT reduction | [1][2] |
| Wavelength | 560 nm | |
| pH | 9.5 | |
| Temperature | 37°C |
Experimental Workflow
II. NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Activity Assay
NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones. This enzyme is of significant interest in cancer research as it is often overexpressed in tumor cells and can be involved in the bioactivation of certain anticancer drugs. Menadione, the oxidized form of menadiol, is a substrate for NQO1. An assay for NQO1 can be designed where this compound is first dephosphorylated to menadiol, which is then oxidized to menadione (this can occur non-enzymatically or be facilitated by other cellular components). NQO1 then reduces menadione back to menadiol, a reaction that can be coupled to the oxidation of NAD(P)H, which can be monitored spectrophotometrically.[3][4]
Principle
This is a coupled enzyme assay. First, a phosphatase (endogenous in cell lysates or added exogenously) converts this compound to menadiol. Menadiol is then oxidized to menadione. NQO1 catalyzes the reduction of menadione to menadiol, with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is a measure of NQO1 activity.
Experimental Protocol
Materials:
-
This compound
-
Cell lysate or purified NQO1
-
NADPH
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Digitonin (for cell lysis)
-
Optional: Purified alkaline phosphatase (if using purified NQO1)
-
Microplate reader or spectrophotometer
Reagent Preparation:
-
Tris-HCl Buffer (50 mM, pH 7.4): Dissolve 6.055 g of Tris base in 800 mL of deionized water, adjust pH to 7.4 with HCl, and bring the volume to 1 L.
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.8 g/L digitonin and 2 mM EDTA.
-
NADPH Solution (10 mM): Dissolve 8.3 mg of NADPH (tetrasodium salt) in 1 mL of Tris-HCl buffer. Prepare fresh.
-
This compound Solution (10 mM): Prepare a stock solution in deionized water.
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.4, with 0.1% BSA.
Assay Procedure:
-
Sample Preparation: Prepare cell lysates by treating cells with Lysis Buffer. Centrifuge to pellet cell debris and use the supernatant for the assay. Determine the protein concentration of the lysate.
-
To each well of a UV-transparent 96-well plate, add:
-
150 µL of Reaction Buffer
-
10 µL of NADPH solution (10 mM)
-
20 µL of cell lysate (containing NQO1)
-
Optional: 5 µL of alkaline phosphatase if using purified NQO1.
-
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 15 µL of this compound solution (10 mM).
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.
-
The NQO1 activity is proportional to the rate of NADPH oxidation.
Data Presentation
| Parameter | Value | Reference |
| Substrate (Pro-substrate) | This compound | |
| Enzyme | NAD(P)H:Quinone Oxidoreductase 1 (NQO1) | [3][4] |
| Co-substrate | NADPH | [3] |
| Detection Method | NADPH Oxidation | [3] |
| Wavelength | 340 nm | |
| pH | 7.4 | |
| Temperature | 37°C |
Signaling Pathway
III. Gamma-Glutamyl Carboxylase (GGCX) Activity Assay
GGCX is a crucial enzyme in the vitamin K cycle, responsible for the post-translational modification of glutamate residues to gamma-carboxyglutamate (Gla) on various proteins, including blood coagulation factors. This carboxylation is essential for their biological activity. The reaction requires reduced vitamin K (hydroquinone) as a cofactor.[5][6][7] Menadiol, being a vitamin K4 hydroquinone, can potentially serve this role after being released from this compound.
Principle
This assay measures the GGCX-catalyzed incorporation of 14C-labeled bicarbonate into a synthetic peptide substrate. The reaction is dependent on the presence of a reduced vitamin K analog. This compound can be used as a source of menadiol, which acts as the vitamin K hydroquinone cofactor.
Experimental Protocol
Materials:
-
This compound
-
Microsomal preparation containing GGCX or purified GGCX
-
Synthetic peptide substrate (e.g., FLEEL)
-
14C-labeled sodium bicarbonate (NaH14CO3)
-
Dithiothreitol (DTT)
-
CHAPS buffer (10 mM, pH 7.4, containing 0.5 M NaCl, 0.5% CHAPS)
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Reagent Preparation:
-
CHAPS Buffer: Prepare a solution with 10 mM Tris-HCl pH 7.4, 0.5 M NaCl, and 0.5% (w/v) CHAPS.
-
Peptide Substrate Solution (10 mM): Dissolve the synthetic peptide in CHAPS buffer.
-
This compound Solution (10 mM): Prepare a fresh solution in deionized water.
-
DTT Solution (100 mM): Dissolve 15.4 mg of DTT in 1 mL of CHAPS buffer.
-
NaH14CO3 Solution: Dilute the radioactive stock to the desired specific activity with unlabeled sodium bicarbonate.
Assay Procedure:
-
In a microcentrifuge tube, combine:
-
20 µL of CHAPS buffer
-
5 µL of peptide substrate solution (10 mM)
-
5 µL of DTT solution (100 mM)
-
10 µL of microsomal preparation (containing GGCX)
-
5 µL of this compound solution (10 mM)
-
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
Start the reaction by adding 5 µL of NaH14CO3 solution.
-
Incubate at 25°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 10% TCA.
-
Spot the reaction mixture onto filter paper and wash three times with 5% TCA to remove unincorporated 14C-bicarbonate.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
The amount of incorporated radioactivity is proportional to the GGCX activity.
Data Presentation
| Parameter | Value | Reference |
| Cofactor Source | This compound | |
| Enzyme | Gamma-Glutamyl Carboxylase (GGCX) | [5][6][7] |
| Substrate | Synthetic Peptide (e.g., FLEEL) | [8] |
| Detection Method | Radiometric (14C incorporation) | [8] |
| pH | 7.4 | |
| Temperature | 25°C |
Vitamin K Cycle Involvement
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. This compound, a new substrate for non-specific alkaline phosphatase in histochemistry and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1), a multifunctional antioxidant enzyme and exceptionally versatile cytoprotector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantification of Menadiol Diphosphate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menadiol diphosphate (also known as Vitamin K4) is a water-soluble, synthetic analog of menadione (Vitamin K3).[1] Due to its water solubility, it can be administered parenterally and is used clinically for the treatment and prevention of hemorrhage associated with low levels of prothrombin and other vitamin K-dependent coagulation factors.[1] Upon administration, phosphatases in the body rapidly convert this compound into menadione, its biologically active form. Therefore, the quantification of this compound in biological matrices is typically achieved by measuring the concentration of its active metabolite, menadione.
Accurate and sensitive quantification of menadione is critical for pharmacokinetic studies, dose-response assessments, and clinical monitoring to ensure therapeutic efficacy and safety. This document provides detailed protocols for the analysis of menadione in plasma and urine using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The quantification of menadione in biological samples presents challenges due to its lipophilic nature and potential for matrix interference. The two most common and reliable methods are:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with post-column reduction and fluorescence detection or UV detection. HPLC with fluorescence offers good sensitivity and is a robust technique for quantifying menadione.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for high sensitivity and specificity. It often involves a chemical derivatization step to improve ionization efficiency and achieve very low limits of quantification, making it ideal for studies with low dosage or for detecting basal levels.[3]
Metabolic Pathway of this compound
This compound acts as a prodrug. After administration, it undergoes enzymatic hydrolysis in the body to release menadione. Menadione then enters the Vitamin K cycle, where it is reduced to its hydroquinone form (Vitamin KH2). This reduced form acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which is essential for activating clotting factors II, VII, IX, and X by converting glutamate residues to gamma-carboxyglutamate (Gla).
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the quantification of menadione (the active metabolite of this compound) in biological samples.
| Method | Biological Matrix | Linear Range | Lower Limit of Quantification (LLOQ) | Reference |
| LC-MS/MS with Derivatization | Human Plasma | Not specified | 0.03 ng/mL | [3] |
| UPLC-MS/MS with Derivatization | Human Plasma, Urine | 0.05 - 50.0 ng/mL | 0.05 ng/mL | [4] |
| HPLC with Fluorescence | Human Urine | Not specified | 0.3 pmole/mL | [2] |
| HPLC-UV | Rabbit Plasma | 0.01 - 10.0 µg/mL | 10 ng/mL | [5] |
| Pharmacokinetic Data | Biological Matrix | Concentration Range Observed | Study Population | Notes | Reference |
| Menadione | Human Plasma | 1.9 - 7.4 µM | Human (Phase I Trial) | Peak concentration during infusion of 1360 mg/m² this compound. | [6] |
| Menadione | Rabbit Plasma | ~0.5 - 20 µg/mL | Rabbit | Following IV injection of 75 mg menadiol sodium diphosphate. | [7] |
Experimental Protocols & Workflows
The general workflow for quantifying menadione from biological samples involves sample collection and preparation, followed by chromatographic separation and detection.
Protocol 1: High-Sensitivity LC-MS/MS Method for Menadione in Human Plasma
This protocol is adapted from a method using derivatization to enhance sensitivity, making it suitable for pharmacokinetic studies.[3]
A. Principle Menadione is extracted from plasma and derivatized with 3-mercaptopropionic acid via a Michael addition reaction. This derivatization improves the chromatographic properties and ionization efficiency of menadione, allowing for highly sensitive detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
B. Materials and Reagents
-
Menadione standard
-
Menadiol Sodium Diphosphate
-
3-mercaptopropionic acid (3-MPA)
-
Internal Standard (e.g., deuterated menadione, if available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid
-
Ultrapure water
-
Human plasma (blank)
C. Sample Preparation
-
Spiking: To 200 µL of human plasma in a microcentrifuge tube, add the internal standard solution.
-
Protein Precipitation: Add 600 µL of acetonitrile. Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried residue in 100 µL of a solution containing 3-MPA in a reaction buffer. Incubate to allow the reaction to complete (conditions such as time and temperature must be optimized).
-
Final Preparation: Add mobile phase to stop the reaction and transfer to an autosampler vial for analysis.
D. LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start at ~30% B, increasing to 95% B over several minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MRM Transitions: Specific precursor-to-product ion transitions for the menadione-3-MPA derivative and the internal standard must be determined by infusion and optimization.
Protocol 2: HPLC with Fluorescence Detection for Menadione in Urine
This protocol is based on methods developed for quantifying menadione in urine, which often contains conjugated forms of the metabolite.[2]
A. Principle Urine samples are first treated with acid to hydrolyze menadiol conjugates, which are then oxidized to menadione. The menadione is extracted using a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure. For fluorescence detection, which is highly sensitive for vitamin K compounds, a post-column reduction step is required. The HPLC eluent passes through a zinc reactor column, which reduces the quinone (menadione) to a fluorescent hydroquinone.[2]
B. Materials and Reagents
-
Menadione standard
-
Menaquinone-2 (MK-2) as internal standard
-
Hydrochloric Acid (HCl)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
C30 or C18 HPLC column
-
Solid Phase Extraction (SPE) cartridges (e.g., silica-based)
-
Zinc powder for post-column reactor
C. Sample Preparation
-
Hydrolysis & Oxidation: To 1 mL of urine, add the MK-2 internal standard. Add 0.5 mL of concentrated HCl and incubate at 75°C for 1 hour to hydrolyze conjugates. This step also facilitates the oxidation of any released menadiol to menadione.[2]
-
Extraction (LLE): After cooling, add 5 mL of hexane and vortex for 5 minutes. Centrifuge to separate the phases. Transfer the upper hexane layer to a clean tube.
-
Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and transfer to an amber autosampler vial.[2]
D. HPLC Conditions
-
LC Column: C30 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 95:5 v/v).[2]
-
Flow Rate: 1.0 mL/min
-
Post-Column Reactor: A column packed with metallic zinc powder placed between the analytical column and the detector.
-
Fluorescence Detector: Excitation wavelength: ~243 nm, Emission wavelength: ~430 nm.
-
Injection Volume: 20 µL
Important Considerations & Troubleshooting
-
Light Sensitivity: Menadione and other vitamin K analogs are light-sensitive. All sample preparation steps should be performed under yellow light or in amber-colored tubes to prevent photodegradation.[2]
-
Matrix Effects: Biological samples are complex. Matrix effects, especially in LC-MS/MS, can cause ion suppression or enhancement. The use of a stable isotope-labeled internal standard is highly recommended to correct for these effects.
-
Extraction Recovery: The efficiency of LLE or SPE can vary. It is crucial to validate the recovery of the analyte and internal standard from the specific biological matrix being tested.
-
Conjugate Hydrolysis: In urine, menadione is often present as glucuronide or sulfate conjugates. An acid hydrolysis step is essential to measure the total menadione concentration.[2]
-
Calibration Curves: Calibration standards should be prepared in the same biological matrix (e.g., blank plasma or urine) as the unknown samples to account for matrix effects and ensure accurate quantification.
References
- 1. medicines.org.uk [medicines.org.uk]
- 2. Measurement of Menadione in Urine by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel liquid chromatography-tandem mass spectrometry method for determination of menadione in human plasma after derivatization with 3-mercaptopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eijst.org.uk [eijst.org.uk]
- 6. Phase I trial of this compound (vitamin K3) in advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pharmacokinetic study with the high-dose anticancer agent menadione in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Menadiol Diphosphate in Vitamin K Deficiency Research
Introduction
Vitamin K is an essential fat-soluble vitamin crucial for the synthesis of proteins required for blood coagulation and bone metabolism.[1][2][3] Its deficiency can lead to impaired blood clotting and an increased risk of hemorrhage.[1] Menadiol diphosphate, a water-soluble synthetic analog of vitamin K (sometimes referred to as Vitamin K4), serves as a valuable tool for researchers studying vitamin K metabolism and deficiency.[1][4][5] Unlike natural forms of vitamin K (K1 and K2) which require bile salts for absorption, this compound's water solubility allows for absorption from the gastrointestinal tract without dependence on bile, making it particularly useful in models of obstructive jaundice or malabsorption.[4][6]
Mechanism of Action
This compound is a pro-vitamin that is metabolically converted into an active form of vitamin K. In the body, it is hydrolyzed to menadiol and then converted to menaquinone-4 (MK-4), a biologically active form of vitamin K2.[5][7][8] This active form serves as an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[7][8][9] GGCX catalyzes the post-translational carboxylation of specific glutamic acid (Glu) residues into gamma-carboxyglutamic acid (Gla) on vitamin K-dependent proteins (VKDPs).[3][9] This carboxylation is critical for the biological activity of these proteins, enabling them to bind calcium and participate in processes like the blood coagulation cascade.[1][3][8] Key VKDPs include coagulation factors II (prothrombin), VII, IX, and X.[6][7][8]
References
- 1. Vitamin K - Wikipedia [en.wikipedia.org]
- 2. Laboratory assessment of vitamin K status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Menadiol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. medicines.org.uk [medicines.org.uk]
- 7. What is Menadiol Diacetate used for? [synapse.patsnap.com]
- 8. What is the mechanism of Menadiol Diacetate? [synapse.patsnap.com]
- 9. Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Menadiol Diphosphate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of menadiol diphosphate, a water-soluble vitamin K3 analog, in various animal models. This document details its mechanisms of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for its application in cancer, anti-inflammatory, and neuroprotection research.
Introduction
This compound (also known as menadiol sodium diphosphate or vitamin K4) is a synthetic, water-soluble precursor of menadione (vitamin K3). Upon administration, it is rapidly converted to menadione, which plays a role in the synthesis of blood clotting factors.[1] Beyond its hemostatic properties, this compound has been investigated for its potential as an anticancer agent, radiosensitizer, anti-inflammatory compound, and neuroprotective agent. Its proposed mechanisms of action often involve the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells, particularly cancer cells which often have a compromised antioxidant defense system.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound and related compounds in various animal models.
Table 1: Anticancer Efficacy of this compound in Animal Models
| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference(s) |
| Rat | Not specified | Menadione (K3) at blood levels of ≤1 µM in combination with Methotrexate (MTX) | Synergistic effect with MTX. | [2] |
| Not specified | Not specified | Menadione (K3) (225 mg/kg/day) in combination with Methotrexate (MTX) (0.75 mg/kg/day) | 84% inhibition of tumor growth. | [2] |
| Not specified | Not specified | Menadione (K3) (250 mg/kg/day) in combination with Methotrexate (MTX) (0.75 mg/kg/day) | 99% inhibition of tumor growth. | [2] |
Table 2: Pharmacokinetic Parameters of Menadione (the active form of this compound) in Rabbits
| Parameter | Value (Mean ± SD) |
| Elimination Half-life (t½) | 27.17 ± 10.49 min |
| Volume of Distribution (Vd) | 30.833 ± 12.835 L |
| Clearance (CL) | 0.822 ± 0.254 L/min |
| Area Under the Curve (AUC) | 32.453 ± 9.785 µg·min/mL |
Data obtained following intravenous injection of 75 mg menadiol sodium diphosphate.
Signaling Pathways and Experimental Workflows
Anticancer Mechanism of Action
This compound's anticancer activity is primarily attributed to its conversion to menadione, which undergoes redox cycling to produce reactive oxygen species (ROS). This leads to oxidative stress, DNA damage, and ultimately, apoptosis in cancer cells.
Figure 1. Anticancer mechanism of this compound.
Experimental Workflow for In Vivo Cancer Studies
A general workflow for evaluating the anticancer efficacy of this compound in a xenograft mouse model is outlined below.
Figure 2. Workflow for a xenograft mouse model study.
Experimental Protocols
Preparation of this compound Solution for In Vivo Administration
Menadiol sodium diphosphate is water-soluble.[3] A sterile solution for injection can be prepared using Water for Injection.[4][5]
-
Materials:
-
Menadiol sodium diphosphate powder
-
Sterile Water for Injection, USP
-
Sterile vials
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of menadiol sodium diphosphate powder.
-
Dissolve the powder in a calculated volume of Sterile Water for Injection to achieve the target concentration. For example, to make a 10 mg/mL solution, dissolve 100 mg of menadiol sodium diphosphate in 10 mL of water.[2]
-
Gently agitate the vial until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the solution protected from light and in a cold place as recommended.[6]
-
Protocol for Evaluating Anticancer Efficacy in a Xenograft Mouse Model
This protocol is a general guideline and may require optimization based on the specific cancer cell line and mouse strain used.
-
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
-
-
Tumor Induction:
-
Culture a human cancer cell line of interest (e.g., breast, lung, colon) under standard conditions.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.
-
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Group: Administer this compound solution via the desired route.
-
Intravenous (IV) injection: Inject into the lateral tail vein. A typical dose might range from 10 to 50 mg/kg, administered daily or every other day.
-
Intraperitoneal (IP) injection: Inject into the lower right quadrant of the abdomen. Doses can be similar to IV administration.
-
Oral gavage: Administer the solution directly into the stomach using a gavage needle. Doses may need to be higher than for parenteral routes to account for oral bioavailability.
-
-
Control Group: Administer an equivalent volume of the vehicle (e.g., Sterile Water for Injection) following the same schedule as the treatment group.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of distress are observed in the animals.
-
At the endpoint, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Protocol for Assessing Anti-Inflammatory Effects in a Rat Model of Paw Edema
-
Animal Model:
-
Wistar or Sprague-Dawley rats, 180-220 g.
-
-
Induction of Inflammation:
-
Induce inflammation by injecting 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Treatment:
-
Divide the rats into groups (n=6-8 per group):
-
Control Group: Administer vehicle only.
-
Positive Control Group: Administer a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg, orally).
-
Treatment Groups: Administer this compound at various doses (e.g., 50, 100, 200 mg/kg) orally or intraperitoneally 1 hour before carrageenan injection.
-
-
-
Assessment of Edema:
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
-
-
Biochemical Analysis:
-
At the end of the experiment, euthanize the animals and collect blood and paw tissue.
-
Measure levels of inflammatory markers such as TNF-α, IL-1β, and IL-6 in the serum and paw tissue homogenates using ELISA kits.
-
Assess markers of oxidative stress in the paw tissue, such as malondialdehyde (MDA) levels and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).
-
Protocol for Evaluating Neuroprotective Effects in a Mouse Model of Neuroinflammation
-
Animal Model:
-
C57BL/6 mice, 8-10 weeks old.
-
-
Induction of Neuroinflammation:
-
Induce neuroinflammation by administering a single intraperitoneal injection of lipopolysaccharide (LPS) from E. coli (e.g., 0.25 mg/kg).
-
-
Treatment:
-
Divide the mice into groups (n=10-12 per group):
-
Control Group: Administer vehicle only.
-
LPS Group: Administer LPS and vehicle.
-
Treatment Groups: Administer this compound at various doses (e.g., 25, 50, 100 mg/kg) orally or intraperitoneally for a specified period (e.g., 7-14 days) before the LPS injection.
-
-
-
Behavioral Assessment:
-
Perform behavioral tests to assess cognitive function, such as the Morris water maze or Y-maze, 24 hours after the LPS injection.
-
-
Neurochemical and Histological Analysis:
-
After behavioral testing, euthanize the mice and collect brain tissue (hippocampus and cortex).
-
Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and markers of oxidative stress (MDA, SOD, GPx) in brain homogenates.
-
Perform histological analysis (e.g., Nissl staining) to assess neuronal damage.
-
Conclusion
This compound shows promise in various preclinical animal models, particularly as an anticancer agent. The provided protocols offer a foundation for researchers to explore its therapeutic potential further. It is crucial to optimize these protocols based on the specific research question and experimental setup. Further investigation into the neuroprotective and anti-inflammatory properties of this compound is warranted to fully elucidate its therapeutic utility.
Disclaimer: These protocols are for research purposes only and should be performed in accordance with institutional and national guidelines for the ethical use of animals in research. Appropriate safety precautions should be taken when handling all chemical and biological materials.
References
Application Notes & Protocols: Techniques for the Synthesis of Menadiol Diphosphate and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Menadiol diphosphate, a synthetic, water-soluble derivative of vitamin K3 (menadione), is a crucial compound in pharmaceutical research and clinical applications.[1] Its enhanced solubility makes it a valuable pro-drug for vitamin K therapies, particularly in conditions requiring rapid availability or where fat absorption is impaired.[1] The synthesis of this compound and its derivatives involves a two-step process: the reduction of the menadione precursor to menadiol, followed by the phosphorylation of the resulting hydroxyl groups. This document provides detailed protocols for these key transformations, summarizes quantitative data, and illustrates the experimental workflows.
Section 1: Synthesis of the Menadiol Precursor
The foundational step in synthesizing this compound derivatives is the reduction of menadione (2-methyl-1,4-naphthoquinone) to menadiol (2-methyl-1,4-naphthalenediol). This conversion is critical as it forms the hydroquinone structure necessary for subsequent phosphorylation. Several reducing agents can be employed for this purpose, with sodium dithionite (also known as sodium hydrosulfite) and stannous chloride being common choices.[2][3][4]
Logical Workflow: From Menadione to this compound
The overall synthesis follows a linear progression from the commercially available menadione to the final diphosphate product.
References
Application Notes and Protocols for Menadiol Diphosphate in Hematology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menadiol diphosphate, a water-soluble synthetic analog of vitamin K (often referred to as vitamin K4), has been a subject of interest in hematology research for its dual roles in coagulation and as a potential anti-cancer agent. Its primary physiological function is to act as a precursor to vitamin K2, which is essential for the gamma-carboxylation of several blood clotting factors. Beyond its hemostatic properties, this compound has demonstrated cytotoxic and chemosensitizing effects in various cancer cell lines, including those of hematological origin. These application notes provide an overview of its use in research, present key experimental data, and offer detailed protocols for its investigation.
Applications in Hematology Research
Coagulation Studies
As a vitamin K analog, this compound is crucial for the synthesis of coagulation factors II (prothrombin), VII, IX, and X in the liver. Research applications in this area include:
-
Investigating Coagulation Disorders: Studying the efficacy of this compound in restoring normal coagulation in models of vitamin K deficiency or related coagulopathies.
-
Anticoagulant Reversal: Assessing its potential to counteract the effects of vitamin K antagonist anticoagulants like warfarin.
Hematological Malignancies
This compound has been investigated for its anti-cancer properties, particularly in leukemias and lymphomas. Key research areas include:
-
Direct Cytotoxicity: Evaluating the ability of this compound to induce apoptosis or necrosis in malignant hematopoietic cells, often through the generation of reactive oxygen species (ROS).
-
Chemosensitization: Studying its capacity to enhance the efficacy of standard chemotherapeutic agents, potentially overcoming drug resistance.[1]
Data Presentation
Table 1: Preclinical Chemosensitization of Human Lymphatic Neoplasms by this compound
| Chemotherapeutic Agent | Cell Type | This compound Concentration | Observation | Reference |
| Mechlorethamine | Human Lymphatic Neoplasms | 4.7 µM (2.0 µg/ml) | Converted drug resistance to sensitivity | [1] |
| Vincristine | Human Lymphatic Neoplasms | 4.7 µM (2.0 µg/ml) | Converted drug resistance to sensitivity | [1] |
| Dexamethasone | Human Lymphatic Neoplasms | 4.7 µM (2.0 µg/ml) | Converted drug resistance to sensitivity | [1] |
Table 2: Phase I Clinical Trial of this compound in Advanced Malignancies
| Parameter | Value | Reference |
| Patient Population | 40 patients with advanced cancer | [2] |
| Dosage Range | 40 mg/m² to 1360 mg/m² | [2] |
| Administration | Short intravenous infusion (1-5 hours) every 3 weeks | [2] |
| Hematological Toxicity | No grade ≥ 2 toxicity observed | [2] |
| Peak Plasma Concentration (at 1360 mg/m²) | 1.9-7.4 µM | [2] |
| Objective Responses | None observed at the tested doses and schedule | [2] |
Signaling Pathways and Mechanisms of Action
Coagulation Cascade
This compound, as a vitamin K analog, is essential for the post-translational modification of vitamin K-dependent coagulation factors. This process, known as gamma-carboxylation, allows these factors to bind calcium ions and participate in the coagulation cascade.
References
Troubleshooting & Optimization
Technical Support Center: Menadiol Diphosphate In Vitro Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common solubility and stability issues encountered when working with menadiol diphosphate in in vitro experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions for in vitro studies.
Problem 1: Precipitate forms immediately upon dissolving this compound in aqueous buffer or cell culture medium.
| Potential Cause | Troubleshooting Steps |
| Low-Quality Reagent | Ensure you are using a high-purity grade of this compound. Impurities can act as nucleation sites for precipitation. |
| Incorrect pH of Solvent | Although this compound is generally water-soluble, extreme pH values could potentially affect its stability and solubility. Ensure the pH of your buffer or medium is within the physiological range (typically 7.2-7.4) before adding the compound. |
| Interaction with Divalent Cations | Cell culture media contain divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). While not commonly reported for this compound, high concentrations of these ions could potentially form insoluble phosphate salts. Try dissolving the compound in sterile, deionized water or a simple buffer like PBS before adding it to the final complex medium. |
| Use of Cold Solvents | While this compound should be stored in a cold place, dissolving it in very cold liquids might slightly decrease its dissolution rate.[1] Use room temperature sterile water or buffer for initial dissolution. |
Problem 2: A precipitate appears in the cell culture medium over time (e.g., after several hours or days of incubation).
| Potential Cause | Troubleshooting Steps |
| Hydrolysis and Oxidation to Menadione | This compound can be hydrolyzed to menadiol by phosphatases present in serum or secreted by cells. Menadiol is unstable in solution and can be oxidized to menadione, which has significantly lower aqueous solubility.[2] |
| • Prepare fresh solutions of this compound immediately before each experiment. | |
| • Minimize the exposure of the stock solution and the final culture medium to light and atmospheric oxygen to slow down oxidation.[3] | |
| • Consider using a lower concentration of serum in your culture medium if experimentally feasible. | |
| pH Shift in Culture Medium | Cellular metabolism can cause a decrease in the pH of the culture medium over time. This pH shift might influence the stability of the compound. Monitor the pH of your culture and ensure it remains within the optimal range for your cells. |
| Interaction with Media Components | Some components of the cell culture medium might degrade over time or interact with this compound or its byproducts. Use high-quality, fresh cell culture medium. |
Problem 3: Inconsistent or unexpected results in cytotoxicity or other bioassays.
| Potential Cause | Troubleshooting Steps |
| Conversion to Active Form | The biological activity of this compound is often attributed to its conversion to menadione. The rate of this conversion can vary depending on the cell type, serum concentration, and other experimental conditions, leading to variability in results. |
| • Be consistent with your experimental setup, including cell seeding density, serum concentration, and incubation times. | |
| • When comparing results across different cell lines, be aware that they may have different enzymatic activities for converting this compound. | |
| Solvent Effects | If using a co-solvent like DMSO for a comparative study with other less soluble compounds, ensure the final concentration of the solvent is low (typically <0.5%) and consistent across all treatments. Include a solvent-only control. |
| Light Sensitivity | This compound and its derivatives can be sensitive to light. Protect your stock solutions and experimental plates from prolonged exposure to light.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: this compound is highly water-soluble.[3][4] The recommended solvent for preparing stock solutions for in vitro use is sterile, deionized water or a phosphate-buffered saline (PBS) at a neutral pH. A solubility of at least 20 mg/mL in water has been reported.[1]
Q2: How should I store my this compound stock solution?
A2: It is recommended to prepare fresh solutions for each experiment due to the potential for hydrolysis and oxidation in aqueous solutions.[2] If a stock solution must be stored, it should be kept in a tightly sealed, light-protected container at 2-8°C for a short period. For longer-term storage, consider preparing aliquots and freezing them at -20°C or -80°C to minimize freeze-thaw cycles. However, the stability of frozen aqueous solutions over time should be validated for your specific experimental conditions.
Q3: Can I dissolve this compound directly in my cell culture medium containing serum?
A3: While this compound is soluble in aqueous solutions, it is best practice to first dissolve it in a small amount of sterile water or PBS to create a concentrated stock solution. This stock can then be further diluted into your complete cell culture medium. This ensures that the compound is fully dissolved before it comes into contact with the complex mixture of proteins and other components in the serum-supplemented medium, which could potentially interact with the compound.
Q4: I am seeing a yellow precipitate in my culture wells after treating with this compound. What is it?
A4: A yellow precipitate is likely to be menadione.[2] this compound is a prodrug that can be enzymatically converted to menadiol, which is then oxidized to the less water-soluble, yellow compound, menadione. The appearance of this precipitate indicates the conversion is occurring in your culture system.
Q5: Does the pH of my culture medium affect the stability of this compound?
A5: The stability of this compound can be pH-dependent. At a physiological pH of around 7.4, the diphosphate ester is relatively stable. However, deviations from this pH could potentially accelerate the hydrolysis of the phosphate groups, leading to the formation of the less stable menadiol and subsequent oxidation to menadione. It is important to maintain a stable physiological pH in your cell culture experiments.
Data Presentation
Table 1: Solubility of this compound and its Active Form, Menadione.
| Compound | Solvent | Solubility | Reference(s) |
| This compound | Water | ≥ 20 mg/mL | [1] |
| Menadione | Water | Sparingly soluble | [2] |
| DMSO | ~20 mg/mL | ||
| Ethanol | ~10 mg/mL | ||
| Chloroform | Soluble |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution (10 mM)
-
Materials:
-
This compound (tetrasodium salt)
-
Sterile, deionized water or sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, light-protected microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For a 1 mL 10 mM stock solution of the anhydrous form (MW: ~422.09 g/mol ), you would need 4.22 mg. Adjust the weight based on the hydration state of your specific lot.
-
Add the appropriate volume of sterile water or PBS at room temperature to the tube.
-
Vortex the tube until the powder is completely dissolved. The solution should be clear and colorless.
-
If not for immediate use, aliquot the stock solution into smaller volumes in light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol for a General In Vitro Cytotoxicity Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include appropriate controls: untreated cells (vehicle control) and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Assess cell viability using a suitable method, such as the MTT, XTT, or CellTiter-Glo® assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or luminescence according to the assay protocol.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC₅₀ value.
-
Visualizations
Caption: Conversion pathway of this compound to menadione.
Caption: Troubleshooting workflow for precipitation issues.
References
Technical Support Center: Menadiol Diphosphate Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of menadiol diphosphate solutions. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
For optimal stability, it is recommended to aliquot and store this compound solutions to avoid repeated freeze-thaw cycles. Protect the solutions from light.[1] Recommended storage conditions are:
Q2: What are the primary factors that affect the stability of this compound solutions?
Several factors can influence the stability of this compound solutions:
-
Temperature: Higher temperatures accelerate the degradation of medicinal products.[2]
-
Light: this compound is photosensitive, and exposure to light can lead to decomposition. It is recommended to store solutions in amber or light-blocking containers.[2][3][4]
-
pH: The pH of the solution can significantly impact stability. For instance, a patent for a menadiol sodium diphosphate hexahydrate injection suggests adjusting the pH to a range of 7.0 to 8.5 for improved stability.[5] For other phosphate-containing compounds, alkaline conditions have been shown to be a major degradation pathway.
-
Oxidation: The presence of oxidizing agents can lead to degradation.
-
Presence of Water: Liquid dosage forms are generally more prone to degradation than solid forms due to processes like hydrolysis.[2]
Q3: What are the known degradation pathways for this compound?
This compound, a vitamin K analog, can be unstable. While specific degradation products are complex, the parent compound, menadiol, can be oxidized back to menadione.[6] The diphosphate ester itself may be susceptible to hydrolysis, especially at non-optimal pH values.
Q4: Can stabilizers be added to this compound solutions?
Yes, stabilizers can be used to improve the stability of this compound solutions. One patent suggests the use of sodium pyrosulfite as a stabilizer for menadiol sodium diphosphate hexahydrate injectable solutions.[5]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Loss of potency in the solution. | - Improper storage temperature.- Exposure to light.- Multiple freeze-thaw cycles.- Incorrect pH of the solution. | - Verify storage conditions (-20°C for short-term, -80°C for long-term).[1]- Store in a dark place or use amber vials.[2][3][4]- Aliquot the solution upon preparation to minimize freeze-thaw cycles.[1]- Ensure the pH of the solution is within the optimal range (a pH of 7.0-8.5 has been suggested for a similar formulation).[5] |
| Change in color or appearance of the solution. | - Degradation of this compound.- Contamination. | - Discard the solution if any change in appearance is noticed.[3]- Prepare fresh solution using high-purity reagents and sterile techniques. |
| Unexpected peaks in HPLC analysis. | - Presence of degradation products.- Impurities in the starting material or solvent.- Contamination of the HPLC system. | - Perform forced degradation studies to identify potential degradation peaks.- Analyze a blank (solvent) injection to check for system contamination.- Use high-purity solvents and reagents for solution preparation and HPLC analysis. |
Quantitative Stability Data
The following tables summarize stability data for related vitamin K compounds, which can provide insights into the stability of this compound solutions.
Table 1: Stability of Menadione (MN) and Menadione Sodium Bisulphite (MSB) Standard Solutions
| Compound | Storage Temperature | Stability Duration |
| MSB | 4°C | 24 hours |
| MSB | 25°C | 24 hours |
| MSB | -20°C | At least 60 hours |
| MN | 25°C | 24 hours |
| MN | 4°C | At least 60 hours |
| MN | -20°C | At least 60 hours |
| Data from a study on GC-FID and HPLC-DAD methods for determination of Menadione Sodium Bisulphite.[7] |
Table 2: Stability of Compounded Oral Vitamin K Liquids (1 mg/mL) Stored in Refrigerated Amber Plastic Syringes
| Compounding Vehicle | Beyond-Use-Date (90%-110% Potency) |
| Sterile Water for Injection (SWFI) | 21 days |
| SyrPalta | 7 days |
| Cherry Syrup | 24 hours |
| Data from a comparative stability study of oral vitamin K liquids.[8] |
Experimental Protocols
Protocol: Stability Testing of this compound Solutions by HPLC
This protocol outlines a general procedure for assessing the stability of this compound solutions using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stability Samples:
-
Prepare the this compound solution at the desired concentration in the relevant buffer or solvent.
-
Dispense aliquots of the solution into appropriate vials (e.g., amber glass vials to protect from light).
-
Store the vials under various conditions for stability testing (e.g., -80°C, -20°C, 4°C, 25°C/60% RH, 40°C/75% RH).
-
-
Forced Degradation Studies:
-
To identify potential degradation products and validate the stability-indicating nature of the HPLC method, perform forced degradation studies.
-
Acid Hydrolysis: Add 0.1 N HCl to the solution and incubate.
-
Base Hydrolysis: Add 0.1 N NaOH to the solution and incubate.
-
Oxidation: Add a low concentration of hydrogen peroxide (e.g., 1-3% H₂O₂) to the solution and incubate.
-
Thermal Stress: Expose the solution to elevated temperatures (e.g., 70°C).
-
Photolytic Stress: Expose the solution to UV light (e.g., 254 nm).
-
Analyze the stressed samples by HPLC.
-
-
HPLC Method:
-
A stability-indicating HPLC method should be developed and validated. While a specific method for this compound is not detailed in the provided results, a reverse-phase HPLC method is common for similar compounds.
-
Column: A C8 or C18 column is often suitable.
-
Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). The pH of the mobile phase should be optimized.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Analysis: Inject the stored stability samples at specified time points (e.g., 0, 1, 2, 4 weeks, etc.).
-
Quantify the amount of remaining this compound by comparing the peak area to that of a freshly prepared standard solution.
-
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Simplified pathway showing the role of menadiol in the coagulation cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. medicines.org.uk [medicines.org.uk]
- 4. medicines.org.uk [medicines.org.uk]
- 5. CN1807439A - Sodium this compound ester and its pharmaceutical formulation - Google Patents [patents.google.com]
- 6. Menadiol - Wikipedia [en.wikipedia.org]
- 7. brieflands.com [brieflands.com]
- 8. Comparative Stability of Oral Vitamin K Liquids Stored in Refrigerated Amber Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Menadiol Diphosphate for Cell Assays
Welcome to the technical support center for the use of menadiol diphosphate in cell-based assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in cell assays?
A1: this compound is a water-soluble analog of vitamin K3.[1] Once it enters the cell, it is enzymatically converted to its active form, menadione. Menadione undergoes a process called redox cycling, where it repeatedly accepts and donates electrons. This process generates reactive oxygen species (ROS), primarily superoxide anions, which induce oxidative stress within the cell.[2][3][4] This surge in ROS can trigger various cellular responses, including apoptosis (programmed cell death), cell cycle arrest, and cytotoxicity, which are the endpoints often measured in cell assays.[3][5]
Q2: What is a typical starting concentration range for this compound in cytotoxicity assays?
A2: The effective concentration of this compound can vary significantly depending on the cell line, cell density, and the duration of the experiment. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model. However, a general starting point for optimization can be derived from published studies. Concentrations ranging from low micromolar (e.g., 2 µM) to mid-micromolar (e.g., 10-50 µM) have been reported to induce cellular effects.[3][6] For combination studies, concentrations around 10-15 µM have been shown to be effective.[5]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is highly water-soluble.[1] However, for consistency in cell-based assays, it is often recommended to prepare a concentrated stock solution in a sterile solvent like water or a buffer (e.g., PBS). If using an organic solvent like DMSO for comparison with other compounds, ensure the final concentration in the cell culture does not exceed a level that could cause solvent-induced cytotoxicity (typically ≤ 0.5%).[7][8] It is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in pre-warmed cell culture medium.[7]
Q4: Which cytotoxicity or viability assay is most suitable for use with this compound?
A4: Several assays are suitable, but they measure different aspects of cell health. Given that this compound's mechanism involves inducing oxidative stress and apoptosis, common choices include:
-
MTT or WST-1/XTT Assays: These colorimetric assays measure metabolic activity, which generally correlates with cell viability. The MTT assay is based on the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells.[8]
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating loss of membrane integrity and cytotoxicity.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry or fluorescence microscopy-based method can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key enzymes in the apoptotic pathway.
To confirm results, it is often recommended to use at least two different assays that rely on different principles.[7]
Troubleshooting Guide
Problem 1: No significant cytotoxic effect is observed at expected concentrations.
| Possible Cause | Suggested Solution |
| Concentration Too Low | The specific cell line may be resistant. Increase the concentration range in your dose-response experiment. Consider extending the incubation time (e.g., from 24h to 48h or 72h).[7] |
| Cell Density Too High | A high number of cells can diminish the effective concentration of the compound per cell. Optimize cell seeding density to ensure cells are in the logarithmic growth phase and not over-confluent.[9][10] |
| Compound Degradation | This compound may be unstable in certain culture media over long incubation periods.[11] Prepare fresh working solutions from a properly stored stock for each experiment. Minimize exposure of stock solutions to light. |
| High Antioxidant Capacity of Cells | Some cell lines have robust antioxidant systems (e.g., high glutathione levels) that can neutralize ROS. Consider co-treatment with an inhibitor of glutathione synthesis, like buthionine sulfoximine (BSO), to sensitize the cells.[6] |
Problem 2: High variability between replicate wells.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before and during seeding. Mix the cell suspension gently between pipetting into wells to prevent settling. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect").[7][12] |
| Compound Precipitation | Although this compound is water-soluble, ensure it is fully dissolved in the media. When diluting the stock, add it to pre-warmed media and mix gently but thoroughly.[7] |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions or when dispensing small volumes to improve accuracy. |
| Incubator Inconsistency | Uneven temperature or CO₂ distribution in the incubator can affect cell growth. Ensure the incubator is properly maintained and use plates from the same location for direct comparison.[12] |
Data and Experimental Parameters
Table 1: Example Effective Concentrations of Menadione/Menadiol in Cell Assays
Note: this compound is converted to menadione. Concentrations are often reported for menadione.
| Cell Line | Assay Type | Effective Concentration | Incubation Time | Reference |
| Jurkat (Leukemia) | Clonogenicity Assay | 10-15 µM (in combination) | 24 hours | [5] |
| L1210 (Murine Leukemia) | Growth Inhibition | > 27 µM | Not specified | [6] |
| Cardiomyocytes | Redox Sensor (RoGFP) | 25 µM | 15 minutes | [3] |
| Human Lymphatic Neoplasms | Cytotoxicity Assay | 4.7 µM | Not specified | [13] |
Experimental Protocols
Protocol: Dose-Response Cytotoxicity Assay using MTT
This protocol provides a framework for determining the cytotoxic effect of this compound on an adherent cell line.
Materials:
-
Adherent cells of choice
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Sterile water or PBS (for stock solution)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight (37°C, 5% CO₂) to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile water.
-
Perform serial dilutions of the stock solution in complete culture medium to create 2X working concentrations. A common range to test is from 1 µM to 100 µM (final concentration).
-
Include a "vehicle control" (medium only) and a "no cell" blank control.
-
Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution (or control medium) to each well.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
-
Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Visual Guides
References
- 1. Menadiol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of cytotoxicity of menadione sodium bisulfite versus leukemia L1210 by the acid-soluble thiol pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of fluorescence assay of cellular manganese status for high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective enhancement by menadiol of in vitro drug activity in human lymphatic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
common experimental errors with menadiol diphosphate
Welcome to the Technical Support Center for menadiol diphosphate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and answer frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and step-by-step solutions.
Question 1: I am observing lower-than-expected or inconsistent results in my cell-based assays.
Possible Causes:
-
Compound Instability: this compound can be unstable, especially in solution and when exposed to light.[1][2] Degradation can lead to a decrease in the effective concentration of the active compound.
-
Improper Storage: Incorrect storage of stock solutions can accelerate degradation.
-
Interaction with Media Components: Components in cell culture media may interact with this compound, affecting its stability and activity.[3]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before use.[4]
-
Proper Storage: Store stock solutions in small aliquots at -20°C or -80°C and protect them from light by using amber vials or wrapping tubes in foil.[2][4]
-
Vehicle Control: Ensure you are using an appropriate vehicle control (e.g., the solvent used to dissolve the this compound) in your experiments to rule out any effects of the solvent itself.
-
Quality Control: If possible, verify the concentration and purity of your this compound solution using analytical methods like UV-Vis spectrophotometry before each experiment.
Question 2: I am observing unexpected or excessive cytotoxicity in my cell cultures.
Possible Causes:
-
Redox Cycling and ROS Generation: this compound is a redox-active compound that can undergo redox cycling, leading to the production of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[5][6][7] Excessive ROS can induce oxidative stress and lead to cell death.[8][9]
-
High Concentrations: The cytotoxic effects of this compound are often dose-dependent.[10][11]
-
Cell Type Sensitivity: Different cell lines can have varying sensitivities to menadione-induced toxicity.[12]
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line and experimental endpoint.[11]
-
Incubation Time: Optimize the incubation time. Shorter incubation periods may be sufficient to observe the desired effect without causing excessive toxicity.
-
Include Antioxidants: As a control, consider co-treating cells with an antioxidant like N-acetyl-L-cysteine (NAC) to determine if the observed effects are ROS-dependent.[8]
-
Monitor ROS Production: Directly measure ROS levels using fluorescent probes like MitoSOX™ Red for mitochondrial superoxide or DCFH-DA for general cellular ROS to correlate cytotoxicity with oxidative stress.[13][14]
Question 3: My this compound is not dissolving properly.
Possible Causes:
-
Incorrect Solvent: this compound has specific solubility properties. While the sodium diphosphate salt form is water-soluble, the free menadiol form has lower aqueous solubility.[2][15]
-
Low Temperature: Solubility can be temperature-dependent.
Troubleshooting Steps:
-
Use Appropriate Solvents: For menadiol sodium diphosphate, start with sterile, purified water or phosphate-buffered saline (PBS).[16][17] For less soluble forms, organic solvents like DMSO or ethanol may be necessary, but be mindful of their potential toxicity to cells.
-
Gentle Warming: If the compound does not dissolve readily, gentle warming (e.g., to 37°C) and vortexing may help.[17]
-
Sonication: Brief sonication can also aid in dissolving the compound.
-
Fresh Solvents: Always use high-quality, anhydrous solvents to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in cellular studies?
A1: this compound acts as a precursor to menadione (Vitamin K3). Its primary mechanisms of action in experimental settings are:
-
Vitamin K Activity: It can be converted in vivo to active forms of vitamin K, which are essential cofactors for the gamma-glutamyl carboxylation of certain proteins involved in blood coagulation and other physiological processes.[2]
-
Redox Cycling and ROS Production: Menadione can undergo one- and two-electron reduction reactions catalyzed by enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and cytochrome P450 reductases.[18] This redox cycling can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cells.[5][7]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution:
-
Weigh out the desired amount of menadiol sodium diphosphate powder in a sterile environment.
-
Dissolve the powder in a suitable sterile solvent, such as water or PBS, to a desired stock concentration (e.g., 10 mM).[16][17]
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.[4]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[2]
Q3: What are the typical working concentrations for this compound in cell culture experiments?
A3: The optimal working concentration of this compound can vary significantly depending on the cell type and the specific assay. Based on studies with its active form, menadione, typical concentrations can range from 1 µM to 100 µM.[10][11] It is crucial to perform a dose-response curve to determine the appropriate concentration for your experimental system.
Data Presentation
Table 1: Solubility of Menadiol Compounds
| Compound | Solvent | Solubility | Reference |
| Menadiol Sodium Diphosphate | Water | Soluble | [2] |
| Menadiol | Water | Sparingly soluble | [15] |
| Menadione | Water | Sparingly soluble | [10] |
| Menadione | DMSO | Soluble | [10] |
Table 2: Typical Concentration Ranges for Menadione in Cell-Based Assays
| Assay | Cell Line | Concentration Range | Observed Effect | Reference |
| Cytotoxicity (MTT) | H4IIE (rat hepatoma) | 25 - 100 µM | Decreased cell viability (IC50 ≈ 25 µM) | [10] |
| Cytotoxicity (WST) | MKN45 (gastric cancer) | 10 - 30 µM | Dose-dependent decrease in cell viability | [11] |
| Apoptosis Induction | H4IIE (rat hepatoma) | 25 - 50 µM | Increased apoptotic cells | [10] |
| ROS Production | Osteoblasts | 200 µM | Induction of oxidative stress | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from methods used for menadione.[10]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the cells for the desired period (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of NQO1 Activity
This protocol is based on assays that use menadione as a substrate for NQO1.[18][19]
Materials:
-
Cell lysate
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
Menadione
-
NADPH
-
DCPIP (2,6-dichlorophenolindophenol)
-
Dicoumarol (NQO1 inhibitor)
-
Spectrophotometer
Methodology:
-
Prepare cell lysates by sonication or detergent lysis on ice.
-
Determine the protein concentration of the cell lysates.
-
Prepare a reaction mixture containing assay buffer, BSA, and NADPH.
-
In a 96-well plate, add the cell lysate to the reaction mixture.
-
To determine NQO1-specific activity, prepare parallel reactions containing the NQO1 inhibitor dicoumarol.
-
Initiate the reaction by adding menadione and DCPIP.
-
Immediately measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.
-
Calculate NQO1 activity as the dicoumarol-sensitive rate of DCPIP reduction, normalized to the protein concentration.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: General experimental workflow for cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. medicines.org.uk [medicines.org.uk]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vitamin K3 (menadione) redox cycling inhibits cytochrome P450-mediated metabolism and inhibits parathion intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Menadione-induced cytotoxicity to rat osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Menadiol - Wikipedia [en.wikipedia.org]
- 16. Menadiol Sodium Diphosphate [drugfuture.com]
- 17. Menadiol Sodium Diphosphate Tablets [drugfuture.com]
- 18. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NQO1 Activity Assay Kit (Colorimetric) (ab184867) | Abcam [abcam.com]
Technical Support Center: Menadiol Diphosphate Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with menadiol diphosphate.
Frequently Asked Questions (FAQs)
1. My this compound solution is cloudy or forms a precipitate after dilution in cell culture media. What should I do?
This is a common issue when diluting stock solutions (often in DMSO) into aqueous media.[1]
-
Pre-warm your media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Dilute in series: Instead of a single large dilution, perform a series of smaller dilutions.
-
Increase final solvent concentration: While aiming for the lowest possible solvent concentration, sometimes a slightly higher final concentration (e.g., up to 0.5% DMSO) is necessary to maintain solubility. However, always run a vehicle control to ensure the solvent concentration is not toxic to your cells.[2]
-
Vortex during dilution: Add the stock solution to the media drop-by-drop while vortexing or swirling to ensure rapid and even dispersion.
2. I'm observing higher-than-expected cytotoxicity in my cell line. How can I troubleshoot this?
This compound's cytotoxicity is often linked to its conversion to menadione and subsequent generation of Reactive Oxygen Species (ROS) through redox cycling.[3][4][5]
-
Confirm the dose-response: Perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific cell line. Concentrations can vary significantly between cell types.
-
Check for G6PD deficiency: Some cell lines may have a deficiency in glucose-6-phosphate dehydrogenase (G6PD), making them more susceptible to hemolysis and oxidative stress induced by this compound.[6][7]
-
Measure ROS production: Use a fluorescent probe like CellROX® Green to quantify the levels of intracellular ROS and confirm if oxidative stress is the primary mechanism of cytotoxicity.[8]
-
Include an antioxidant control: Co-treat cells with an antioxidant like N-acetyl-l-cysteine (NAC) to see if it rescues the cytotoxic effect. This can help confirm that the observed cell death is due to oxidative stress.[4]
3. My experimental results are inconsistent. What could be the cause?
Inconsistent results can stem from the stability of the compound, its interaction with media components, or procedural variability.
-
Protect from light: Menadiol sodium diphosphate should be stored in light-resistant containers.[9][10] Exposure to light can cause degradation and loss of potency.
-
Prepare fresh solutions: It is best to prepare fresh dilutions from a frozen stock for each experiment to avoid degradation.
-
Serum interaction: Components in fetal bovine serum (FBS) can potentially interact with the compound. If you suspect this, try reducing the serum percentage or using a serum-free medium for the duration of the treatment, if your cell line can tolerate it.
-
Redox cycling effects: Menadione, the active form, can engage in redox cycling, which may be influenced by the metabolic state of the cells and the oxygen concentration in your incubator.[4][5] Ensure consistent cell densities and incubator conditions across experiments.
4. Can I use this compound in combination with other drugs?
Yes, this compound has been studied in combination with other agents, particularly in cancer research where it may act as a chemosensitizing agent.[3][11]
-
Test for synergy: When combining therapies, it is crucial to perform experiments to determine if the combination is synergistic, additive, or antagonistic.
-
Mechanism of interaction: Menadione can inhibit cytochrome P450-mediated metabolism.[5][12] This could affect the metabolism and efficacy of other co-administered drugs. Be aware of potential drug-drug interactions at a metabolic level.
Data Presentation
Table 1: Concentrations of this compound/Menadione Used in Research
| Application | Cell/Model System | Concentration Range | Reference |
| Chemosensitization | Human Lymphatic Neoplasms | 4.7 µM (2.0 µg/ml) | [11] |
| In Vitro Cytotoxicity | Jurkat T cells | Not specified, but induces ROS | [3] |
| In Vivo Phase I Trial | Advanced Cancer Patients | 40 mg/m² to 1360 mg/m² | [13][14] |
| Plasma Concentration | Humans (from Phase I) | 1.9 - 7.4 µM | [13][14] |
Experimental Protocols
Protocol 1: Assay for this compound in Tablet Form
This protocol is adapted from the USP monograph for determining the quantity of menadiol sodium diphosphate.[9]
-
Sample Preparation: Weigh and finely powder a minimum of 20 tablets. Accurately weigh a portion of the powder equivalent to about 50 mg of menadiol sodium diphosphate and transfer to a 250-mL beaker.
-
Solubilization: Moisten the powder with a few mL of glacial acetic acid, then add enough of the acid to make 25 mL. Add 25 mL of 3 N hydrochloric acid and 25 mL of water.
-
Titration: Mix the solution and titrate with 0.01 N ceric sulfate, determining the endpoint potentiometrically using a calomel-platinum electrode system.
-
Calculation: Each mL of 0.01 N ceric sulfate is equivalent to 2.651 mg of C₁₁H₈Na₄O₈P₂·6H₂O.
Protocol 2: Assessment of Cytotoxicity using an LDH-Based Assay
This is a general protocol to assess cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for your desired experimental time (e.g., 24, 48, or 72 hours). Include wells for a vehicle control (media with solvent) and a maximum lysis control (cells treated with a lysis buffer).
-
Sample Collection: After incubation, carefully collect a sample of the supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the collected supernatant to the reaction mixture provided in the kit and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity for each treatment relative to the maximum lysis control.
Visualizations
Caption: Signaling pathway of this compound conversion and ROS generation.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: A flowchart for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin K3 (menadione) redox cycling inhibits cytochrome P450-mediated metabolism and inhibits parathion intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicines.org.uk [medicines.org.uk]
- 7. Menadiol - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Menadiol Sodium Diphosphate Tablets [drugfuture.com]
- 10. medicines.org.uk [medicines.org.uk]
- 11. Selective enhancement by menadiol of in vitro drug activity in human lymphatic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phase I trial of this compound (vitamin K3) in advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. providence.elsevierpure.com [providence.elsevierpure.com]
Technical Support Center: Synthesis of Menadiol Diphosphate
Welcome to the Technical Support Center for Menadiol Diphosphate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route for this compound starts with the reduction of menadione (Vitamin K3) to menadiol. The resulting menadiol is then phosphorylated to yield this compound. The final product is often isolated as a stable salt, such as the tetrasodium salt. A typical process involves deoxidization, hydro-lyzation, calcium salt formation, and recrystallization, with reported total yields exceeding 72%.[1]
Q2: What are the critical steps in the synthesis that can affect the overall yield?
A2: The two most critical steps are the reduction of menadione and the subsequent phosphorylation of menadiol. Incomplete reduction, side reactions during reduction, inefficient phosphorylation, and product degradation can all significantly lower the final yield. Purification and crystallization of the final product are also crucial for obtaining a high-purity product with good yield.
Q3: What are some common side reactions to be aware of?
A3: A primary side reaction is the oxidation of the intermediate, menadiol, back to menadione.[2] Menadiol is sensitive to oxidation, especially in the presence of air. During the phosphorylation step, the formation of pyrophosphate and other inorganic phosphate byproducts can occur, complicating the purification process.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the synthesis can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a versatile method for tracking the consumption of reactants and the formation of products and byproducts. For in-process control, Thin-Layer Chromatography (TLC) can provide rapid qualitative analysis. Spectroscopic methods such as UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to monitor the reaction and characterize the final product.
Troubleshooting Guides
Reduction of Menadione to Menadiol
Issue: Low yield of menadiol from the reduction of menadione.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete Reaction | - Optimize Reducing Agent: While stannous chloride is commonly used, other reducing agents like sodium dithionite can be effective.[3] The choice and stoichiometry of the reducing agent should be optimized. - Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion by optimizing the reaction time and temperature. Monitor the reaction by TLC or HPLC. |
| Oxidation of Menadiol | - Inert Atmosphere: Menadiol is susceptible to oxidation.[2] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. |
| Side Product Formation | - Control of Reaction Conditions: Over-reduction or side reactions with the solvent can occur. Carefully control the reaction temperature and addition rate of the reducing agent. |
Detailed Experimental Protocol: Reduction of Menadione with Stannous Chloride
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve menadione in a suitable solvent (e.g., ethanol).
-
Addition of Reducing Agent: Prepare a solution of stannous chloride dihydrate in dilute hydrochloric acid. Add this solution dropwise to the menadione solution at a controlled temperature (e.g., 0-5 °C).
-
Reaction Monitoring: Monitor the disappearance of the yellow color of menadione, indicating its reduction. Confirm the completion of the reaction using TLC or HPLC.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the menadiol with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Isolation: Evaporate the solvent under reduced pressure to obtain crude menadiol. The crude product should be used immediately in the next step to prevent oxidation.
Phosphorylation of Menadiol
Issue: Low yield of this compound during the phosphorylation step.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Inefficient Phosphorylating Agent | - Choice of Reagent: Phosphoryl chloride (POCl₃) in the presence of a base like pyridine is a common phosphorylating agent. Other reagents like polyphosphoric acid can also be explored. The purity and reactivity of the phosphorylating agent are critical. |
| Suboptimal Reaction Conditions | - Temperature Control: The phosphorylation reaction is often exothermic. Maintain a low temperature (e.g., below 0 °C) during the addition of the phosphorylating agent to prevent side reactions. - Stoichiometry: Optimize the molar ratio of menadiol to the phosphorylating agent and the base. Excess reagent can lead to the formation of byproducts that are difficult to remove. |
| Hydrolysis of Phosphorylating Agent | - Anhydrous Conditions: The phosphorylating agent is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the hydrolysis of the reagent. |
| Influence of pH | - pH Control during Work-up: The pH of the reaction mixture during work-up is crucial for the stability and isolation of the diphosphate product. A patent for a this compound formulation suggests a pH range of 7.0-8.5 for stability.[4] Careful adjustment of pH with a suitable base (e.g., sodium hydroxide solution) is necessary. |
Detailed Experimental Protocol: Phosphorylation of Menadiol
-
Preparation: Dissolve the crude menadiol in a dry, aprotic solvent (e.g., pyridine or acetonitrile) under an inert atmosphere.
-
Phosphorylation: Cool the solution to below 0 °C. Slowly add the phosphorylating agent (e.g., phosphoryl chloride) dropwise while maintaining the low temperature.
-
Reaction and Quenching: Allow the reaction to stir at a controlled temperature until completion (monitored by TLC or HPLC). Carefully quench the reaction by adding ice-cold water or a buffer solution.
-
pH Adjustment and Isolation: Adjust the pH of the aqueous solution to the optimal range (e.g., 7.5-8.5) with a base.[4] The product can be precipitated as a salt (e.g., by adding a calcium chloride solution to form the calcium salt) or directly crystallized.
Crystallization and Purification
Issue: Difficulty in obtaining pure crystalline this compound with high yield.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Presence of Impurities | - Purification of Intermediates: Ensure the menadiol intermediate is as pure as possible before phosphorylation to minimize the carry-over of impurities. - Removal of Byproducts: Inorganic phosphates and pyridine byproducts from the phosphorylation step can interfere with crystallization. Washing the crude product with appropriate solvents or using techniques like ion-exchange chromatography can help remove these impurities. |
| Inappropriate Solvent System | - Solvent Screening: The choice of solvent is critical for successful crystallization. A good solvent system should provide moderate solubility for the product, allowing for the formation of well-defined crystals upon cooling or addition of an anti-solvent. Experiment with different solvent mixtures (e.g., water-ethanol, water-acetone). |
| Suboptimal Crystallization Conditions | - Control of Supersaturation: Avoid rapid precipitation, which can lead to the formation of amorphous material or small, impure crystals. Control the rate of cooling or the addition of an anti-solvent to achieve optimal supersaturation. - Seeding: Introducing a small amount of pure seed crystals can induce crystallization and lead to the formation of larger, more uniform crystals. |
Visualizing the Synthesis Workflow
The following diagram illustrates the key stages and decision points in the synthesis of this compound.
Key Reaction Pathways
The core chemical transformations in the synthesis of this compound are the reduction of the quinone and the phosphorylation of the resulting hydroquinone.
References
Technical Support Center: Menadiol Diphosphate Experimental Integrity
Welcome to the technical support center for menadiol diphosphate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oxidation a concern?
A1: this compound is a water-soluble synthetic analog of vitamin K, sometimes referred to as Vitamin K4. In experimental settings, it is often used to study cellular redox cycling and induce controlled oxidative stress. The primary concern is its oxidation to menadione (Vitamin K3), which can occur readily in solution. This conversion alters the compound's biological activity and can lead to experimental artifacts, making it crucial to maintain its reduced state for reproducible and accurate results.
Q2: What are the primary factors that promote the oxidation of this compound?
A2: The oxidation of this compound is primarily influenced by:
-
Exposure to Oxygen: Atmospheric oxygen is the main oxidant.
-
Presence of Metal Ions: Transition metals can catalyze oxidation.
-
pH of the Solution: Alkaline conditions can accelerate oxidation.
-
Exposure to Light: Light, particularly UV, can provide the energy for oxidative reactions.[1]
-
Temperature: Higher temperatures can increase the rate of oxidation.[1][2][3]
Q3: How should I store this compound powder and stock solutions?
A3: For optimal stability, store this compound powder in a tightly sealed, light-resistant container in a cold, dry place (e.g., -20°C). Stock solutions should be prepared fresh whenever possible. If storage is necessary, use an amber vial, purge the headspace with an inert gas like nitrogen or argon, and store at -80°C for short periods.
Q4: Can I visually detect if my this compound solution has oxidized?
A4: While a significant color change to yellow may indicate the formation of menadione, this is not a reliable method for detecting low levels of oxidation. Spectrophotometric or chromatographic methods are recommended for accurate quantification of oxidation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected experimental results or high variability. | Oxidation of this compound to menadione. | Prepare fresh solutions for each experiment. Incorporate an antioxidant into your buffer. Verify the integrity of your stock solution using spectrophotometry or HPLC. |
| Discoloration (yellowing) of the solution. | Significant oxidation has occurred. | Discard the solution. Review your solution preparation and storage protocols to minimize exposure to oxygen, light, and heat. |
| Precipitate forms in the solution upon storage. | Degradation products may be less soluble. pH shifts in the buffer during freezing and thawing can also cause precipitation. | Avoid repeated freeze-thaw cycles. If a stock solution must be frozen, aliquot it into single-use volumes. Consider using a cryoprotectant for frozen stocks, though its compatibility with your experiment must be verified. |
| Inconsistent results when using different batches of buffer. | The buffer composition, particularly the presence of trace metal contaminants, can vary. The buffering capacity may also be insufficient to prevent pH shifts. | Use high-purity (e.g., metal-free) water and reagents for buffer preparation. Consider adding a chelating agent like EDTA to your buffer to sequester catalytic metal ions. Ensure the chosen buffer has a pKa close to the desired experimental pH for optimal buffering. |
Data on this compound Stability
The stability of this compound is highly dependent on the solution's composition and storage conditions. The following tables provide an overview of factors influencing its stability.
Table 1: Impact of Buffer and pH on Stability (Conceptual)
| Buffer Type | pH | Relative Stability | Notes |
| Citrate | 4.5 | High | Acidic pH generally improves the stability of many compounds by reducing the rate of oxidation.[4] |
| Phosphate | 6.5 | Moderate | Near-neutral pH can be a compromise between biological relevance and chemical stability.[4] |
| Phosphate | 7.4 | Low | Neutral to slightly alkaline pH can increase the rate of oxidation.[4] |
| Bicarbonate | 7.4 | Low | May be more prone to pH fluctuations and can potentially participate in radical reactions. |
Table 2: Efficacy of Antioxidants in Preventing Oxidation (Conceptual)
| Antioxidant | Concentration | Protective Efficacy | Notes |
| Ascorbic Acid | 1-5 mM | High | A potent reducing agent that can protect this compound from oxidation. However, ascorbic acid can also have pro-oxidant effects in the presence of metal ions.[5] |
| N-Acetylcysteine (NAC) | 5-10 mM | High | A thiol-containing antioxidant that effectively scavenges free radicals.[6] |
| Sodium Pyrosulfite | 0.1-0.5% | High | A common antioxidant and preservative used in pharmaceutical formulations. |
| a-Tocopherol (Vitamin E) | 100-500 µM | Moderate | A lipid-soluble antioxidant that may be less effective in aqueous solutions but can be beneficial in mixed solvent systems or cellular models. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound with N-acetylcysteine (NAC) as an antioxidant.
Materials:
-
This compound powder
-
N-Acetylcysteine (NAC)
-
High-purity, deoxygenated water (e.g., by boiling and cooling under nitrogen or argon)
-
Phosphate buffer (e.g., 0.1 M, pH 6.5), deoxygenated
-
Amber glass vial
-
Sterile, disposable syringe and needle
-
Inert gas (nitrogen or argon)
Procedure:
-
In a sterile environment, weigh out the required amount of this compound and NAC. For a 10 mM this compound solution with 20 mM NAC, you would add the appropriate mass of each to your deoxygenated phosphate buffer.
-
Gently swirl the vial to dissolve the powders completely. Avoid vigorous vortexing, which can introduce oxygen.
-
Once dissolved, purge the headspace of the vial with inert gas for 1-2 minutes to displace any remaining oxygen.
-
Seal the vial tightly with a septum cap.
-
For immediate use, keep the solution on ice and protected from light.
-
For short-term storage, store at -80°C. Aliquot into single-use volumes to avoid multiple freeze-thaw cycles.
Protocol 2: Quantification of this compound Oxidation via UV-Vis Spectrophotometry
This protocol provides a method to quantify the amount of menadione (the oxidized form) in a this compound solution.
Materials:
-
This compound solution (sample)
-
Menadione standard
-
Methanol or appropriate solvent for menadione
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a standard curve of menadione in methanol at known concentrations (e.g., 0, 5, 10, 20, 50 µM).
-
Measure the absorbance of the menadione standards at its maximum absorbance wavelength (λmax), which is typically around 249 nm.[7]
-
Dilute your this compound sample in the same solvent used for the standards to a concentration that falls within the range of your standard curve.
-
Measure the absorbance of your diluted sample at the λmax of menadione.
-
Calculate the concentration of menadione in your sample by interpolating from the standard curve. The percentage of oxidation can be calculated as: (Concentration of Menadione / Initial Concentration of this compound) * 100.
Protocol 3: Induction of Cellular Oxidative Stress using Menadione
This protocol outlines a general procedure for treating cultured cells with menadione to induce reactive oxygen species (ROS) production.
Materials:
-
Cultured cells in appropriate media
-
Menadione stock solution (in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
ROS detection reagent (e.g., DCFH-DA)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Prepare a working solution of menadione in cell culture media at the desired final concentration (e.g., 25-100 µM). Include a vehicle control (media with the same concentration of DMSO without menadione).
-
Remove the old media from the cells and wash once with PBS.
-
Add the menadione-containing media or vehicle control media to the cells.
-
Incubate for the desired time (e.g., 30 minutes to a few hours) under standard cell culture conditions.
-
To measure ROS production, remove the treatment media, wash with PBS, and incubate the cells with a ROS detection reagent like DCFH-DA according to the manufacturer's instructions.
-
Quantify the fluorescence using a fluorescence microscope or plate reader. An increase in fluorescence in the menadione-treated cells compared to the control indicates ROS production.
Visualizations
Caption: Factors influencing the oxidation of this compound and strategies for prevention.
References
- 1. Impact of storage conditions and premix type on fat-soluble vitamin stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Cytotoxicity of Menadiol Diphosphate in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro experiments with menadiol diphosphate.
Troubleshooting Guides
This section is designed to help you identify and resolve common problems encountered when using this compound in cell culture.
Problem 1: High Variability in Cytotoxicity Results Between Experiments
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inconsistent Conversion of this compound to Menadione | This compound is a prodrug that is converted to the active cytotoxic agent, menadione, by phosphatases present in the cell culture serum (e.g., Fetal Bovine Serum - FBS). The activity of these phosphatases can vary between different lots of serum.[1][2] | 1. Standardize Serum Lot: Use the same lot of FBS for an entire set of experiments. When a new lot is introduced, perform a bridging study to compare its activity. 2. Heat-Inactivate Serum Consistently: If heat-inactivating serum, do so at a standardized temperature and duration, as this can affect enzyme activity. 3. Consider Serum-Free Media: If appropriate for your cell line, transitioning to a serum-free medium can eliminate this source of variability. |
| Variable Menadione Stability | Menadione, the active form, can be unstable in aqueous solutions and its degradation can be influenced by light and pH. | 1. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound immediately before use. 2. Protect from Light: Protect stock and working solutions from light by using amber tubes or wrapping them in foil. 3. Maintain Consistent pH: Ensure the pH of your culture medium is stable and consistent across experiments. |
| Cell Health and Density | Variations in cell health, passage number, and seeding density can significantly impact their susceptibility to cytotoxic agents. | 1. Consistent Cell Passage: Use cells within a defined passage number range. 2. Monitor Cell Viability: Ensure cells are healthy and have high viability (>95%) before starting an experiment. 3. Optimize Seeding Density: Perform a cell titration to determine the optimal seeding density for your assay.[3] |
Problem 2: Unexpectedly Low or No Cytotoxicity Observed
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Conversion to Menadione | Low phosphatase activity in the serum or insufficient incubation time may lead to incomplete conversion of the prodrug. | 1. Increase Serum Concentration: If possible for your cell line, test a higher concentration of FBS. 2. Pre-incubation: Consider pre-incubating the this compound in complete medium for a set period before adding it to the cells to allow for conversion. 3. Use Menadione Directly: As a positive control, perform an experiment with menadione to confirm the sensitivity of your cell line to the active compound. |
| High Antioxidant Capacity of Cells or Medium | Some cell lines have high intrinsic levels of antioxidants, such as glutathione (GSH), which can neutralize the reactive oxygen species (ROS) produced by menadione.[4] Components in the culture medium can also have antioxidant properties. | 1. Deplete Glutathione: As a mechanistic study, you can pre-treat cells with a GSH synthesis inhibitor like buthionine sulfoximine (BSO) to see if it sensitizes them to this compound. 2. Use Phenol Red-Free Medium: Phenol red has been reported to have some antioxidant properties. Consider using a phenol red-free medium. |
| Cell Line Resistance | The cell line may be inherently resistant to menadione-induced cytotoxicity, for example, due to high expression of the NQO1 enzyme, which detoxifies quinones.[5] | 1. Test Different Cell Lines: Compare the cytotoxicity in your cell line with a cell line known to be sensitive to menadione. 2. Inhibit NQO1: Use an NQO1 inhibitor, such as dicoumarol, to see if it increases sensitivity. This can help elucidate the mechanism of resistance. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of cytotoxicity of this compound?
This compound is a water-soluble prodrug that is enzymatically dephosphorylated in cell culture, primarily by alkaline phosphatases present in serum, to form menadiol.[6] Menadiol can then auto-oxidize to menadione (Vitamin K3).[7] Menadione is a redox-cycling compound that generates reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. This leads to oxidative stress, depletion of cellular antioxidants like glutathione (GSH), DNA damage, mitochondrial dysfunction, and ultimately, cell death through apoptosis or necrosis.[4]
Q2: My cells are dying too quickly, even at low concentrations. What can I do?
High sensitivity to this compound could be due to several factors. Consider the following:
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to oxidative stress.
-
High Phosphatase Activity: The batch of serum you are using may have high alkaline phosphatase activity, leading to rapid conversion to the highly cytotoxic menadione.
-
Co-treatment with other compounds: Ensure no other component in your experimental setup is exacerbating oxidative stress.
To mitigate this, you can try:
-
Reducing the concentration range of this compound in your experiments.
-
Decreasing the incubation time.
-
Co-treating with an antioxidant like N-acetylcysteine (NAC) or glutathione (GSH) to determine if the cytotoxicity is ROS-dependent.[3]
Q3: Can I use antioxidants to protect my cells from this compound-induced cytotoxicity?
Yes, antioxidants can be very effective in mitigating the cytotoxic effects of this compound, as its primary mechanism of action is the induction of oxidative stress.[3]
Table of Common Antioxidants and Their Recommended Starting Concentrations:
| Antioxidant | Recommended Starting Concentration | Notes |
| N-acetylcysteine (NAC) | 1-5 mM | A precursor to glutathione, it directly scavenges ROS and replenishes intracellular GSH levels.[3] |
| Reduced Glutathione (GSH) | 100-500 µM | Directly scavenges ROS.[3] |
| Catalase | 100-500 U/mL | An enzyme that detoxifies hydrogen peroxide.[8] |
Q4: What is the difference between apoptosis and necrosis induced by menadione?
Menadione can induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death), often in a concentration-dependent manner.
-
Low concentrations of menadione tend to induce apoptosis, characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[3]
-
High concentrations of menadione can cause rapid and overwhelming oxidative stress, leading to necrosis, which is characterized by cell swelling and rupture of the plasma membrane.[3]
Data Presentation
Summary of Menadione-Induced Cytotoxicity in Various Cell Lines (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hep G2 | Hepatocellular Carcinoma | ~3 µM (for protection studies) | [4] |
| Jurkat | T-cell Leukemia | Clinically relevant plasma concentrations: 1.9-7.4 µM | [9] |
| H4IIE | Rat Hepatocellular Carcinoma | 25 µM |
Effects of Antioxidants on Menadione-Induced Cell Death
| Cell Type | Menadione Concentration | Antioxidant | Concentration | % Reduction in Cell Death | Reference |
| Cardiomyocytes | 25 µM | N-acetyl-L-cysteine (NAC) | 500 µM | ~90% | [3] |
| Cardiomyocytes | 25 µM | Reduced Glutathione (GSH) | 100 µM | ~85% | [3] |
| Cardiomyocytes | 25 µM | Catalase (overexpression) | N/A | ~75% | [3] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for cell death).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Aspirate the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Aspirate the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
Materials:
-
Cells seeded in a 96-well plate
-
This compound solution
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle control, maximum LDH release control).
-
Incubate for the desired time period.
-
Carefully collect a sample of the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Read the absorbance at the recommended wavelength (usually 490 nm).
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: General experimental workflow for assessing cytotoxicity.
Caption: Troubleshooting decision tree for cytotoxicity experiments.
References
- 1. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Extended Pharmacokinetics Improve Site-Specific Prodrug Activation Using Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Optical and Electrochemical Alkaline Phosphatase (ALP) Biosensors: Recent Approaches in Cells Culture Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a new substrate for non-specific alkaline phosphatase in histochemistry and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Interference of Menadiol Diphosphate in Biochemical Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference of menadiol diphosphate and its active metabolite, menadione, in a variety of biochemical assays.
Introduction to this compound and Assay Interference
This compound is a water-soluble synthetic analog of vitamin K. In biological systems, it is readily converted to menadione (Vitamin K3), a naphthoquinone derivative. The chemical properties of menadione, particularly its redox activity and ability to generate reactive oxygen species (ROS), make it a potential source of interference in numerous biochemical assays. Quinone-containing compounds are recognized as Pan-Assay Interference Compounds (PAINS), which are known to frequently produce false-positive results in high-throughput screening assays.[1][2] This guide will help you identify, troubleshoot, and mitigate these potential interferences.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which this compound can interfere with biochemical assays?
A1: this compound itself is relatively inert in many assays. However, its enzymatic or spontaneous conversion to menadione is the primary source of interference through the following mechanisms:
-
Redox Cycling: Menadione can undergo redox cycling, a process involving the repeated reduction and re-oxidation of the molecule. This process consumes reducing equivalents like NADH and NADPH and generates reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide.[3][4][5][6] This can interfere with assays that measure redox processes, cell viability, or involve redox-sensitive components.
-
Spectral Interference: Menadione absorbs light in the UV-visible range, which can interfere with absorbance-based assays.[7][8][9] It is also important to consider potential fluorescence quenching or autofluorescence.[10][11]
-
Thiol Reactivity: Quinones are known to react with sulfhydryl groups (thiols) present in proteins, such as the cysteine residues in enzymes.[2] This can lead to non-specific inhibition of enzyme activity.
-
Substrate for Enzymes: this compound is a known substrate for alkaline phosphatase, which hydrolyzes the phosphate groups.[12][13] This can lead to competition or altered kinetics in phosphatase assays.
Q2: Can this compound interfere with kinase assays?
A2: Yes, interference is possible through several mechanisms:
-
Redox-Mediated Inhibition: The generation of ROS through menadione's redox cycling can oxidize and inactivate kinases, leading to false inhibition.
-
ATP Depletion: Redox cycling consumes NADH and NADPH, which can indirectly affect cellular ATP levels, a critical substrate for kinase reactions.
-
Direct Interaction: While less common, direct, non-specific binding to the kinase or substrate is a possibility. In one study, menadione was shown to not affect RTKi inhibition of VEGF, suggesting it did not directly interfere with the kinase in that specific context.[14][15]
Q3: How does this compound affect phosphatase assays?
A3: this compound is a substrate for alkaline phosphatase.[12][13] In assays measuring the activity of other phosphatases, its presence could lead to:
-
Competition: If the assay uses a generic phosphatase substrate, this compound could act as a competitive substrate for alkaline phosphatases that may be present in the sample.
-
Signal Generation: If the assay detection method is sensitive to the products of this compound hydrolysis (menadiol and phosphate), it could generate a false-positive signal.
Q4: What kind of interference can be expected in antioxidant assays?
A4: Menadione's pro-oxidant nature through redox cycling can significantly interfere with common antioxidant assays:
-
DPPH and ABTS Assays: Menadione can directly react with the DPPH and ABTS radicals, leading to their reduction and a false indication of antioxidant activity.[16][17][18] Conversely, its ROS-generating properties could also consume the antioxidant capacity of the sample, leading to an underestimation of the true antioxidant potential.
Q5: My cell viability assay (e.g., MTT, XTT) gives unexpected results with this compound. Why?
A5: Quinones are known to interfere with tetrazolium-based viability assays.[6] The reduction of MTT and other tetrazolium salts is dependent on cellular dehydrogenases and reducing equivalents like NADH. Menadione's redox cycling consumes these reducing equivalents, which can lead to a decrease in the formazan product and an apparent, but potentially artifactual, decrease in cell viability. Furthermore, the ROS generated by menadione can induce genuine cytotoxicity.
Troubleshooting Guides
General Troubleshooting for Assay Interference
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected Inhibition or Activation | Redox cycling of menadione affecting enzyme activity or assay components. | 1. Run a cell-free control: Add this compound to the assay buffer without the enzyme to see if it directly affects the substrate or detection reagents. 2. Add antioxidants: Include antioxidants like N-acetylcysteine (NAC) in your assay to quench ROS and see if it reverses the effect. 3. Use an orthogonal assay: Confirm your findings with an assay that has a different detection principle (e.g., if you used a fluorescence-based assay, try a luminescence or absorbance-based one). |
| High Background Signal | Spectral interference (absorbance or fluorescence) from menadione. | 1. Measure the absorbance/fluorescence spectrum of menadione in your assay buffer to identify overlapping wavelengths. 2. Subtract background: Run a parallel experiment with this compound but without a key assay component (e.g., the enzyme or substrate) and subtract this background reading. 3. Use red-shifted fluorophores: If possible, switch to fluorescent dyes that excite and emit at longer wavelengths where interference from small molecules is less common.[10] |
| Inconsistent or Non-reproducible Results | Instability of this compound or its conversion to menadione. | 1. Prepare fresh solutions: Always use freshly prepared solutions of this compound. 2. Control for light exposure: Protect solutions from light to prevent photochemical reactions. 3. Monitor pH: Ensure the pH of your assay buffer is stable, as it can affect the stability and redox potential of quinones. |
Specific Assay Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Apparent Kinase Inhibition | ROS-mediated inactivation of the kinase. | 1. Include a reducing agent: Add DTT (dithiothreitol) to the assay buffer to maintain a reducing environment and protect the kinase. 2. Pre-incubate with and without this compound: Compare the kinase activity after pre-incubating the enzyme with this compound to see if there is a time-dependent inactivation. |
| Decreased Signal in ATP-based Luminescence Assays (e.g., Kinase-Glo®) | ATP depletion due to cellular stress and redox cycling. | 1. Use a cell-free kinase assay: This will eliminate the contribution of cellular ATP depletion. 2. Run a luciferase inhibition control: Test this compound directly against the luciferase enzyme to rule out direct inhibition of the reporter. |
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpectedly High Phosphatase Activity | This compound is being hydrolyzed by endogenous alkaline phosphatases in the sample. | 1. Use a specific phosphatase inhibitor: If you are studying a specific phosphatase, include inhibitors for other phosphatases (e.g., levamisole for alkaline phosphatase). 2. Test in a purified system: If possible, use a purified enzyme to avoid interference from other cellular components. |
| Interference with Phosphate Detection | Release of inorganic phosphate from this compound. | 1. Run a "no enzyme" control: Include a control with this compound and the assay reagents but without the enzyme to quantify the background signal. 2. Choose a different detection method: If using a malachite green-based phosphate detection, consider an antibody-based method that detects a specific phosphorylated substrate. |
| Problem | Possible Cause | Troubleshooting Steps |
| False Positive Antioxidant Activity | Direct reaction of menadione with the DPPH or ABTS radical. | 1. Monitor the reaction kinetics: True antioxidants often show rapid and stable quenching, whereas interfering compounds may exhibit slower or unstable reaction kinetics. 2. Compare with a known antioxidant standard: Run a standard curve with a well-characterized antioxidant (e.g., Trolox, ascorbic acid) to compare the dose-response and kinetics. |
| Inconsistent Results | Competition between the pro-oxidant and antioxidant properties of menadione. | 1. Vary the concentration: Test a wide range of this compound concentrations, as the net effect (antioxidant vs. pro-oxidant) can be concentration-dependent. 2. Use a different antioxidant assay: Consider an assay based on a different mechanism, such as the ORAC (Oxygen Radical Absorbance Capacity) assay, which may be less susceptible to this type of interference. |
Experimental Protocols
Protocol 1: Determining Spectral Interference
Objective: To assess if menadione has overlapping absorbance or fluorescence spectra with your assay's detection wavelengths.
Methodology:
-
Prepare a solution of menadione in your assay buffer at the highest concentration you plan to use in your experiment.
-
Using a spectrophotometer or microplate reader, scan the absorbance of the menadione solution across a relevant range of wavelengths (e.g., 250-700 nm). Menadione is known to have absorbance maxima around 250 nm and 330-340 nm in aqueous solutions.[7][8]
-
If using a fluorescence-based assay, scan the excitation and emission spectra of the menadione solution to identify any intrinsic fluorescence.
-
Compare the spectra of menadione with the excitation and emission spectra of your fluorophore to check for overlap.
Protocol 2: Cell-Free Luciferase Inhibition Assay
Objective: To determine if this compound or menadione directly inhibits the luciferase enzyme used in ATP-based assays.
Methodology:
-
Prepare a reaction buffer (e.g., 25 mM Tris-phosphate pH 7.8, 8 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare stock solutions of ATP, D-luciferin, and purified firefly luciferase enzyme.
-
Prepare a serial dilution of this compound in the reaction buffer.
-
In a white, opaque 96-well plate, add the this compound dilutions or a vehicle control.
-
Add the purified firefly luciferase enzyme and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding a solution containing ATP and D-luciferin.
-
Immediately measure the luminescence using a luminometer.[19][20][21][22]
-
A dose-dependent decrease in luminescence in the presence of this compound indicates direct inhibition of the luciferase enzyme.
Protocol 3: Alkaline Phosphatase Activity Assay using this compound as a Substrate
Objective: To measure alkaline phosphatase activity using this compound and a colorimetric detection method.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Glycine buffer, pH 10.4, containing 1 mM MgCl2.
-
Substrate Solution: 10 mM this compound in assay buffer.
-
Color Reagent: A solution of a tetrazolium salt, such as Nitro Blue Tetrazolium (NBT), and an electron mediator, such as phenazine methosulfate (PMS).
-
-
Assay Procedure:
-
Add your sample containing alkaline phosphatase (e.g., cell lysate, purified enzyme) to a 96-well plate.
-
Add the substrate solution to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by adding the color reagent. The menadiol produced by the phosphatase will reduce the NBT to a colored formazan product.
-
Measure the absorbance at the appropriate wavelength for the formazan product (e.g., 560 nm for NBT).[12][13][23][24][25]
-
The increase in absorbance is proportional to the alkaline phosphatase activity.
-
Visualizations
Caption: Redox cycling of menadione leading to ROS generation.
Caption: Troubleshooting workflow for this compound interference.
Caption: Conversion of this compound and mechanisms of interference.
References
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The level of menadione redox-cycling in pancreatic β-cells is proportional to the glucose concentration: role of NADH and consequences for insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin K3 (menadione) redox cycling inhibits cytochrome P450-mediated metabolism and inhibits parathion intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound, a new substrate for non-specific alkaline phosphatase in histochemistry and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a new substrate for non-specific alkaline phosphatase in histochemistry and immunohistochemistry | Semantic Scholar [semanticscholar.org]
- 14. Administration of Menadione, Vitamin K3, Ameliorates Off-Target Effects on Corneal Epithelial Wound Healing Due to Receptor Tyrosine Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Administration of Menadione, Vitamin K3, Ameliorates Off-Target Effects on Corneal Epithelial Wound Healing Due to Receptor Tyrosine Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Menadione Contribution to the In Vitro Radical Scavenging Potential of Phytochemicals Naringenin and Lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. med.emory.edu [med.emory.edu]
- 20. takara.co.kr [takara.co.kr]
- 21. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Luciferase Assay System Protocol [worldwide.promega.com]
- 23. Alkaline Phosphatase Protocol [sigmaaldrich.com]
- 24. Sensitive Fluorogenic Substrate for Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biolabo.fr [biolabo.fr]
best practices for storing and handling menadiol diphosphate
Welcome to the technical support center for menadiol diphosphate. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and experimental protocols for the effective use of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a water-soluble, synthetic analog of vitamin K3 (menadione).[1] Its primary biological role is as a precursor to menadione, which is then converted in the body to menaquinone-4 (MK-4), an active form of vitamin K2. Menadione participates in the vitamin K cycle, a critical pathway for the post-translational modification of certain proteins.[2][3] Specifically, it acts as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamate (Glu) residues into γ-carboxyglutamate (Gla) on vitamin K-dependent proteins (VKDPs).[4][5] This carboxylation is essential for the biological activity of these proteins, which are involved in blood coagulation, bone metabolism, and the regulation of vascular calcification.[1][4]
Q2: What are the main research applications of this compound?
A2: Beyond its role in studying the vitamin K cycle, this compound and its active form, menadione, are widely used in cancer research.[6][7][8] Menadione can induce oxidative stress in cancer cells by generating reactive oxygen species (ROS) through redox cycling.[7][9][10] This property is exploited to study mechanisms of cytotoxicity, apoptosis, and mitochondrial dysfunction in various cancer cell lines.[7][10][11][12][13] It is also used as a tool to investigate cellular responses to oxidative stress and to screen for potential anticancer agents that may synergize with its effects.
Q3: How does this compound differ from other forms of vitamin K?
A3: The primary difference lies in its solubility and metabolic pathway. This compound is water-soluble, which allows for different formulation and administration routes compared to the fat-soluble vitamins K1 (phylloquinone) and K2 (menaquinones).[1][14] In the body, it is converted to menadione (vitamin K3), which then enters the vitamin K cycle to be transformed into the active menaquinone-4.
Storage and Handling Best Practices
Proper storage and handling of this compound are crucial to maintain its stability and ensure experimental reproducibility.
Storage of Solid Compound:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cold place.[15][16] | To minimize degradation over time. |
| Light | Preserve in tight, light-resistant containers.[1][15][16] | This compound is sensitive to light, which can cause decomposition. |
| Atmosphere | Store in a tightly sealed container. | To protect from moisture and oxidation. |
Preparation and Storage of Stock Solutions:
-
Solvent: Menadiol sodium diphosphate is water-soluble.[1] For cell culture experiments, dissolve in sterile, distilled water or a suitable buffer such as PBS.[9][15]
-
Preparation: To prepare a stock solution, dissolve the powder in the chosen solvent by gentle mixing. For example, a 10 mM stock solution of menadione can be prepared by dissolving it in DMSO, followed by dilution in PBS for working solutions.[9]
-
pH: For injection formulations, the pH is typically adjusted to a range of 7.0-8.5, with a pH of 8.0 being common.[17] The stability of solutions can be pH-dependent.
-
Filtration: For cell culture applications, sterile filter the final solution through a 0.22 µm filter.
-
Storage of Solutions: It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot and store at -20°C for short periods, protected from light. The stability of aqueous solutions can be limited.
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | The concentration may be too high for the solvent, or the temperature may be too low. | Gently warm the solution and vortex to redissolve. If precipitation persists, prepare a fresh, more dilute solution. |
| Discoloration of solution (e.g., yellowing) | This can indicate oxidation or degradation of the compound. | Discard the solution and prepare a fresh stock. Ensure the solid compound and solutions are protected from light and stored at the correct temperature. |
| Inconsistent experimental results | This could be due to the instability of the this compound solution, leading to a decrease in the effective concentration. | Always prepare fresh solutions before each experiment. If using a stored stock, perform a quality control check if possible. |
| Low or no cytotoxicity observed in cell culture | The concentration of this compound may be too low, or the incubation time may be too short. The cell line may also be resistant. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. |
| Unexpected cell death or stress | Menadione, the active form, is known to induce oxidative stress and mitochondrial dysfunction. | Include appropriate controls in your experiment, such as an antioxidant like N-acetylcysteine, to confirm that the observed effects are due to oxidative stress.[12] |
Experimental Protocols
Protocol: Menadione-Induced Cytotoxicity Assay using MTT
This protocol is adapted from a study on menadione-induced cytotoxicity in yeast cells and can be modified for mammalian cell lines.[11]
Materials:
-
This compound (or menadione)
-
Mammalian cell line of interest (e.g., Jurkat, MCF7)[9]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^5 cells/mL, depending on the cell line's growth rate. Incubate for 24 hours to allow for cell attachment and recovery.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in sterile water or PBS. Further dilute in complete cell culture medium to achieve the desired final concentrations for treatment. It is advisable to test a range of concentrations (e.g., 10 µM to 100 µM) to determine the IC50 value.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).[9]
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the control (untreated cells) and plot the results to determine the IC50 value.
Signaling Pathway
The Vitamin K Cycle
This compound is a pro-vitamin that is converted to menadione, which then enters the vitamin K cycle. This cycle is essential for the activation of vitamin K-dependent proteins.
Caption: The Vitamin K Cycle and the role of this compound.
References
- 1. medicines.org.uk [medicines.org.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin K Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I trial of this compound (vitamin K3) in advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nhsjs.com [nhsjs.com]
- 12. Evidence that oxidative stress-induced apoptosis by menadione involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Menadione-Induced DNA Damage Leads to Mitochondrial Dysfunction and Fragmentation During Rosette Formation in Fuchs Endothelial Corneal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Menadiol - Wikipedia [en.wikipedia.org]
- 15. Menadiol Sodium Diphosphate [drugfuture.com]
- 16. newdruginfo.com [newdruginfo.com]
- 17. CN1807439A - Sodium this compound ester and its pharmaceutical formulation - Google Patents [patents.google.com]
Validation & Comparative
Menadione vs. Menadiol Diphosphate: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of vitamin K analogs, menadione (vitamin K3) and its water-soluble derivative, menadiol diphosphate, present distinct profiles in their biological activities. While both serve as precursors to the active form of vitamin K2, their applications and mechanisms, particularly in anticancer research, show notable differences. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.
At a Glance: Key Differences
| Feature | Menadione | This compound |
| Form | Synthetic, lipid-soluble | Synthetic, water-soluble salt of menadiol |
| Primary Biological Role | Pro-vitamin K, precursor to MK-4 | Water-soluble form of vitamin K for therapeutic use |
| Anticancer Activity | Induces oxidative stress and apoptosis | Converted to menadione in vivo, exhibiting similar anticancer effects |
| Solubility | Poorly soluble in water | Readily soluble in water |
| Clinical Use | Primarily in animal feed; limited human use due to toxicity | Used to treat hypoprothrombinemia, especially in malabsorption cases[1] |
Anticancer Activity: A Head-to-Head Comparison
Both menadione and menadiol have demonstrated cytotoxic effects against various cancer cell lines. Their primary mechanism of anticancer activity involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.
A key in vitro study directly comparing the two compounds found that menadione and menadiol were equitoxic to human lymphatic neoplasm cells , with a significant effect observed at a concentration of 4.7 µM. This suggests that, at a cellular level, their intrinsic cytotoxic potential against these specific cancer cells is comparable.
Quantitative Cytotoxicity Data for Menadione
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time | Reference |
| H4IIE | Rat Hepatocellular Carcinoma | 25 | 24 h | [2] |
| Hep3B | Human Hepatoma | 10 | 72 h | [2] |
| Multidrug-Resistant Leukemia | Leukemia | 13.5 ± 3.6 | Not Specified | |
| Parental Leukemia | Leukemia | 18 ± 2.4 | Not Specified |
Vitamin K Activity: A Comparative Bioassay
The vitamin K activity of menadione and menadiol derivatives has been quantitatively compared using a bioassay based on prothrombin clotting time in vitamin K-deficient and cumatetralyl-sensitized male broiler chicks. This assay directly measures the biological ability of a compound to function as vitamin K in the synthesis of coagulation factors.
In this comparative study, the bioactivity of menadione derived from menadiol esters (diacetate and dibutyrate) was found to be approximately 70% of that of a standard coated menadione sodium bisulfite . This indicates that while menadiol esters are effective sources of vitamin K activity, their potency is somewhat lower than that of standard menadione preparations in this model.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against cancer cells.
1. Cell Seeding:
- Plate cancer cells (e.g., H4IIE) in 96-well plates at a density of 1 x 10^4 cells/well.
- Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
2. Compound Treatment:
- Prepare a series of dilutions of the test compound (menadione or this compound) in the appropriate cell culture medium.
- Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the test compound.
- Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.
- Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes to ensure complete dissolution.
4. Data Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Vitamin K Bioactivity: Prothrombin Time Assay
This protocol describes a bioassay to determine the vitamin K activity of a compound based on its ability to restore normal blood clotting time.
1. Animal Model Preparation:
- Use 3-week-old male broiler chicks.
- Induce vitamin K deficiency by feeding a vitamin K-deficient diet for a specified period.
- Sensitize the chicks with an anticoagulant such as cumatetralyl to further deplete vitamin K-dependent clotting factors.
2. Compound Administration:
- Divide the chicks into groups and administer different doses of the test compounds (menadione and this compound) and a standard vitamin K preparation.
- Include a control group receiving no vitamin K supplementation.
3. Blood Sample Collection:
- At a predetermined time after administration, collect blood samples from the wing vein into a tube containing an anticoagulant (e.g., sodium citrate).
- Centrifuge the blood to obtain plasma.
4. Prothrombin Time Measurement:
- Pre-warm the plasma sample to 37°C.
- Add a thromboplastin reagent (a source of tissue factor) to the plasma.
- Simultaneously, add a calcium chloride solution to initiate coagulation.
- Measure the time taken for a fibrin clot to form.
5. Data Analysis:
- Compare the prothrombin times of the groups treated with the test compounds to the standard and control groups.
- A shorter clotting time indicates higher vitamin K activity.
- The relative biopotency of the test compounds can be calculated by comparing the doses required to achieve a similar reduction in prothrombin time as the standard.
Signaling Pathways and Mechanisms of Action
Anticancer Mechanism of Menadione
Menadione's cytotoxicity is primarily driven by its ability to undergo redox cycling, leading to the generation of superoxide radicals and hydrogen peroxide. This induces a state of severe oxidative stress within the cancer cell, triggering a cascade of events that culminate in apoptosis.
References
A Comparative Analysis of Menadiol Diphosphate and Other Vitamin K Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of menadiol diphosphate (a synthetic vitamin K analog) with other key forms of vitamin K, including phylloquinone (K1), menaquinones (K2), and menadione (K3). The focus is on their distinct mechanisms of action, particularly in coagulation and oncology, supported by experimental data and detailed methodologies.
Introduction to Vitamin K Analogs
Vitamin K is a family of fat-soluble vitamins essential for various physiological processes. The core chemical structure is a 2-methyl-1,4-naphthoquinone ring. Naturally occurring forms include phylloquinone (K1), found in green leafy vegetables, and a series of menaquinones (K2), synthesized by bacteria. Synthetic analogs, such as menadione (K3) and its water-soluble derivative this compound, have also been developed for therapeutic use. While all vitamin K analogs share the ability to participate in the vitamin K cycle, their distinct side chains and properties lead to differences in absorption, bioavailability, and biological activity.
Mechanism of Action: A Dual Role
The biological functions of vitamin K analogs can be broadly categorized into their canonical role in gamma-carboxylation and their non-canonical activities, particularly in cancer therapy.
1. Gamma-Glutamyl Carboxylation (Vitamin K Cycle)
The primary and most well-understood function of vitamin K is as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of specific glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues in vitamin K-dependent proteins (VKDPs). This carboxylation is crucial for the biological activity of these proteins, enabling them to bind calcium and interact with phospholipids on cell surfaces.
Key VKDPs include:
-
Coagulation Factors: Factors II (prothrombin), VII, IX, and X, which are essential for blood clotting.
-
Bone Metabolism Proteins: Osteocalcin, which is involved in bone mineralization.
-
Vascular Health Proteins: Matrix Gla-protein (MGP), an inhibitor of vascular calcification.
The vitamin K cycle is a continuous process of reduction and oxidation of the vitamin K molecule to support GGCX activity.
2. Anticancer Mechanisms
Several vitamin K analogs, particularly menadione (K3) and some forms of K2, have demonstrated anticancer properties through various mechanisms, often independent of the vitamin K cycle. These include:
-
Induction of Apoptosis: Programmed cell death is a key mechanism. This can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Generation of Reactive Oxygen Species (ROS): Menadione, through a process called redox cycling, can generate superoxide anions and other ROS. This leads to oxidative stress, which can damage cellular components and trigger apoptosis.
-
Cell Cycle Arrest: Vitamin K analogs can halt the progression of the cell cycle, preventing cancer cell proliferation.
-
Modulation of Signaling Pathways: Key signaling pathways like MAPK and PI3K-AKT, which are often dysregulated in cancer, can be targeted by vitamin K analogs.
Comparative Data
The following tables summarize the available quantitative data comparing this compound and other vitamin K analogs. It is important to note that direct side-by-side comparisons under identical experimental conditions are limited in the published literature.
Table 1: Comparative Cytotoxicity of Vitamin K Analogs in Cancer Cell Lines
| Vitamin K Analog | Cell Line | IC50 Value (µM) | Exposure Time | Reference |
| Menadione (K3) | Jurkat (Human T lymphoblastoid leukemia) | Not specified, but potency > K2 | Not specified | [1][2] |
| Menadione (K3) | MOLT-4 (Human T lymphoblastoid leukemia) | Not specified, but potency > K2 | Not specified | [1][2] |
| Menadione (K3) | H4IIE (Rat hepatocellular carcinoma) | 25 | 24 hours | [3] |
| Menadione (K3) | Hep3B (Human hepatoma) | 10 | 72 hours | [3] |
| Menadione (K3) | HepG2 (Human hepatoblastoma) | 13.7 | 24 hours | [3] |
| Menaquinone-4 (K2) | Jurkat (Human T lymphoblastoid leukemia) | Less potent than K3 | Not specified | [1][2] |
| Menaquinone-4 (K2) | MOLT-4 (Human T lymphoblastoid leukemia) | Less potent than K3 | Not specified | [1][2] |
| Phylloquinone (K1) | Jurkat (Human T lymphoblastoid leukemia) | No significant cytotoxic effect | Not specified | [1][2][4] |
| Phylloquinone (K1) | MOLT-4 (Human T lymphoblastoid leukemia) | No significant cytotoxic effect | Not specified | [1][2][4] |
| Menadiol | Human lymphatic neoplasms | Equitoxic to Menadione | Not specified |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Comparative Efficacy in Gamma-Glutamyl Carboxylation
| Vitamin K Analog | Assay | Observation | Reference |
| Phylloquinone (K1) | VKORC1 Activity | Equivalent activity to MK-4 | [5] |
| Phylloquinone (K1) | Osteocalcin Carboxylation | Reduces undercarboxylated osteocalcin | [6] |
| Menaquinone-4 (MK-4) | VKORC1 Activity | Equivalent activity to K1 | [5] |
| Menaquinone-4 (MK-4) | Osteocalcin Carboxylation | Reduces undercarboxylated osteocalcin | [6][7][8][9] |
| Menaquinone-7 (MK-7) | VKORC1 Activity | Much lower activity than K1 and MK-4 | [5] |
| Menadione (K3) | VKORC1 Activity | No activity | [5] |
Note: VKORC1 is a key enzyme in the vitamin K cycle that reduces vitamin K epoxide back to its active form.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the vitamin K analogs and a vehicle control for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 2-4 hours.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
-
2. Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect early and late apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Seed and treat cells with vitamin K analogs as for the cell viability assay.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
-
3. In Vitro Gamma-Glutamyl Carboxylase Activity Assay
This assay directly measures the enzymatic activity of GGCX in the presence of different vitamin K analogs.
-
Principle: The assay measures the incorporation of a radiolabeled carboxyl group from H¹⁴CO₃⁻ into a synthetic peptide substrate containing glutamate residues.
-
Protocol:
-
Enzyme Source: Prepare microsomes containing GGCX from a suitable source, such as bovine liver.
-
Substrate: Use a synthetic peptide substrate with a glutamate-rich sequence (e.g., FLEEL).
-
Reaction Mixture: Prepare a reaction mixture containing the microsomal enzyme preparation, the peptide substrate, radiolabeled bicarbonate (H¹⁴CO₃⁻), the reduced form of the vitamin K analog to be tested, and a reducing agent like dithiothreitol (DTT).
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Measurement: Stop the reaction and measure the amount of ¹⁴C incorporated into the peptide substrate using a scintillation counter. The level of radioactivity is proportional to the GGCX activity.[10]
-
Signaling Pathways and Visualizations
1. Menadione-Induced Apoptosis via ROS and Mitochondrial Pathway
Menadione's primary anticancer mechanism involves the generation of ROS through redox cycling. This leads to oxidative stress, which triggers the intrinsic apoptosis pathway.
Caption: Menadione-induced intrinsic apoptosis pathway.
2. Vitamin K2 (Menaquinone) Anticancer Signaling
Vitamin K2 can induce apoptosis through the modulation of several signaling pathways, including the MAPK pathway.
Caption: Anticancer signaling pathways of Vitamin K2.
3. Experimental Workflow for Comparing Cytotoxicity
The following diagram illustrates the general workflow for comparing the cytotoxic effects of different vitamin K analogs.
Caption: Workflow for cytotoxicity and apoptosis assays.
Conclusion
This compound, as a water-soluble prodrug of menadione, offers a potentially valuable alternative in the study and application of vitamin K analogs, particularly in oncology. While it is considered to have comparable cytotoxicity to menadione, its distinct physicochemical properties may offer advantages in certain formulations and delivery methods. In contrast, natural vitamin K forms, phylloquinone (K1) and menaquinones (K2), are central to the physiological processes of coagulation and bone health, with K2 analogs also showing promise as anticancer agents, generally with lower potency than menadione. The choice of a specific vitamin K analog for research or therapeutic development should be guided by the intended application, considering the trade-offs between efficacy in specific biological processes and potential for cytotoxicity. Further direct comparative studies are warranted to fully elucidate the relative potencies and mechanisms of these compounds.
References
- 1. Cytotoxic effects of vitamins K1, K2, and K3 against human T lymphoblastoid leukemia cells through apoptosis induction and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin K2 and its derivatives induce apoptosis in leukemia cells and enhance the effect of all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biostat.wisc.edu [biostat.wisc.edu]
- 7. Effect of vitamin K2 treatment on carboxylation of osteocalcin in early postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin K-Dependent Carboxylation of Osteocalcin: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imrpress.com [imrpress.com]
- 10. benchchem.com [benchchem.com]
Menadiol Diphosphate: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of menadiol diphosphate's performance against other alternatives, supported by experimental data. The information is presented to facilitate informed decisions in research and development.
This compound, a water-soluble synthetic analog of vitamin K, has been a subject of scientific investigation for its role in hemostasis and as a potential adjunct in cancer therapy. This guide delves into the experimental validation of this compound, comparing it with established alternatives such as phytonadione (vitamin K1) for coagulation disorders and evaluating its efficacy as a chemosensitizing agent.
Comparison with Alternatives
In the Management of Coagulopathy
This compound is primarily utilized to correct coagulation deficiencies arising from vitamin K deficiency. Its performance is often compared to phytonadione, the naturally occurring form of vitamin K.
A key advantage of this compound is its water solubility, which allows for absorption without the presence of bile salts. This makes it particularly useful in patients with obstructive jaundice or other conditions leading to impaired bile secretion.
Clinical evidence suggests that oral menadiol can be as effective as intravenous phytonadione in correcting coagulopathies associated with obstructive liver disease.[1] A study involving 26 patients with cholestasis and an elevated international normalized ratio (INR) demonstrated that both oral this compound (20 mg daily for 3 days) and intravenous phytonadione (10 mg daily) led to a significant decrease in INR.[2] While the study concluded equal effectiveness, it is important to note that phytonadione generally has a more rapid and prolonged effect.[3] this compound is considered to be about half as potent as its metabolic precursor, menadione.[3]
| Feature | This compound | Phytonadione (Vitamin K1) |
| Form | Synthetic, water-soluble analog | Natural, fat-soluble vitamin |
| Absorption | Independent of bile salts | Requires bile salts for oral absorption |
| Potency | Less potent than phytonadione | More potent |
| Onset of Action | Slower onset | More rapid onset |
| Clinical Application | Coagulopathy, especially with bile salt deficiency | Broad-spectrum coagulopathy treatment |
As an Adjunct in Cancer Therapy
This compound has been investigated for its potential to enhance the efficacy of chemotherapy. The rationale lies in its ability to induce oxidative stress within cancer cells, potentially making them more susceptible to cytotoxic agents.
However, clinical trials of this compound as a monotherapy have not shown objective anti-tumor responses.[4][5] A phase I trial in patients with advanced malignancies found no complete or partial responses when this compound was administered alone.[4][5]
Despite the lack of efficacy as a standalone treatment, preclinical studies have shown that menadiol can increase the cytotoxic effects of standard chemotherapeutic agents like mechlorethamine, vincristine, and dexamethasone in human lymphatic neoplasm cells in vitro.[6] This suggests a potential role as a chemosensitizing agent. Further clinical trials investigating combination therapies are needed to establish its clinical utility in this context.
| Treatment Approach | Outcome | Supporting Evidence |
| Monotherapy | No objective partial or complete responses in advanced cancer. | Phase I clinical trial data.[4][5] |
| Chemosensitization (in vitro) | Increased cytotoxic effects of other chemotherapy drugs. | In vitro studies on human lymphatic neoplasm cells.[6] |
| Combination Therapy (Clinical) | Limited data with mixed results reported. | Investigations of tritiated menadiol sodium diphosphate showed some response in a small fraction of patients.[7] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds like menadiol.
Methodology:
-
Cell Seeding: Plate cells (e.g., A549 human lung carcinoma cells) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with varying concentrations of this compound or a combination of menadiol and a chemotherapeutic agent. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT stock solution to each well and incubate for an additional 3 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration at which 50% of cell growth is inhibited) can then be determined.[8]
In Vitro Coagulation Assessment: Prothrombin Time (PT) Assay
The prothrombin time (PT) assay measures the time it takes for a clot to form in a plasma sample after the addition of a reagent containing tissue factor. This assay is used to evaluate the extrinsic and common pathways of the coagulation cascade.
Methodology:
-
Sample Preparation: Obtain citrated plasma from whole blood by centrifugation.
-
Incubation: Add 100 µL of the citrated plasma to a coagulometer cuvette and incubate for 60 seconds at 37°C.
-
Reagent Addition: Add 100 µL of a commercial PT reagent (e.g., TriniCLOT PT Excel) to the cuvette.
-
Clotting Time Measurement: Immediately start the timer on the coagulometer to measure the time until a fibrin clot is formed.
-
Data Analysis: The resulting time, in seconds, is the prothrombin time. This can be converted to an International Normalized Ratio (INR) for standardized reporting.[9]
Signaling Pathways and Workflows
Caption: The Vitamin K cycle and its role in the activation of clotting factors.
References
- 1. Phytomenadione or menadiol in the management of an elevated international normalized ratio (prothrombin time) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publications.aap.org [publications.aap.org]
- 4. researchgate.net [researchgate.net]
- 5. Phase I trial of this compound (vitamin K3) in advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective enhancement by menadiol of in vitro drug activity in human lymphatic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigations of tritiated menadiol sodium diphosphate (T-MNDP) as a radioactive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Coagulation Assay [bio-protocol.org]
A Comparative Analysis of Menadiol Diphosphate and Phylloquinone for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of menadiol diphosphate and phylloquinone, two key forms of vitamin K. The information presented is intended for researchers, scientists, and drug development professionals, offering objective insights into the performance and characteristics of these compounds, supported by experimental data.
Chemical and Physical Properties
This compound is a synthetic, water-soluble analog of vitamin K, while phylloquinone (vitamin K1) is a natural, fat-soluble form.[1][2][3] These fundamental differences in solubility significantly impact their absorption, bioavailability, and clinical applications.
| Property | This compound | Phylloquinone (Vitamin K1) |
| Chemical Formula | C₁₁H₁₂O₈P₂ | C₃₁H₄₆O₂[3] |
| Molar Mass | 334.16 g/mol | 450.7 g/mol [3] |
| Solubility | Water-soluble[2] | Fat-soluble[3] |
| Source | Synthetic | Natural (primarily from green leafy vegetables)[4] |
| Absorption | Independent of bile salts[1] | Requires bile salts for absorption[2] |
Mechanism of Action: The Vitamin K Cycle
Both this compound and phylloquinone serve as precursors for the active form of vitamin K, vitamin K hydroquinone. This molecule is an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the post-translational carboxylation of glutamate (Glu) residues into γ-carboxyglutamate (Gla) on specific proteins known as vitamin K-dependent proteins (VKDPs).[5][6] This carboxylation is critical for the biological activity of VKDPs, enabling them to bind calcium and participate in processes such as blood coagulation and bone metabolism.[2]
The continuous regeneration of vitamin K hydroquinone is facilitated by the vitamin K cycle, a salvage pathway located in the endoplasmic reticulum.[5][7]
Signaling Pathway: The Vitamin K Cycle
Caption: The Vitamin K cycle illustrating the enzymatic conversion of vitamin K forms to facilitate the carboxylation of Vitamin K-Dependent Proteins (VKDPs).
Comparative Performance and Efficacy
The differing physicochemical properties of this compound and phylloquinone influence their bioavailability and clinical effectiveness.
| Parameter | This compound | Phylloquinone (Vitamin K1) |
| Bioavailability | High; water-solubility allows for absorption in the absence of bile, making it effective in patients with obstructive jaundice.[1][8] | Bioavailability is variable and enhanced by dietary fat.[4] Absorption from supplements is significantly higher than from food sources like spinach.[9] |
| Onset of Action | Generally rapid due to efficient absorption. | Slower onset, dependent on lipid absorption pathways. |
| Clinical Efficacy | Effective in correcting coagulopathies associated with cholestasis.[8] A study showed oral menadiol (20 mg/day for 3 days) significantly decreased the International Normalized Ratio (INR) in cholestatic patients.[8] | The standard for reversing the effects of warfarin and treating vitamin K deficiency bleeding.[10] Doses of approximately 1000 µ g/day are required to maximally γ-carboxylate circulating osteocalcin, a marker for bone health.[11] |
| Half-life | Shorter circulating half-life. | Phylloquinone has a relatively short half-life of 1-2 hours.[12] |
Experimental Protocols
Prothrombin Time (PT) Assay
Objective: To evaluate the integrity of the extrinsic and common pathways of the coagulation cascade, which are dependent on vitamin K.
Methodology:
-
Sample Preparation: Citrated platelet-poor plasma is prepared from a whole blood sample.
-
Reagent Addition: A preparation of tissue factor (thromboplastin) and calcium chloride is added to the plasma.
-
Clot Detection: The time taken for a fibrin clot to form is measured in seconds.
-
Interpretation: A prolonged PT can indicate a deficiency in vitamin K-dependent clotting factors II, VII, and X.[13][14][15][16]
Workflow: Prothrombin Time (PT) Assay
References
- 1. The relative effects of phylloquinone and menaquinone-4 on the blood coagulation factor synthesis in vitamin K-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis of vitamin K driven γ-carboxylation at membrane interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phylloquinone | C31H46O2 | CID 5284607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vitamin K – a scoping review for Nordic Nutrition Recommendations 2023 | Food & Nutrition Research [foodandnutritionresearch.net]
- 5. Biosynthesis of vitamin K1 (phylloquinone) by plant peroxisomes and its integration into signaling molecule synthesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin K-dependent gamma-glutamylcarboxylation: an ancient posttranslational modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 8. Phytomenadione or menadiol in the management of an elevated international normalized ratio (prothrombin time) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of phylloquinone bioavailability from food sources or a supplement in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. A high phylloquinone intake is required to achieve maximal osteocalcin gamma-carboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 14. Prothrombin Time Test and INR (PT/INR): MedlinePlus Medical Test [medlineplus.gov]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. Prothrombin Time - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Menadiol Diphosphate Assay Methods
This guide provides a detailed comparison of common analytical methods for the quantification of menadiol diphosphate and its related forms, such as menadione (Vitamin K3). It is designed for researchers, scientists, and drug development professionals seeking to select the most appropriate assay for their specific application. The comparison covers High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry, with supporting data from published studies.
Performance Comparison of Assay Methods
The selection of an analytical method is often a trade-off between sensitivity, specificity, cost, and throughput. The following table summarizes the quantitative performance of various validated methods for this compound and its related compounds.
| Parameter | HPLC-UV/Fluorescence | LC-MS/MS | UV-Vis Spectrophotometry |
| Analyte Form | Menadione (after conversion), Menadiol Sodium Bisulfite | Menadione, Menadiol | Menadiol Sodium Diphosphate |
| Linearity (R²) | >0.999[1][2] | - | - |
| Limit of Detection (LOD) | 0.010 µg/mL (Menadione)[2] | 40 pg (Menadione)[3] | Method-dependent |
| Limit of Quantification (LOQ) | 0.3 pmole/mL (Urine)[1] | 0.08 µg/mL (Menadione Sodium Bisulfite)[2] | - |
| Accuracy (Recovery %) | 85.1% - 111.7%[1] | 90.5% - 109.6%[3] | - |
| Precision (Inter-assay CV%) | 4.8% - 4.9%[1] | 5.4% - 8.2%[3] | - |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and validating an assay in a new laboratory.
This method is widely used for the quantification of menadione, often after converting this compound to this form. It offers a balance of sensitivity and specificity.
-
Sample Preparation : For urine samples, the protocol involves hydrolysis of menadiol conjugates, followed by oxidation of the released menadiol to menadione.[1] For pharmaceutical preparations, menadione sodium bisulfite (MSB) can be converted to menadione (MN) using sodium carbonate.[2]
-
Chromatographic Conditions :
-
Method 1 (with Fluorescence Detection) :
-
Column : C30 reverse-phase column.[1]
-
Mobile Phase : Isocratic elution with 95% methanol containing a 0.55% aqueous solution and 5% deionized water.[1]
-
Post-Column Reactor : A zinc metal reactor is used to reduce vitamin K compounds to their fluorescent hydroquinone forms.[1]
-
Detection : Fluorescence detector.[1]
-
-
Method 2 (with Diode Array Detection - DAD) :
-
Column : Reversed-phase C8 column (150 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase : Gradient elution with methanol and water. The gradient starts at 90% methanol for 4 minutes, increases to 100% over 0.5 minutes, and is held for 7.5 minutes.[2]
-
Flow Rate : 1.0 mL/min.[2]
-
Detection : Diode Array Detector (DAD).[2]
-
-
LC-MS/MS provides the highest sensitivity and specificity, making it ideal for complex biological matrices and pharmacokinetic studies.[3][4]
-
Sample Preparation : Extraction from plasma, urine, or cell culture media is typically required.[3]
-
Chromatographic Conditions :
-
Ultra-Performance Liquid Chromatography (UPLC) systems utilizing sub-2-µm particle columns are often employed for high resolution and throughput.[5]
-
-
Mass Spectrometry Conditions :
-
Ionization : Electrospray Ionization (ESI) is common.[4]
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used for its exquisite sensitivity.[3][5] A "pseudo MRM" technique, where two quadrupoles monitor the same ion, has been developed for compounds like menadione that do not form suitable product ions.[3]
-
Internal Standards : Deuterated forms of the analyte (e.g., menadione-d3) are often used to ensure accurate quantification.[3]
-
This method is simpler and more cost-effective but is generally less sensitive and specific than chromatographic techniques.[6] It is often suitable for analyzing pharmaceutical formulations with high concentrations of the active ingredient.[7]
-
Sample Preparation : For tablets, a specified number are weighed and finely powdered. An accurately weighed portion is dissolved in a suitable medium.[7]
-
Analytical Procedure :
-
Medium : 0.1 N hydrochloric acid.[7]
-
Wavelength : Absorbance is measured at the wavelength of maximum absorbance, which is approximately 227 nm for menadiol sodium diphosphate.[7]
-
Quantification : The amount of dissolved menadiol sodium diphosphate is determined by comparing the absorbance of the test solution to that of a known concentration standard solution.[7]
-
Visualizing the Cross-Validation Workflow
To ensure consistency and accuracy across different analytical platforms, a cross-validation workflow is essential. This process involves analyzing the same set of samples using multiple methods and comparing the results.
Caption: Workflow for cross-validation of analytical methods.
This diagram illustrates a structured approach to method comparison. A common set of prepared samples is analyzed by HPLC, LC-MS/MS, and UV-Vis spectrophotometry. The resulting data are then statistically compared to assess the performance and correlation between the different techniques, leading to a conclusive validation report.
References
- 1. researchgate.net [researchgate.net]
- 2. GC-FID and HPLC-DAD Methods for the Determination of Menadione Sodium Bisulphite Directly and by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. Menadiol Sodium Diphosphate Tablets [drugfuture.com]
A Comparative Guide to the Efficacy of Menadiol Diphosphate and Menaquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of menadiol diphosphate and menaquinone, two forms of vitamin K, with a focus on their mechanisms of action, bioavailability, and impact on key biomarkers of vitamin K status. The information is supported by experimental data from published clinical trials and detailed methodologies for the key experiments cited.
Executive Summary
This compound, a synthetic, water-soluble vitamin K3 analog, serves as a prodrug that is converted in the body to menaquinone-4 (MK-4). Its primary advantage lies in its water solubility, allowing for absorption without the presence of bile salts. Menaquinones, particularly the long-chain menaquinone-7 (MK-7), are natural forms of vitamin K2 recognized for their high bioavailability and long half-life. Clinical studies have extensively documented the efficacy of MK-7 in improving vitamin K status, as measured by the carboxylation of osteocalcin and the reduction of dephosphorylated-uncarboxylated Matrix Gla-Protein (dp-ucMGP).
While direct comparative clinical trials between this compound and menaquinone are scarce, this guide synthesizes the available evidence to provide a comprehensive overview of their respective efficacies.
Mechanism of Action: The Vitamin K Cycle
Both this compound (after conversion to MK-4) and menaquinone act as essential cofactors for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of glutamate (Glu) residues into gamma-carboxyglutamate (Gla) residues on vitamin K-dependent proteins (VKDPs). This carboxylation is crucial for the biological activity of VKDPs, enabling them to bind calcium and participate in various physiological processes, including blood coagulation, bone metabolism, and the inhibition of vascular calcification.
Figure 1: Simplified signaling pathway of the Vitamin K cycle.
Quantitative Data on Menaquinone-7 Efficacy
The following table summarizes the results from several clinical trials investigating the efficacy of menaquinone-7 (MK-7) supplementation on key biomarkers of vitamin K status.
| Study Population | Intervention | Duration | Outcome Measure | Result | Reference |
| Healthy postmenopausal women (n=244) | 180 µ g/day MK-7 or placebo | 3 years | Carboxylated Osteocalcin (cOC) | Significant increase in the MK-7 group. | [1] |
| Healthy postmenopausal women (n=244) | 180 µ g/day MK-7 or placebo | 3 years | Undercarboxylated Osteocalcin (ucOC) | 51% decrease in the MK-7 group compared to a 4% increase in the placebo group. | [1] |
| Healthy postmenopausal women (n=244) | 180 µ g/day MK-7 or placebo | 3 years | Dephosphorylated-uncarboxylated Matrix Gla-Protein (dp-ucMGP) | 50% decrease in the MK-7 group. | [1] |
| Healthy prepubertal children (n=55) | 45 µ g/day MK-7 or placebo | 8 weeks | ucOC:cOC ratio (UCR) | Significant improvement in the MK-7 group. | [2] |
| Type 2 diabetes patients (n=60) | 200 µ g/day MK-7 or placebo | 12 weeks | dp-ucMGP | Significant decrease in the MK-7 group. | [3] |
| Healthy subjects (n=243) | 180 µ g/day MK-7 or placebo | 1 year | dp-ucMGP | Significant decrease in the MK-7 group. | [4] |
| Hemodialysis patients (n=17) | 135 µ g/day MK-7 | 6 weeks | dp-ucMGP | 27% reduction (P = 0.003). | [5] |
Experimental Protocols
Measurement of Serum Vitamin K by HPLC
A common method for the quantitative determination of vitamin K1, MK-4, and MK-7 in human serum is High-Performance Liquid Chromatography (HPLC) with fluorescence detection after post-column zinc reduction.
Figure 2: General experimental workflow for serum Vitamin K analysis by HPLC.
Detailed Steps:
-
Sample Collection and Preparation : Blood samples are collected and centrifuged to obtain serum. An internal standard (e.g., a deuterated form of the analyte) is added to a known volume of serum.
-
Extraction : Proteins are precipitated with ethanol, followed by a liquid-liquid extraction of lipids, including vitamin K, using an organic solvent like hexane.
-
Purification : The extract is further purified using Solid Phase Extraction (SPE) to remove interfering substances.
-
Concentration : The purified extract is evaporated to dryness under a stream of nitrogen and reconstituted in a small volume of a suitable solvent.
-
Chromatographic Separation : The reconstituted sample is injected into an HPLC system equipped with a reversed-phase column to separate the different forms of vitamin K.
-
Detection : After separation, the vitamin K quinones are passed through a post-column reactor containing zinc particles, which reduces them to their fluorescent hydroquinone forms. These are then detected by a fluorescence detector.
-
Quantification : The concentration of each vitamin K vitamer is determined by comparing its peak area to that of the internal standard and a standard curve generated from known concentrations of the analytes.[6]
Measurement of dephosphorylated-uncarboxylated Matrix Gla-Protein (dp-ucMGP) by ELISA
The concentration of dp-ucMGP, a marker of vascular vitamin K status, is typically measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Assay: This assay utilizes two antibodies that recognize different epitopes on the dp-ucMGP molecule.
Figure 3: General workflow for a sandwich ELISA to measure dp-ucMGP.
Detailed Steps:
-
Coating : A microplate is pre-coated with a capture antibody specific for dp-ucMGP.
-
Sample Incubation : Standards and patient samples are added to the wells. If dp-ucMGP is present, it will bind to the capture antibody. The plate is incubated to allow for this binding.
-
Washing : The wells are washed to remove any unbound substances.
-
Detection Antibody : A second, biotinylated antibody that also recognizes dp-ucMGP is added to the wells and binds to the captured dp-ucMGP. The plate is incubated and then washed again.
-
Enzyme Conjugate : A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin on the detection antibody. The plate is incubated and washed.
-
Substrate Addition : A chromogenic substrate for HRP, such as TMB (3,3’,5,5’-tetramethylbenzidine), is added to the wells. The HRP enzyme catalyzes a color change.
-
Stopping the Reaction : A stop solution is added to halt the color development.
-
Measurement : The absorbance of the color in each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Quantification : The concentration of dp-ucMGP in the samples is determined by comparing their absorbance values to a standard curve generated from known concentrations of dp-ucMGP.[7][8]
Discussion and Conclusion
The available evidence strongly supports the efficacy of menaquinone-7 in improving vitamin K status, as demonstrated by its positive effects on the carboxylation of osteocalcin and the reduction of dp-ucMGP levels in various populations.[1][2][3][4][5] Its superior bioavailability and longer half-life compared to other vitamin K forms contribute to its sustained effects.
This compound, being a prodrug of MK-4, is expected to contribute to the body's vitamin K pool and support the carboxylation of VKDPs. Its water-soluble nature offers a potential advantage in individuals with malabsorption issues. However, the lack of direct comparative clinical trials with long-chain menaquinones like MK-7 makes a definitive statement on its relative efficacy challenging. Future research should focus on head-to-head clinical trials to directly compare the efficacy of this compound and menaquinone-7 on key biomarkers of bone and cardiovascular health. Such studies would provide invaluable data for researchers, clinicians, and drug development professionals in optimizing vitamin K supplementation strategies.
References
- 1. menaq7.com [menaq7.com]
- 2. The effect of menaquinone-7 (vitamin K2) supplementation on osteocalcin carboxylation in healthy prepubertal children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oatext.com [oatext.com]
- 5. Circulating Nonphosphorylated Carboxylated Matrix Gla Protein Predicts Survival in ESRD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human dp-ucMGP(Dephosphorylated Uncarboxylated Matrix Gla Protein) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. Human Dephosphorylated Uncarboxylated Matrix Gla Protein (DP-UCMGP) ELISA [krishgen.com]
Assessing the Specificity of Menadiol Diphosphate in Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of menadiol diphosphate and other common substrates in assays, with a focus on specificity and performance. Experimental data and detailed protocols are included to assist researchers in making informed decisions for their assay development needs.
Introduction to this compound in Enzyme Assays
This compound is a synthetic, water-soluble vitamin K3 analog. In biochemical assays, it is primarily utilized as a chromogenic substrate for non-specific alkaline phosphatase (ALP). The enzymatic hydrolysis of the phosphate groups from this compound yields menadiol. This product can then be detected through various methods, most commonly via the reduction of a tetrazolium salt, such as nitroblue tetrazolium (NBT), to produce a colored formazan. This reaction cascade allows for the indirect quantification of alkaline phosphatase activity.
Comparative Analysis of Substrate Specificity
The specificity of an enzyme substrate is a critical factor in assay development, ensuring that the measured activity is attributable to the enzyme of interest. This section compares the specificity of this compound with p-nitrophenyl phosphate (pNPP), a widely used alternative substrate for alkaline phosphatase.
Alkaline Phosphatase Substrate Comparison
| Feature | This compound | p-Nitrophenyl Phosphate (pNPP) |
| Enzyme | Alkaline Phosphatase (ALP) | Alkaline Phosphatase (ALP), Acid Phosphatase (ACP), Protein Tyrosine Phosphatases (PTPs) |
| Principle | Enzymatic hydrolysis to menadiol, which then reduces a tetrazolium salt (e.g., NBT) to a colored formazan. | Direct enzymatic hydrolysis to p-nitrophenol, a yellow-colored product under alkaline conditions. |
| Detection | Colorimetric (formazan product) | Colorimetric (p-nitrophenol) |
| Km (for ALP) | Data not readily available in literature. Described qualitatively as having "favorable kinetics"[1][2]. | Varies with ALP isozyme and conditions. Reported values range from approximately 0.02 mM to 7.6 x 10⁻⁴ M[3][4][5][6][7]. |
| Vmax (for ALP) | Data not readily available in literature. | Varies with ALP isozyme and conditions. |
| Advantages | High sensitivity reported in histochemistry[1][2]. | Simple, direct one-step reaction. Well-characterized kinetics. |
| Disadvantages | Two-step reaction for detection. Lack of published quantitative kinetic data for direct comparison. Potential for interference in the second (redox) step. | Lower sensitivity compared to fluorescent or chemiluminescent substrates. Can be a substrate for other phosphatases. |
Potential for Cross-Reactivity and Interference
1. Other Phosphatases:
-
Acid Phosphatase (ACP): Acid phosphatases function optimally in acidic environments (pH 4.5-6.0). Standard alkaline phosphatase assays using this compound are performed at an alkaline pH (typically pH 8.0-10.0). Under these alkaline conditions, the activity of acid phosphatase is negligible. Therefore, cross-reactivity of acid phosphatases with this compound is not a significant concern in a properly buffered ALP assay.
-
Protein Tyrosine Phosphatases (PTPs): While pNPP is known to be a substrate for PTPs, the specificity of this compound for this class of enzymes is not well-documented. However, like with ACPs, the difference in optimal pH for PTPs (typically neutral) and ALPs (alkaline) helps to minimize cross-reactivity.
2. NAD(P)H:Quinone Oxidoreductase 1 (NQO1):
The detection step in the this compound assay often involves the reduction of a tetrazolium salt by the menadiol product. However, menadiol can be oxidized to menadione, which is a substrate for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 catalyzes the two-electron reduction of menadione back to menadiol[8]. This can create a redox cycle that may interfere with the accurate measurement of ALP activity, as the regeneration of menadiol could lead to an amplification of the colorimetric signal not directly proportional to the initial ALP activity. It is important to consider the presence of NQO1 in the sample and its potential impact on the assay results.
Experimental Protocols
Protocol 1: Quantitative Alkaline Phosphatase Assay using this compound
This protocol is a general guideline for a quantitative colorimetric assay in a 96-well plate format. Optimization may be required for specific applications.
Materials:
-
This compound solution (Substrate)
-
Nitroblue Tetrazolium (NBT) solution (Chromogen)
-
Alkaline Phosphatase (ALP) standards
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.5, containing 100 mM NaCl and 5 mM MgCl2)
-
Stop Solution (e.g., 0.1 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare ALP Standards: Prepare a series of ALP standards of known concentrations in the assay buffer.
-
Sample Preparation: Prepare samples containing the unknown ALP activity in the assay buffer.
-
Reaction Setup: To each well of the 96-well plate, add:
-
50 µL of sample or standard
-
50 µL of this compound solution
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Color Development: Add 50 µL of NBT solution to each well.
-
Second Incubation: Incubate at 37°C for a further 15-30 minutes, or until a sufficient color change is observed.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength for the formazan product (typically 560 nm).
-
Data Analysis: Create a standard curve by plotting the absorbance of the standards against their concentrations. Use the standard curve to determine the ALP activity in the samples.
Protocol 2: Quantitative Alkaline Phosphatase Assay using p-Nitrophenyl Phosphate (pNPP)
Materials:
-
p-Nitrophenyl Phosphate (pNPP) solution (Substrate)
-
Alkaline Phosphatase (ALP) standards
-
Assay Buffer (e.g., 1 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl2)
-
Stop Solution (e.g., 3 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare ALP Standards: Prepare a series of ALP standards of known concentrations in the assay buffer.
-
Sample Preparation: Prepare samples containing the unknown ALP activity in the assay buffer.
-
Reaction Setup: To each well of the 96-well plate, add:
-
50 µL of sample or standard
-
50 µL of pNPP solution
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 405 nm.
-
Data Analysis: Create a standard curve by plotting the absorbance of the standards against their concentrations. Use the standard curve to determine the ALP activity in the samples.
Visualizing Assay Pathways and Workflows
Caption: this compound assay signaling pathway.
Caption: Workflow for quantitative ALP assay.
Caption: Substrate comparison logical relationships.
Conclusion
This compound serves as a sensitive substrate for alkaline phosphatase, particularly in histochemical applications. For quantitative solution-based assays, the traditional substrate, p-nitrophenyl phosphate, offers the advantage of a simpler, direct detection method and well-documented kinetic parameters. The specificity of this compound for alkaline phosphatase is generally high under standard assay conditions, with minimal interference from acid phosphatases due to different pH optima. However, researchers should be aware of the potential for interference from the NQO1 enzyme system, which can participate in redox cycling of the menadiol product. The choice between this compound and other substrates will depend on the specific requirements of the assay, including the desired sensitivity, the sample matrix, and the potential for interfering substances.
References
- 1. This compound, a new substrate for non-specific alkaline phosphatase in histochemistry and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new substrate for non-specific alkaline phosphatase in histochemistry and immunohistochemistry | Semantic Scholar [semanticscholar.org]
- 3. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. kjunshin.repo.nii.ac.jp [kjunshin.repo.nii.ac.jp]
- 7. Alkaline Phosphatase [sigmaaldrich.com]
- 8. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Analysis of Menadiol Diphosphate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of findings from various studies on menadiol diphosphate, a synthetic vitamin K analog. In the absence of direct independent replication studies, this document synthesizes data from multiple sources to offer a comprehensive overview of its mechanisms, efficacy, and therapeutic potential, particularly in oncology.
This compound, also known as vitamin K4, has been investigated for its potential as an anticancer agent and a radiosensitizer.[1][2] Its water-soluble nature offers an advantage in clinical applications over natural, lipophilic forms of vitamin K.[1][2] This guide consolidates key findings from various studies to facilitate a comparative analysis of its performance and to provide detailed experimental context.
Comparative Efficacy and Toxicity
Clinical and preclinical studies have explored the therapeutic window of this compound. While some early clinical trials showed limited objective responses when used as a monotherapy in advanced cancers, its potential as a chemosensitizing and radiosensitizing agent continues to be an area of active research.[3][4][5]
Table 1: Summary of Clinical and Preclinical Findings for this compound
| Study Type | Cancer Model/Patient Population | Dosage and Administration | Key Findings | Reported Toxicities |
| Phase I Clinical Trial | Advanced Malignancies | 40 mg/m² to 1360 mg/m² IV infusion every 3 weeks | No objective partial or complete responses as a monotherapy.[3][4] Plasma menadione concentrations peaked at 1.9-7.4 µM.[3][4] | Grade 1-2 hypersensitivity reactions (facial flushing, paresthesiae, chest pain, dyspnea).[3][4] No significant hematologic toxicity.[3] |
| In Vitro Study | Human Lymphatic Neoplasms | 2.0 µg/mL (4.7 µM) | Moderately toxic to cancer cells but not normal lymphocytes.[5] Increased the cytotoxicity of mechlorethamine, vincristine, and dexamethasone.[5] | Not applicable |
| Preclinical Study (Tritiated this compound) | Various Advanced Tumors | Intravenous or intra-arterial injections | Some form of response observed in 15.2% of patients receiving IV injections and 25% with intra-arterial injections.[6][7] | Not specified in detail |
| Computational Study | Hendra Virus RNA-dependent RNA Polymerase | Not applicable | Identified as a potential inhibitor with a high binding free energy (-49.88 kcal/mol).[8] | Not applicable |
Experimental Methodologies
The following sections detail the protocols used in key studies to evaluate this compound, providing a basis for comparison and future experimental design.
Phase I Clinical Trial Protocol for Advanced Malignancies [3]
-
Patient Population: 40 patients with advanced cancer.
-
Treatment: this compound administered via a short (1-5 hours) intravenous infusion every 3 weeks.
-
Dose Escalation: Started at 40 mg/m² and escalated using a modified Fibonacci scheme to 1360 mg/m².
-
Toxicity Assessment: Graded according to the Southwest Oncology Group toxicity scale, with specific scales for hypersensitivity reactions.
-
Pharmacokinetics: Plasma menadione concentrations were measured to determine peak levels.
In Vitro Chemosensitization Assay [5]
-
Cell Lines: Fresh specimens of human lymphatic neoplasms and normal human lymphocytes.
-
Assay: Differential staining cytotoxicity assay.
-
Treatment: this compound (2.0 µg/mL) was tested alone and in combination with standard antineoplastic agents (mechlorethamine, vincristine, dexamethasone).
-
Outcome Measure: Cell survival times were compared between treatment groups.
Signaling Pathways and Experimental Workflows
Visual representations of the proposed mechanisms of action and experimental setups can aid in understanding the complex interactions of this compound.
References
- 1. Menadiol - Wikipedia [en.wikipedia.org]
- 2. Menadiol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Phase I trial of this compound (vitamin K3) in advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective enhancement by menadiol of in vitro drug activity in human lymphatic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigations of Tritiated Menadiol Sodium Diphosphate (T-MNDP) as a Radioactive Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigations of tritiated menadiol sodium diphosphate (T-MNDP) as a radioactive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide: Menadiol Diphosphate vs. Lipid-Soluble Vitamin K
For researchers, scientists, and drug development professionals, understanding the nuances of vitamin K analogues is critical for therapeutic innovation. This guide provides an objective comparison of menadiol diphosphate, a water-soluble synthetic vitamin K, and lipid-soluble forms of vitamin K, such as phylloquinone (vitamin K1) and menaquinones (vitamin K2). We will delve into their distinct advantages, supported by experimental data, detailed methodologies, and visual representations of key pathways.
Key Distinctions and Advantages
The primary advantage of this compound lies in its water solubility , which dictates its unique absorption profile and clinical utility. Unlike lipid-soluble vitamin K, which requires bile salts for emulsification and absorption, this compound can be absorbed from the gastrointestinal tract without dependence on bile.[1] This characteristic makes it a valuable therapeutic option for patients with conditions that impair fat absorption.
Advantages of this compound:
-
Effective in Malabsorption Syndromes: Its water-solubility allows for reliable absorption in patients with conditions like obstructive jaundice, celiac disease, cystic fibrosis, and short bowel syndrome, where fat malabsorption is a common complication.[1]
-
Alternative to Intravenous Administration: In cases of cholestasis-associated coagulopathy, oral menadiol has been shown to be an effective alternative to intravenous phytomenadione for normalizing the international normalized ratio (INR).[2][3]
Advantages of Lipid-Soluble Vitamin K (Phylloquinone and Menaquinones):
-
Natural Forms: Phylloquinone is the predominant dietary form of vitamin K, found in green leafy vegetables, while menaquinones are synthesized by gut bacteria and found in fermented foods and animal products.[4]
-
Longer Half-Life (Menaquinones): Certain menaquinones, such as MK-7, have a significantly longer half-life in circulation compared to phylloquinone (K1), leading to more stable serum levels.[5]
-
Broader Physiological Roles: Beyond coagulation, lipid-soluble vitamin K, particularly K2, is increasingly recognized for its role in bone metabolism and cardiovascular health by activating proteins like osteocalcin and matrix Gla protein.[6][7]
Quantitative Comparison
The following tables summarize key quantitative data comparing this compound and lipid-soluble vitamin K based on available clinical and experimental findings.
| Parameter | This compound (Oral) | Phytomenadione (Intravenous) | Source(s) |
| Indication | Correction of coagulopathy in cholestasis | Correction of coagulopathy in cholestasis | [2][3] |
| Dosage | 20 mg/day for 3 days | 10 mg/day for 3 days | [2][3] |
| Efficacy | Effective in decreasing INR | Effective in decreasing INR; however, in one study, two patients required fresh frozen plasma due to failure to normalize INR. | [2][3] |
| Adverse Events | No adverse drug reactions reported in the cited study. | No adverse drug reactions reported in the cited study. | [2][3] |
Table 1: Comparison of Oral this compound and Intravenous Phytomenadione in Patients with Cholestasis and Coagulopathy.
| Parameter | Phylloquinone (K1) | Menaquinone-4 (MK-4) | Menaquinone-7 (MK-7) | Source(s) |
| Relative Efficacy (Coagulation) | At least 2-fold higher than MK-4 (in rats) | - | More active than K1 in recovering vitamin K-dependent coagulation factor synthesis. | [8][9] |
| Peak Serum Concentration | 4 hours post-intake | Not detectable at nutritional doses | 4 hours post-intake | [5][10] |
| Half-life | Short | Short | Very long, leading to 7- to 8-fold higher accumulation with prolonged intake. | [5][11] |
| Bioavailability | Lower from food sources compared to supplements. | Poor at nutritional doses. | Well-absorbed and detectable at nutritional levels. | [10][12] |
Table 2: Comparative Bioavailability and Efficacy of Different Lipid-Soluble Vitamin K Forms.
Experimental Protocols
Prothrombin Time (PT) Assay
The prothrombin time (PT) test is a fundamental assay used to assess the extrinsic pathway of coagulation and is a key indicator of vitamin K status.[13][14]
Principle: The assay measures the time it takes for a fibrin clot to form in a plasma sample after the addition of a thromboplastin reagent (a combination of tissue factor and phospholipids) and calcium.[14]
Methodology:
-
Sample Collection: Whole blood is collected in a tube containing a sodium citrate anticoagulant to chelate calcium and prevent premature clotting. The tube must be filled to the appropriate level to ensure the correct blood-to-anticoagulant ratio.[5]
-
Plasma Preparation: The blood sample is centrifuged to separate the platelet-poor plasma.[14]
-
Assay Performance:
-
A specific volume of the patient's plasma is incubated at 37°C.
-
Thromboplastin reagent is added to the plasma.
-
Calcium chloride is then added to initiate the coagulation cascade.
-
-
Measurement: The time from the addition of calcium to the formation of a fibrin clot is measured in seconds. This can be done using automated optical or mechanical coagulometers.[9][14]
-
Reporting: The result is often reported as an International Normalized Ratio (INR), which standardizes the PT ratio to account for variations in thromboplastin reagents between different laboratories.[15] A prolonged PT/INR can indicate a deficiency in vitamin K-dependent clotting factors.[4]
Assessment of Hemolytic Anemia in G6PD Deficiency
The primary safety concern with this compound is the risk of inducing hemolytic anemia, particularly in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[1]
Principle: G6PD is a crucial enzyme in the pentose phosphate pathway, which protects red blood cells from oxidative damage. Individuals with G6PD deficiency are susceptible to hemolysis when exposed to certain oxidative triggers, including high doses of menadione (the active form of this compound).[16]
Methodology for G6PD Deficiency Screening:
-
Fluorescent Spot Test (Beutler Test): This is a common screening test.[17]
-
A sample of the patient's blood is mixed with reagents including G6PD substrate (glucose-6-phosphate) and NADP+.
-
A spot of the mixture is placed on filter paper.
-
If G6PD is present and active, it will reduce NADP+ to NADPH. NADPH fluoresces under ultraviolet light.
-
The absence of fluorescence indicates a G6PD deficiency.[17]
-
-
Quantitative Spectrophotometric Assay: This is the standard confirmatory test.[17]
-
A hemolysate is prepared from the patient's red blood cells.
-
The rate of NADPH production is measured spectrophotometrically by monitoring the change in absorbance at 340 nm.
-
The enzyme activity is then quantified and compared to a reference range.
-
-
Complete Blood Count (CBC) and Peripheral Smear: During a hemolytic episode, a CBC may show anemia, and a peripheral blood smear may reveal characteristic red blood cell abnormalities such as bite cells and Heinz bodies (denatured hemoglobin).[18]
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: The Vitamin K Cycle, essential for the activation of clotting factors.
Caption: Experimental workflow for a comparative bioavailability study.
References
- 1. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 2. researchgate.net [researchgate.net]
- 3. Phytomenadione or menadiol in the management of an elevated international normalized ratio (prothrombin time) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin K - Health Professional Fact Sheet [ods.od.nih.gov]
- 5. Vitamin K-containing dietary supplements: comparison of synthetic vitamin K1 and natto-derived menaquinone-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Plasma phylloquinone, menaquinone-4 and menaquinone-7 levels and coronary artery calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Intravenous Vitamin K1 for the Correction of Prolonged Prothrombin Times in Non-Bleeding Critically Ill Patients: A Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucose-6-Phosphate Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of phylloquinone bioavailability from food sources or a supplement in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vitamin K | OpeN-Global | King’s College London [kcl.ac.uk]
- 14. The effect of vitamin K on prothrombin time in critically ill patients: an observational registry study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vitamin K - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. medi-guide.meditool.cn [medi-guide.meditool.cn]
- 17. emedicine.medscape.com [emedicine.medscape.com]
- 18. Glucose-6-Phosphate Dehydrogenase (G6PD) Deficiency - Hematology and Oncology - MSD Manual Professional Edition [msdmanuals.com]
A Comparative Analysis of Phosphorylated vs. Non-Phosphorylated Menadiol for Researchers and Drug Development Professionals
An objective guide to the performance, mechanisms, and experimental evaluation of menadiol prodrugs and their active forms.
This guide provides a detailed comparison of phosphorylated menadiol (in the form of menadiol sodium diphosphate) and its non-phosphorylated counterpart, menadiol, which is readily oxidized to menadione (Vitamin K3). We will delve into their distinct physicochemical properties, mechanisms of action, and performance in key biological assays, supported by experimental data and detailed protocols. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research and therapeutic development endeavors.
Key Differences at a Glance
| Feature | Phosphorylated Menadiol (Menadiol Sodium Diphosphate) | Non-Phosphorylated Menadiol/Menadione |
| Water Solubility | High | Low |
| Bioavailability | Water-soluble form allows for administration in cases of malabsorption.[1] | Requires bile salts for absorption. |
| Mechanism of Action | Prodrug that is dephosphorylated in the body to release active menadiol/menadione.[2] | Biologically active form that participates in redox cycling and acts as a cofactor for gamma-glutamyl carboxylase.[3][4] |
| Primary Applications | Treatment of hypoprothrombinemia and prevention of hemorrhage, especially in obstructive jaundice.[5] | Investigational anticancer agent[6][7][8], research tool for studying oxidative stress.[3][9] |
Performance in Cytotoxicity Assays
Menadione, the active form of non-phosphorylated menadiol, has demonstrated cytotoxic effects across a variety of cancer cell lines. This cytotoxicity is largely attributed to its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress-induced cell death.[3] Menadiol diphosphate is considered a prodrug that, upon administration, is converted to the active menadione.[2] Clinical trials with this compound have shown that plasma concentrations of menadione can reach levels consistent with the IC50 values observed in in-vitro studies of menadione.[6]
| Cell Line | Compound | IC50 Value | Reference |
| Rat Hepatocellular Carcinoma (H4IIE) | Menadione | 25 µM | [10] |
| Human Oral Squamous Carcinoma (SAS) | Menadione | 8.45 µM | [11] |
| Human Cervical Epithelial Cancer (HeLa) | Menadione | 25.6 ± 0.6 µM | [6] |
| Human Oral Epithelial Cancer (KB) | Menadione | 64.3 ± 0.36 µM | [6] |
| Multidrug-Resistant Leukemia | Menadione | 13.5 ± 3.6 µM | [7] |
| Parental Leukemia | Menadione | 18 ± 2.4 µM | [7] |
| Human Pancreatic Carcinoma (Mia PaCa2) | Menadione | 6.2 µM | [12] |
Procoagulant Activity
Both phosphorylated and non-phosphorylated forms of menadiol ultimately exert their procoagulant effects through the vitamin K cycle. After conversion to menadiol and then menadione, the molecule participates as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of glutamate residues on vitamin K-dependent clotting factors (II, VII, IX, and X), which is essential for their biological activity.[4]
A study in chickens demonstrated that the bioactivity of menadione from menadiol esters was approximately 70% of that from a standard coated menadione sodium bisulfite preparation.[13] Another clinical study found that oral menadiol was an effective alternative to intravenous phytomenadione (vitamin K1) in correcting coagulopathies associated with obstructive liver disease.[5]
Experimental Protocols
Cytotoxicity Determination by MTT Assay
This protocol is used to assess the cytotoxic effects of menadione on cancer cell lines.[10]
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of menadione (e.g., 1, 10, 25, 50, 75, and 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).[10]
-
Following treatment, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[10]
-
The MTT solution is converted to formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.[10]
-
Measure the absorbance of the solution at 550 nm using a microplate reader.[10] The absorbance is directly proportional to the number of viable cells.
Prothrombin Time (PT) Assay
The PT assay is a functional measure of the extrinsic and common pathways of the coagulation cascade, and is used to assess vitamin K status.[14][15]
Procedure:
-
Collect a blood sample in a tube containing an anticoagulant (e.g., sodium citrate) to prevent premature clotting.
-
Centrifuge the blood sample to separate the plasma from the blood cells.
-
To the plasma sample, add tissue factor (thromboplastin) and calcium chloride to initiate the coagulation cascade.
-
Measure the time it takes for a clot to form. This is the prothrombin time.[14]
-
Results are often expressed as an International Normalized Ratio (INR), which standardizes the results across different laboratories and reagents.[16]
Reactive Oxygen Species (ROS) Detection using DCFDA
This assay is used to measure the intracellular generation of ROS induced by menadione.[17][18]
Procedure:
-
Culture cells in a 96-well plate.
-
Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), a cell-permeable dye.
-
Inside the cells, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCF) within the cells.
-
Treat the cells with menadione to induce ROS production.
-
ROS oxidize DCF into the highly fluorescent 2',7'-dichlorofluorescein.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. The fluorescence intensity is proportional to the amount of ROS generated.[1][19]
Signaling Pathways and Mechanisms of Action
Vitamin K-Dependent Coagulation Cascade
Menadiol, in its active form, is a crucial cofactor in the synthesis of several clotting factors. The following diagram illustrates its role in the vitamin K cycle, which is essential for the proper functioning of the coagulation cascade.
Caption: Role of the Vitamin K cycle in the activation of coagulation factors.
Menadione-Induced Redox Cycling and Oxidative Stress
The cytotoxic effects of menadione in cancer cells are primarily driven by its ability to undergo redox cycling, which generates a significant amount of reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Caption: Menadione redox cycling leading to reactive oxygen species (ROS) generation.
Conclusion
The choice between phosphorylated and non-phosphorylated menadiol depends largely on the intended application. Phosphorylated menadiol, with its enhanced water solubility, serves as an effective prodrug for delivering the active compound, particularly in clinical settings where oral absorption of lipophilic vitamins is compromised. Non-phosphorylated menadiol (menadione) is the biologically active form responsible for both procoagulant and cytotoxic activities. For in-vitro research focused on the direct cellular effects of vitamin K3, menadione is the more appropriate compound. The provided experimental protocols and pathway diagrams offer a foundational framework for further investigation and development of therapeutics based on these molecules.
References
- 1. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phytomenadione or menadiol in the management of an elevated international normalized ratio (prothrombin time) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Menadione: spectrum of anticancer activity and effects on nucleotide metabolism in human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pankiller effect of prolonged exposure to menadione on glioma cells: potentiation by vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal.waocp.org [journal.waocp.org]
- 12. selleckchem.com [selleckchem.com]
- 13. [Comparison of the biological activity and stability of menadione and menadiol in male chickens] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 15. Vitamin K - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Prothrombin Time Test and INR (PT/INR): MedlinePlus Medical Test [medlineplus.gov]
- 17. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]
Safety Operating Guide
Navigating the Safe Disposal of Menadiol Diphosphate in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds like menadiol diphosphate is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols not only mitigates environmental and health risks but also ensures a secure and efficient operational workflow. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, grounded in general laboratory chemical waste management principles.
Immediate Safety and Logistical Planning
Before initiating any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound product in use. The SDS contains detailed information regarding the compound's specific hazards, handling precautions, and emergency procedures.
General Principles of Chemical Waste Management:
-
Waste Minimization: Whenever possible, practices should be adopted to reduce the volume of chemical waste generated. This can include ordering the smallest necessary quantities of chemicals and reducing the scale of experiments.[1]
-
Segregation: Different types of chemical waste should be kept separate. For instance, organic solvents, inorganic chemicals, and toxic metal waste should not be mixed.[2] Solid and liquid wastes must also be segregated.[2]
-
Container Management: Waste must be stored in appropriate, compatible containers that are leak-proof and tightly sealed.[2][3][4] Containers should not be overfilled, leaving at least one inch of headroom to allow for expansion.[3]
Step-by-Step Disposal Procedure for this compound
The following procedure is a general guideline. Your institution's Environmental Health and Safety (EHS) department may have specific protocols that must be followed.[1][5]
-
Characterization and Segregation:
-
Determine if the this compound waste is considered hazardous. A waste is generally classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically "listed" by regulatory bodies like the EPA.[1][5]
-
Segregate this compound waste from other chemical waste streams. Solid this compound should be collected separately from liquid waste.
-
-
Container Selection and Labeling:
-
Choose a container that is chemically compatible with this compound. For solid waste, a securely sealed plastic container is often suitable.[1]
-
Properly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the date when waste was first added to the container.
-
-
Accumulation and Storage:
-
Disposal of Contaminated Labware:
-
Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a puncture-resistant sharps container that is also chemically compatible and clearly labeled.[2]
-
Glassware: Empty chemical glass containers should be rinsed and air-dried before disposal, unless they contained acutely toxic waste (P-listed). The labels should be defaced or removed.[5]
-
Personal Protective Equipment (PPE): Contaminated gloves and other disposable PPE should be collected in a labeled bag and disposed of as hazardous waste through the EHS department.[5]
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time, complete and submit a hazardous waste disposal form to your institution's EHS department for pickup.[5]
-
Quantitative Data for Hazardous Waste Storage
The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting.
| Parameter | Limit | Regulatory Context |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | This is the maximum volume of hazardous waste that can be accumulated in a Satellite Accumulation Area.[1][5] |
| Maximum Acutely Toxic (P-listed) Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | For acutely toxic chemicals, the accumulation limit is significantly lower.[1] |
| Time Limit for Removal of Full Containers | Within 3 days | Once a container reaches its accumulation limit, it must be removed from the SAA within three days.[1][3][5] |
| Maximum Storage Time for Partially Filled Containers | Up to 12 months | Partially filled containers can remain in an SAA for up to one year from the initial accumulation date.[1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for complete and accurate disposal instructions. Local, state, and federal regulations for hazardous waste disposal must be followed.
References
Essential Safety and Operational Guide for Handling Menadiol Diphosphate
This guide provides crucial safety, handling, and disposal information for Menadiol diphosphate, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When working with this compound in a laboratory setting, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE.
| Protection Area | Required Equipment | Standards & Specifications |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety glasses with side-shields. A face shield is recommended when there is a risk of splashing. | Must conform to EN 166 (EU) or OSHA's 29 CFR 1910.133 (US). |
| Skin & Body Protection | Chemically impervious gloves (e.g., Nitrile rubber, Neoprene, or PVC), a lab coat, and closed-toe shoes. Long sleeves are recommended to minimize skin exposure. | Gloves should meet Standard EN 374. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working with the powder form for extended periods or in poorly ventilated areas to avoid inhalation of dust. | Use in areas with adequate ventilation. |
Operational and Disposal Plan
Proper handling and disposal of this compound are critical to prevent contamination and ensure the safety of laboratory personnel and the environment.
Handling Protocol:
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood. Ensure that an eyewash station and safety shower are easily accessible.
-
Weighing and Transfer: When handling the solid form, minimize dust generation. Use appropriate tools for transfers.
-
Solution Preparation: If preparing a solution, slowly add the this compound to the solvent to avoid splashing.
-
Storage: Store this compound in a tightly sealed, light-resistant container in a cool, dry place.[1]
Spill Management:
-
Small Spills: In case of a small spill of the solid material, carefully sweep or vacuum the spilled substance, avoiding dust generation. Place the collected material into a sealed container for disposal.
-
Large Spills: For larger spills, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that prevents dust formation.
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste this compound and any contaminated disposable PPE in a clearly labeled, sealed container.
-
Chemical Waste Disposal: The primary and recommended method of disposal is to use a licensed chemical waste disposal company.
-
Alternative Disposal (for small quantities, if permitted): If a licensed disposal service is not available, and local regulations permit, small quantities of this compound can be disposed of in the trash after being rendered non-hazardous. Mix the compound with an inert and non-combustible material, such as sand or cat litter. Place the mixture in a sealed plastic bag before disposing of it in the regular trash. Never dispose of pure this compound directly into the trash or down the drain.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Logical Relationship for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
